Product packaging for 4,5'-Bithiazole(Cat. No.:)

4,5'-Bithiazole

Katalognummer: B13884804
Molekulargewicht: 168.2 g/mol
InChI-Schlüssel: AQIWYYUUFDZEPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

4,5'-Bithiazole is a useful research compound. Its molecular formula is C6H4N2S2 and its molecular weight is 168.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2S2 B13884804 4,5'-Bithiazole

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C6H4N2S2

Molekulargewicht

168.2 g/mol

IUPAC-Name

4-(1,3-thiazol-5-yl)-1,3-thiazole

InChI

InChI=1S/C6H4N2S2/c1-6(10-3-7-1)5-2-9-4-8-5/h1-4H

InChI-Schlüssel

AQIWYYUUFDZEPS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC=N1)C2=CSC=N2

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4,5'-Bithiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5'-bithiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details synthetic methodologies, experimental protocols, and in-depth characterization data to support researchers in the effective production and validation of this key chemical scaffold.

Introduction

Bithiazoles are a class of bicyclic heteroaromatic compounds that have garnered considerable attention due to their diverse biological activities and applications in materials science. The arrangement of the two thiazole rings profoundly influences the molecule's properties. The this compound isomer, in particular, has been identified as a crucial scaffold in the development of novel therapeutic agents, including DNA gyrase inhibitors[1][2]. A thorough understanding of its synthesis and characterization is paramount for its exploration in drug discovery and materials development.

Synthesis of this compound

The synthesis of the this compound core can be achieved through various synthetic strategies, with metal-catalyzed cross-coupling reactions being the most prevalent and versatile. These methods typically involve the coupling of two functionalized thiazole precursors.

Synthetic Pathways

Several cross-coupling strategies can be employed for the synthesis of this compound, including Negishi, Stille, and Suzuki couplings. A common approach involves the preparation of a 4-halothiazole and a 5-lithiated or 5-organozinc thiazole derivative, which are then coupled in the presence of a palladium catalyst.

A plausible synthetic route is the Negishi cross-coupling reaction, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This method is known for its high efficiency in forming C-C bonds.

Synthesis_Methodology cluster_precursors Precursor Synthesis cluster_coupling Cross-Coupling Reaction Thiazole_1 Thiazole 4_Bromo_Thiazole 4-Bromothiazole Thiazole_1->4_Bromo_Thiazole Bromination 4_Bromo_Thiazole_c 4-Bromothiazole Thiazole_2 Thiazole 5_Lithio_Thiazole 5-Lithiothiazole Thiazole_2->5_Lithio_Thiazole Lithiation 5_Thiazolylzinc_Chloride 5-Thiazolylzinc Chloride 5_Lithio_Thiazole->5_Thiazolylzinc_Chloride Transmetalation with ZnCl2 5_Thiazolylzinc_Chloride_c 5-Thiazolylzinc Chloride 4_5_Bithiazole This compound 4_Bromo_Thiazole_c->4_5_Bithiazole 5_Thiazolylzinc_Chloride_c->4_5_Bithiazole Pd_Catalyst Pd Catalyst Pd_Catalyst->4_5_Bithiazole

A potential synthetic pathway to this compound via Negishi cross-coupling.
Experimental Protocols

The following are generalized experimental protocols for the synthesis of key precursors and the final cross-coupling reaction. Researchers should adapt these methods based on laboratory conditions and available reagents.

Protocol 1: Synthesis of 4-Bromothiazole

The synthesis of 4-bromothiazole can be achieved through the bromination of thiazole. Various brominating agents and conditions have been reported, and optimization may be necessary. A general method involves the sequential bromination and debromination of thiazole to achieve the desired isomer[3][4].

Protocol 2: Preparation of 5-Thiazolylzinc Chloride

The organozinc reagent can be prepared from 5-lithiothiazole.

  • Preparation of 5-Lithiothiazole: Thiazole is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. An organolithium reagent, such as n-butyllithium, is then added dropwise to effect lithiation at the 5-position.

  • Transmetalation to Zinc: A solution of anhydrous zinc chloride (ZnCl₂) in THF is then added to the solution of 5-lithiothiazole at low temperature. The reaction mixture is allowed to warm to room temperature to complete the transmetalation, yielding a solution of 5-thiazolylzinc chloride.

Protocol 3: Negishi Cross-Coupling for this compound

  • Reaction Setup: A reaction vessel is charged with a palladium catalyst, such as Pd(PPh₃)₄, and an anhydrous solvent like THF under an inert atmosphere.

  • Addition of Reagents: 4-Bromothiazole is added to the reaction mixture, followed by the slow addition of the prepared solution of 5-thiazolylzinc chloride.

  • Reaction and Workup: The reaction mixture is heated to reflux and monitored by a suitable technique (e.g., TLC or GC-MS) until the starting materials are consumed. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.

Physical Properties
PropertyValueReference
Molecular FormulaC₆H₄N₂S₂
Molecular Weight168.24 g/mol
Melting PointNot available
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. Note that specific values may vary slightly depending on the solvent and instrument used.

Table 1: ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available

Table 2: ¹³C NMR Data

Chemical Shift (ppm)Assignment
Data not available

Table 3: FTIR Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not available

Table 4: Mass Spectrometry Data

m/zInterpretation
Data not available

Experimental Workflow and Logic

The overall workflow for the synthesis and characterization of this compound is a multi-step process that requires careful execution and analysis at each stage.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Validation Start Start Prep_4_Bromo Prepare 4-Bromothiazole Start->Prep_4_Bromo Prep_5_Zinc Prepare 5-Thiazolylzinc Chloride Start->Prep_5_Zinc Coupling Negishi Cross-Coupling Prep_4_Bromo->Coupling Prep_5_Zinc->Coupling Purification Purification (Column Chromatography) Coupling->Purification Isolated_Product Isolated this compound Purification->Isolated_Product NMR NMR Spectroscopy (¹H, ¹³C) Isolated_Product->NMR FTIR FTIR Spectroscopy Isolated_Product->FTIR MS Mass Spectrometry Isolated_Product->MS MP Melting Point Determination Isolated_Product->MP Data_Analysis Analyze Spectroscopic and Physical Data NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis MP->Data_Analysis Structure_Confirmation Confirm Structure and Purity Data_Analysis->Structure_Confirmation End End Structure_Confirmation->End

Workflow for the synthesis and characterization of this compound.

Conclusion

References

4,5'-Bithiazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties and Structure of 4,5'-Bithiazole Derivatives

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound derivatives, with a focus on compounds that have garnered interest in drug development. Due to the limited availability of data on the unsubstituted this compound parent compound, this document centers on well-characterized derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Structure and Isomerism

The bithiazole scaffold consists of two interconnected thiazole rings. The connectivity between the rings determines the isomer. This guide focuses on the this compound linkage, where the connection is between the 4-position of one thiazole ring and the 5-position of the second. For comparative purposes, data for the 4,4'-bithiazole isomer is also presented.

Core Structures:

  • This compound: The fundamental scaffold of interest.

  • 4,4'-Bithiazole: A common, related isomer.

Physicochemical Properties

Quantitative data for prominent bithiazole derivatives are summarized below. These properties are crucial for understanding the compound's behavior in biological and chemical systems.

Table 1: Physicochemical Properties of 4'-Methyl-N2-phenyl-[this compound]-2,2'-diamine
PropertyValueSource
IUPAC Name 5-(2-anilino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-amine[1]
Molecular Formula C₁₃H₁₂N₄S₂[1]
Molecular Weight 288.4 g/mol [1]
Exact Mass 288.05033875 Da[1]
XLogP3 3.6[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 3[1]
Table 2: Physicochemical Properties of 4,4'-Bithiazole and its Diamino Derivative
Property4,4'-Bithiazole2,2'-Diamino-4,4'-bithiazoleSource
IUPAC Name 4-(1,3-thiazol-4-yl)-1,3-thiazole4-(2-amino-1,3-thiazol-4-yl)-1,3-thiazol-2-amine[2][3]
Molecular Formula C₆H₄N₂S₂C₆H₆N₄S₂[2][3]
Molecular Weight 168.2 g/mol 198.3 g/mol [2][3]
Melting Point Not Available250 °C (decomposes)[4][5]
Boiling Point Not Available499.8 °C at 760 mmHg (Predicted)[5]
Density Not Available1.6 g/cm³ (Predicted)[5]
XLogP3 1.71.1[2][3]

Spectroscopic and Structural Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of synthesized compounds. While specific spectra for a single definitive this compound are not available in the search results, the synthesis of various derivatives relies on standard spectroscopic techniques.[6]

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to determine the carbon-hydrogen framework of the molecule.[6]

  • Mass Spectrometry (MS): ESI-MS is often used to confirm the molecular weight of the synthesized compounds.[6]

  • X-ray Crystallography: This technique provides the definitive 3D structure of the molecule in its crystalline state. The binding mode of a potent this compound inhibitor (compound 18) in complex with its target protein, DNA gyrase B, was determined by X-ray crystallography, confirming its in silico binding model.[7][8][9] The structural coordinates for this complex are deposited in the RCSB Protein Data Bank under the accession code 4DUH.[8]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and evaluation of bithiazole derivatives.

General Synthesis Workflow

The synthesis of substituted this compound derivatives often involves a multi-step process. A representative synthetic scheme is outlined below.[6]

G cluster_start Starting Materials start1 3-chloro-2,4-pentanedione step1 Step A: Thiazole Formation (Ethanol, Reflux) start1->step1 start2 Thiourea start2->step1 intermediate1 Intermediate 1 (2-amino-4,5-dimethylthiazole) step1->intermediate1 step2 Step B: Bromination (HBr, Acetic Acid) intermediate1->step2 intermediate2 Intermediate 2 (Brominated Thiazole) step2->intermediate2 step3 Step C: Coupling Reaction (Thiourea, Ethanol) intermediate2->step3 product This compound Scaffold step3->product step4 Step D: Functionalization (e.g., Acylation, Coupling) product->step4 final_product Final Derivative step4->final_product G cluster_process DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition Mechanism Gyrase DNA Gyrase (GyrB Subunit) DNA_Supercoiling DNA Supercoiling Gyrase->DNA_Supercoiling Binds DNA ADP ADP + Pi Gyrase->ADP ATP Hydrolysis ATP ATP ATP->Gyrase Binds to ATPase site DNA_Supercoiling->Gyrase Releases Supercoiled DNA Inhibitor This compound Derivative Inhibitor->Gyrase Inhibits Blocked ATP Binding Site BLOCKED Inhibitor->Blocked Competitively Binds

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Spectroscopic Analysis of 4,5'-Bithiazole Derivatives

The this compound scaffold is a significant heterocyclic motif present in numerous biologically active compounds and advanced materials. Its derivatives have garnered substantial interest in drug discovery, particularly as potential anticancer agents and correctors for protein misfolding diseases.[1][2][3][4] A thorough structural elucidation and characterization of these derivatives are paramount for understanding their structure-activity relationships (SAR) and ensuring their quality. This guide provides a comprehensive overview of the key spectroscopic techniques employed in the analysis of this compound derivatives, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized compounds.[1][5]

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. In this compound derivatives, key diagnostic signals include those from the thiazole ring protons and protons on substituent groups. For instance, in the ¹H-NMR spectrum of 2,2'-diamino-4,4'-bithiazole, a singlet signal at 6.99 ppm is attributed to the -NH₂ protons in the bithiazole ring.[6]

¹³C NMR Spectroscopy

Carbon-13 NMR is used to determine the number and type of carbon atoms. The chemical shifts of the carbon atoms in the thiazole rings are particularly informative. For example, in one study of thiazole-substituted chromones, the thiazole carbon resonances were observed at δ 174.3 (C2), 164.3 (C4), and 107.4 (C5).[7] The complete assignment of ¹³C NMR resonances is often achieved through the application of two-dimensional NMR experiments like HSQC and HMBC.[8]

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Bithiazole Derivatives

CompoundNucleusSolventChemical Shift (δ, ppm)AssignmentReference
2,2'-Diamino-4,4'-bithiazole¹HDMSO-d₆6.99 (s)-NH₂ protons[6]
Thiazole-substituted chromone¹³CCDCl₃174.3C2 (Thiazole)[7]
Thiazole-substituted chromone¹³CCDCl₃164.3C4 (Thiazole)[7]
Thiazole-substituted chromone¹³CCDCl₃107.4C5 (Thiazole)[7]
4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione¹³CNot Specified180.85, 180.43C=S (Thione)[9]
4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione¹³CNot Specified85.73, 78.36Ring Carbons[9]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound derivatives, characteristic bands confirm the presence of the thiazole ring and its substituents.

Key vibrational modes include:

  • -NH₂ Stretching: For amino-substituted bithiazoles, these appear in the 3100-3500 cm⁻¹ region. For 2,2'-diamino-4,4'-bithiazole, characteristic bands are observed at 3443, 3281, and 3164 cm⁻¹.[6]

  • C-H Stretching: Aromatic and heterocyclic C-H stretching vibrations are typically observed around 3100 cm⁻¹.[6]

  • C=N Stretching: The carbon-nitrogen double bond stretch within the thiazole ring is a key indicator, often appearing around 1590 cm⁻¹.[6]

  • Skeletal Vibrations: The stretching vibrations of the bithiazole ring itself produce a series of peaks in the fingerprint region (1600-1200 cm⁻¹).[6]

Table 2: Key FTIR Absorption Bands for Bithiazole Derivatives

CompoundWavenumber (cm⁻¹)AssignmentReference
2,2'-Diamino-4,4'-bithiazole3443, 3281, 3164-NH₂ stretching[6]
2,2'-Diamino-4,4'-bithiazole3127-C-H stretching[6]
2,2'-Diamino-4,4'-bithiazole1590-C=N stretching[6]
2,2'-Diamino-4,4'-bithiazole1559, 1389, 1292, 1238Skeletal stretching[6]
Bithiazole Conjugated Polymer1626Schiff base -CH=N- stretching[6]
Bithiazole Conjugated Polymer1604-C=C stretching in bithiazole ring[6]

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming molecular formulas.[10][11] The fragmentation patterns observed in MS/MS experiments can further aid in structural elucidation. The structures of newly synthesized bithiazole compounds are routinely confirmed by studying their mass spectra.[1]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound. The absorption maxima (λ_max) can be influenced by the substituents on the bithiazole core and the solvent used.[12][13] Studies have shown that bithiazole derivatives can exhibit absorption maxima in the range of 358-410 nm.[12] This technique is also valuable for monitoring reactions or studying interactions with other molecules.[14]

Table 3: UV-Vis Absorption Data for Bithiazole Derivatives

Compound SeriesSolventAbsorption Maxima (λ_max, nm)Reference
Bithiazoles 1a, 1b, 1cCHCl₃~325 - 425[15]
5-N-arylaminothiazolesCH₂Cl₂358 - 410[12]

Experimental Protocols and Workflows

Detailed and consistent experimental methodologies are critical for obtaining reproducible spectroscopic data.

General Experimental Workflow

The characterization of a novel this compound derivative typically follows a standardized workflow to ensure comprehensive structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_final Final Steps synthesis Chemical Synthesis of Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Confirm Molecular Weight purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Structure purification->nmr ir FTIR Spectroscopy - Identify Functional Groups purification->ir uv UV-Vis Spectroscopy - Analyze Electronic Properties purification->uv data_analysis Data Integration & Structure Confirmation ms->data_analysis nmr->data_analysis ir->data_analysis uv->data_analysis report Reporting & Publication data_analysis->report

Caption: General workflow for synthesis and spectroscopic characterization.

Methodologies
  • NMR Spectroscopy: Spectra are typically recorded on a 400 MHz or higher spectrometer.[1] Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are referenced to the residual solvent signal or an internal standard like tetramethylsilane (TMS).[2][3]

  • Mass Spectrometry: Mass spectra can be recorded using direct infusion electrospray ionization (ESI) on an ion trap or high-resolution mass spectrometer (HRMS) like a Q-Tof.[3]

  • FTIR Spectroscopy: Spectra are commonly recorded from samples prepared as KBr pellets in the range of 4000–400 cm⁻¹.[1]

  • UV-Vis Spectroscopy: Absorption spectra are measured using a spectrophotometer with 1 mm quartz cuvettes.[14] The sample is dissolved in a suitable solvent, such as chloroform or dichloromethane.[12][15]

Application in Drug Development: A Mechanistic Overview

Certain 4'-methyl-4,5'-bithiazole derivatives have been identified as "correctors" for misfolded proteins, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and α-sarcoglycan, which is implicated in limb-girdle muscular dystrophy.[2][3][4] While the exact molecular targets are still under investigation, these compounds are thought to aid in the proper folding and trafficking of mutant proteins, preventing their premature degradation and allowing for their correct localization and function.

G Hypothetical Mechanism of Bithiazole Correctors cluster_protein Protein Synthesis & Folding cluster_degradation Degradation Pathway cluster_rescue Rescue Pathway gene Mutant Gene (e.g., α-sarcoglycan) mrna mRNA gene->mrna ribosome Ribosome mrna->ribosome misfolded Misfolded Protein ribosome->misfolded er Endoplasmic Reticulum (ER) misfolded->er misfolded->er Enters degradation Proteasomal Degradation er->degradation folding Correct Protein Folding & Trafficking er->folding er->folding Blocked corrector This compound Derivative (Corrector) corrector->folding Aids membrane Functional Protein at Cell Membrane folding->membrane

Caption: Logical pathway for protein rescue by this compound correctors.

References

The Rise of 4,5'-Bithiazoles: A Technical Guide to a Novel Class of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5'-bithiazole scaffold has recently emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. These heterocyclic compounds have shown promising activity against a range of biological targets, positioning them as valuable leads in antibacterial and anticancer research. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel this compound derivatives, with a focus on their activity as inhibitors of bacterial DNA gyrase and human topoisomerase IIα.

Core Compound Structures and Biological Targets

Recent research has highlighted two primary areas where this compound derivatives have shown significant promise:

  • Bacterial DNA Gyrase Inhibitors: A series of 4'-methyl-N2-phenyl-[this compound]-2,2'-diamine derivatives have been identified as potent inhibitors of the bacterial DNA gyrase B subunit (GyrB).[1][2][3] These compounds act by competing with ATP for binding to the ATPase site of GyrB, thereby inhibiting the enzyme's essential DNA supercoiling activity and leading to bacterial cell death.[4][5][6][7]

  • Human Topoisomerase IIα Inhibitors: Substituted 4,5'-bithiazoles have also been discovered as catalytic inhibitors of human topoisomerase IIα (Topo IIα), a key enzyme in DNA replication and chromosome segregation.[8][9] Similar to their antibacterial counterparts, these compounds target the ATPase domain of the enzyme, acting as competitive inhibitors and preventing the ATP-dependent relaxation of supercoiled DNA.[8][10] This mechanism of action can lead to cell cycle arrest and has shown promising cytotoxic effects against cancer cell lines.[9]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative novel this compound compounds against their respective targets.

Table 1: Inhibitory Activity of this compound Derivatives against E. coli DNA Gyrase
Compound IDR GroupIC50 (µM)Kd (µM)
6 H10.0 ± 1.211.0 ± 1.0
18 CH31.1 ± 0.21.2 ± 0.1
19 C2H52.5 ± 0.32.7 ± 0.3
20 n-C3H75.0 ± 0.65.5 ± 0.6
21 i-C3H77.5 ± 0.98.0 ± 0.9
22 n-C4H912.5 ± 1.513.0 ± 1.5

Data extracted from Brvar, M. et al., J. Med. Chem. 2012, 55, 14, 6413–6426.[11]

Table 2: Inhibitory Activity of this compound Derivatives against Human Topoisomerase IIα
Compound IDR1R2R3R4IC50 (µM)
1 HHHH30.2 ± 3.5
2 HHOCH3H48.9 ± 5.1
3 HHFH>125
4 HHClH45.6 ± 4.8
5 HClHCl>125
6 HHCH3H49.8 ± 5.2
7 AcetylHHH35.7 ± 3.9
8 AcetylHOCH3H55.1 ± 5.8
9 AcetylHFH58.9 ± 6.1
10 AcetylHClH42.3 ± 4.5
11 AcetylClHCl>125
12 AcetylHCH3H60.2 ± 6.3
13 EthylHHH75.4 ± 7.9
14 HOCH3HOCH3>125
Etoposide ----41.6 ± 4.3

Data extracted from Perdih, A. et al., J. Chem. Inf. Model. 2020, 60, 7, 3534–3547.[8]

Experimental Protocols

General Synthesis of 4'-methyl-N2-phenyl-[this compound]-2,2'-diamine Derivatives

The synthesis of the this compound core is typically achieved through a multi-step process. The following is a representative, generalized protocol based on reported methods.

G A Thioacetamide C Ethyl 2-methyl-4-thiazolecarboxylate A->C B Ethyl 2-chloroacetoacetate B->C D 2-Methyl-4-thiazolecarboxylic acid C->D Saponification E 2-Methyl-4-thiazolecarbonyl chloride D->E Thionyl Chloride F 2-Amino-4'-methyl-[this compound] E->F Hantzsch Thiazole Synthesis H Target this compound Derivative F->H Coupling G Substituted Phenyl Isothiocyanate G->H

Caption: Generalized synthetic workflow for this compound derivatives.

Step 1: Synthesis of Ethyl 2-methyl-4-thiazolecarboxylate. Thioacetamide is reacted with ethyl 2-chloroacetoacetate in a suitable solvent such as ethanol. The reaction mixture is heated under reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.

Step 2: Saponification to 2-Methyl-4-thiazolecarboxylic acid. The synthesized ester from Step 1 is hydrolyzed to the corresponding carboxylic acid using an aqueous solution of a base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid.

Step 3: Formation of 2-Methyl-4-thiazolecarbonyl chloride. The carboxylic acid is converted to the more reactive acid chloride by treatment with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF).

Step 4: Hantzsch Thiazole Synthesis to form the Bithiazole Core. The acid chloride from Step 3 is reacted with a suitable amine and a thiocyanate salt to form the second thiazole ring, yielding the 2-amino-4'-methyl-[this compound] core structure.

Step 5: Coupling with Substituted Phenyl Isothiocyanates. The 2-amino group of the bithiazole core is then reacted with a variety of substituted phenyl isothiocyanates in a solvent like DMF or acetonitrile to yield the final target compounds. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion. The final products are then purified using column chromatography.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized for each specific derivative.

Human Topoisomerase IIα Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase IIα.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo IIα Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL albumin)

  • 30x ATP solution (30 mM)

  • Stop Buffer/Loading Dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose and TBE buffer for gel electrophoresis

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: On ice, prepare a reaction mix containing 1x Assay Buffer, 1 mM ATP, and 0.5 µg of supercoiled pBR322 plasmid DNA.

  • Compound Addition: Add the desired concentration of the this compound test compound (typically dissolved in DMSO) to the reaction tubes. Include a DMSO-only control.

  • Enzyme Addition: Add a sufficient amount of human Topoisomerase IIα to each tube to achieve complete relaxation of the DNA in the control sample.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding Stop Buffer/Loading Dye, followed by extraction with chloroform/isoamyl alcohol to remove the protein.

  • Agarose Gel Electrophoresis: Load the aqueous phase of the samples onto a 1% agarose gel. Run the gel at a constant voltage until the supercoiled and relaxed forms of the plasmid are well-separated.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The IC50 value is the concentration of the compound that inhibits 50% of the enzyme's relaxation activity.

Signaling Pathways and Mechanisms of Action

Inhibition of Bacterial DNA Gyrase

Inhibition of DNA gyrase by this compound compounds disrupts the essential process of DNA replication and repair in bacteria, ultimately leading to cell death.

G cluster_0 Bacterial Cell Bithiazole This compound Compound GyrB DNA Gyrase (GyrB) Bithiazole->GyrB Binds to ATPase site Supercoiling Negative Supercoiling of DNA GyrB->Supercoiling Catalyzes ATP ATP ATP->GyrB Blocked Replication DNA Replication Supercoiling->Replication Transcription Transcription Supercoiling->Transcription CellDeath Bacterial Cell Death Replication->CellDeath Inhibition leads to Transcription->CellDeath Inhibition leads to

Caption: Mechanism of action for this compound DNA gyrase inhibitors.

Inhibition of Human Topoisomerase IIα

The inhibition of human Topoisomerase IIα by 4,5'-bithiazoles prevents the decatenation of newly replicated chromosomes, leading to a G2/M phase cell cycle arrest and the activation of DNA damage response pathways.

G cluster_1 Cancer Cell Nucleus Bithiazole This compound Compound TopoIIa Topoisomerase IIα Bithiazole->TopoIIa Binds to ATPase domain Decatenation DNA Decatenation TopoIIa->Decatenation Catalyzes ATP ATP ATP->TopoIIa Blocked ChromosomeSeg Chromosome Segregation Decatenation->ChromosomeSeg G2M_Arrest G2/M Cell Cycle Arrest ChromosomeSeg->G2M_Arrest Failure leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Cellular consequences of Topoisomerase IIα inhibition.

Conclusion

Novel this compound compounds represent a versatile and potent class of molecules with significant therapeutic potential. Their demonstrated ability to inhibit essential enzymes like bacterial DNA gyrase and human topoisomerase IIα underscores their importance in the fields of antibiotic and anticancer drug discovery. The structure-activity relationship data presented herein provides a solid foundation for the further optimization of these compounds to enhance their potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and mechanistic insights offered in this guide are intended to facilitate further research and development of this promising class of therapeutic agents.

References

Theoretical and Computational Characterization of 4,5'-Bithiazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the theoretical underpinnings and computational methodologies applied to the study of 4,5'-bithiazole and its derivatives, offering insights for researchers, scientists, and drug development professionals in the field of medicinal chemistry.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Derivatives of this heterocyclic core have shown promise as inhibitors of critical biological targets, including human DNA topoisomerase IIα and bacterial DNA gyrase, highlighting their potential as anticancer and antibacterial agents. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the structure-activity relationships (SAR) of this compound derivatives, offering a roadmap for the rational design of more potent and selective modulators.

Molecular Structure and Electronic Properties of this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of the this compound core. These studies provide foundational knowledge of the molecule's geometry, electronic distribution, and frontier molecular orbitals, which are critical for its interaction with biological macromolecules.

Optimized Molecular Geometry

The geometry of this compound has been optimized using DFT calculations, often employing the B3LYP functional with a 6-31G* basis set. This level of theory provides a reliable prediction of the molecule's three-dimensional structure. The key geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below. These parameters are crucial for understanding the spatial arrangement of the molecule and its potential steric interactions within a protein binding pocket.

ParameterValue
Bond Lengths (Å)
C4-C5'1.475
C5-S11.728
C4-N11.375
C2-N11.315
C2-S11.730
**Bond Angles (°) **
C5-C4-C5'125.8
N1-C4-C5'114.5
C4-C5'-C4'126.2
Dihedral Angles (°)
N1-C4-C5'-C4'178.5
S1-C5-C4-C5'-179.8

Note: These values are representative and may vary slightly depending on the specific computational method and basis set used.

Frontier Molecular Orbitals and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to participate in charge-transfer interactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability. For this compound, these properties are critical for its function as an enzyme inhibitor.

PropertyValue (eV)
HOMO Energy-6.45
LUMO Energy-1.23
HOMO-LUMO Gap5.22
Ionization Potential6.45
Electron Affinity1.23
Mulliken Charges(Calculated for each atom)

Note: These values are calculated in the gas phase and can be influenced by the solvent environment.

Computational Workflow for Inhibitor Design

The discovery and optimization of this compound derivatives as enzyme inhibitors often follow a structured computational workflow. This process integrates various in silico techniques to identify promising candidates and guide their synthesis and biological evaluation.

G cluster_0 Target Identification & Preparation cluster_1 Ligand-Based Design cluster_2 Structure-Based Design cluster_3 Lead Optimization & Evaluation Target_ID Target Identification (e.g., DNA Gyrase, Topo IIα) Protein_Prep Protein Structure Preparation (PDB retrieval, cleaning) Target_ID->Protein_Prep Docking Molecular Docking Protein_Prep->Docking Pharmacophore Pharmacophore Modeling QSAR 2D/3D-QSAR Studies Pharmacophore->QSAR Virtual_Screening Virtual Screening QSAR->Virtual_Screening MD_Sim Molecular Dynamics Simulations Docking->MD_Sim Synthesis Synthesis & Biological Testing MD_Sim->Synthesis ADMET ADMET Prediction Virtual_Screening->ADMET ADMET->Synthesis

Computational drug discovery workflow.

Methodologies for Key Computational and Experimental Procedures

A combination of computational and experimental techniques is essential for the successful development of this compound-based inhibitors.

Density Functional Theory (DFT) Calculations

Objective: To determine the optimized geometry and electronic properties of this compound and its derivatives.

Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-31G* or a larger basis set for higher accuracy.

  • Calculation Type: Geometry optimization followed by frequency calculation to confirm a true energy minimum.

  • Properties Calculated:

    • Optimized Cartesian coordinates.

    • Bond lengths, bond angles, and dihedral angles.

    • HOMO and LUMO energies and their spatial distribution.

    • Mulliken population analysis for atomic charges.

    • Ionization potential and electron affinity.

  • Solvation Model (Optional): Polarizable Continuum Model (PCM) to simulate a solvent environment.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound derivatives to the target protein.

Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of the target protein (e.g., DNA gyrase B from E. coli, PDB ID: 1KZN) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of the this compound derivative.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges.

  • Docking Simulation:

    • Software: AutoDock, Glide, GOLD, or similar docking program.

    • Algorithm: Use a genetic algorithm or other search algorithm to explore the conformational space of the ligand within the defined binding site.

    • Scoring Function: Employ a scoring function to rank the predicted binding poses based on their estimated binding affinity.

  • Analysis:

    • Visualize the top-ranked binding poses and analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

Human Topoisomerase IIα Inhibition Assay (Decatenation Assay)

Objective: To experimentally determine the inhibitory activity of this compound derivatives against human topoisomerase IIα.[1]

Protocol:

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin), ATP, and kinetoplast DNA (kDNA) as the substrate.[2]

  • Inhibitor Addition: Add the this compound test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture at various concentrations. Include a solvent-only control.

  • Enzyme Addition: Add purified human topoisomerase IIα enzyme to the reaction mixtures to initiate the decatenation reaction.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).[1]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Analysis:

    • Separate the decatenated DNA products from the catenated substrate using agarose gel electrophoresis.

    • Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

    • The inhibition of the enzyme is indicated by a decrease in the amount of decatenated DNA compared to the control.

    • Quantify the band intensities to determine the IC50 value of the inhibitor.

Logical Relationships in Target Inhibition

The inhibition of DNA topoisomerase IIα by this compound derivatives disrupts the normal enzymatic cycle of DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

G Bithiazole This compound Derivative TopoIIa Human DNA Topoisomerase IIα Bithiazole->TopoIIa Inhibits DNACycle DNA Replication & Repair Cycle TopoIIa->DNACycle Enables CellCycle Cell Cycle Progression DNACycle->CellCycle Allows Apoptosis Apoptosis CellCycle->Apoptosis Leads to (if disrupted)

Inhibitory mechanism of this compound.

Conclusion

The integration of theoretical and computational studies with experimental validation provides a powerful paradigm for the discovery and development of this compound-based therapeutics. The methodologies outlined in this guide offer a framework for researchers to explore the chemical space of this promising scaffold, leading to the design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular determinants of this compound activity grows, so too will the potential for translating these findings into clinically effective drugs.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of Bithiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of bithiazole compounds. While the experimental crystal structure of the parent 4,5'-bithiazole is not publicly available in crystallographic databases as of this report, this document outlines the essential methodologies and data presentation standards for such an analysis. To illustrate these principles, the crystal structure of the closely related compound, 2,2'-diamino-4,4'-bithiazole, will be used as a reference case.

Data Presentation: Crystallographic Information

The primary output of a single-crystal X-ray diffraction experiment is a set of crystallographic data that describes the atomic arrangement within the crystal lattice. This information is crucial for understanding the three-dimensional structure of the molecule, its intermolecular interactions, and its potential physical and chemical properties.

Note: The following data pertains to 2,2'-diamino-4,4'-bithiazole, as a proxy for the unsubstituted this compound for which no public crystal structure is available.

Table 1: Crystal Data and Structure Refinement for 2,2'-diamino-4,4'-bithiazole

ParameterValue
CCDC Number206774[1]
Empirical FormulaC₆H₆N₄S₂
Formula Weight198.27
TemperatureNot Reported
WavelengthNot Reported
Crystal SystemNot Reported
Space GroupNot Reported
Unit cell dimensions
a (Å)Not Reported
b (Å)Not Reported
c (Å)Not Reported
α (°)Not Reported
β (°)Not Reported
γ (°)Not Reported
Volume (ų)Not Reported
ZNot Reported
Calculated Density (Mg/m³)Not Reported
Absorption Coefficient (mm⁻¹)Not Reported
F(000)Not Reported
Data Collection
DiffractometerNot Reported
Radiation SourceNot Reported
Theta range for data collection (°)Not Reported
Index rangesNot Reported
Reflections collectedNot Reported
Independent reflectionsNot Reported
Refinement
Refinement methodNot Reported
Data / restraints / parametersNot Reported
Goodness-of-fit on F²Not Reported
Final R indices [I>2sigma(I)]Not Reported
R indices (all data)Not Reported

A comprehensive crystallographic information file (CIF) for CCDC 206774 would be required to populate all fields of this table.

Table 2: Selected Bond Lengths and Angles for 2,2'-diamino-4,4'-bithiazole

BondLength (Å)AngleDegrees (°)
S(1)-C(2)Data not availableC(5)-C(4)-S(1)Data not available
S(1)-C(5)Data not availableC(4)-S(1)-C(2)Data not available
N(3)-C(2)Data not availableN(3)-C(2)-S(1)Data not available
N(3)-C(4)Data not availableC(2)-N(3)-C(4)Data not available
C(4)-C(5)Data not availableC(4)-C(5)-S(1)Data not available
C(2)-N(2')Data not available
C(4)-C(4')Data not available

Detailed bond lengths and angles would be extracted from the full crystallographic data.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic positions.

2.1. Synthesis and Crystal Growth

The synthesis of bithiazole derivatives often involves the condensation of appropriate precursors. For instance, 2,2'-diamino-4,4'-bithiazole can be synthesized from the reaction of 1,4-dibromobutanedione with thiourea.

Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step.[2] A common method for small organic molecules is slow evaporation from a suitable solvent or a mixture of solvents. The compound is dissolved in a solvent in which it is sparingly soluble, and the solvent is allowed to evaporate slowly over days or weeks, leading to the formation of well-ordered crystals. Other techniques include vapor diffusion and cooling crystallization.

2.2. Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the atomic arrangement within a crystal.[3] The process involves three main stages:

  • Crystal Mounting: A suitable single crystal, typically less than 0.5 mm in its largest dimension, is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.[2] As the crystal is rotated, a diffraction pattern is produced, which is recorded by a detector.[3] Modern diffractometers use CCD or CMOS detectors to capture the intensities and positions of the diffracted X-rays.[3]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is often solved using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction patterns, ultimately yielding the final, accurate atomic positions and thermal parameters.

Mandatory Visualizations

3.1. Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like a bithiazole derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Refinement synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Experimental workflow for crystal structure analysis.

3.2. Logical Relationship of Key Structural Features

This diagram illustrates the key structural features that would be analyzed from the crystal structure of a bithiazole derivative, using 2,2'-diamino-4,4'-bithiazole as an example.

structural_features cluster_molecule Molecular Structure cluster_packing Crystal Packing bithiazole_core 2,2'-diamino-4,4'-bithiazole thiazole1 Thiazole Ring 1 bithiazole_core->thiazole1 thiazole2 Thiazole Ring 2 bithiazole_core->thiazole2 amino1 Amino Group 1 bithiazole_core->amino1 amino2 Amino Group 2 bithiazole_core->amino2 inter_ring_bond C(4)-C(4') Bond bithiazole_core->inter_ring_bond intermolecular_interactions Intermolecular Interactions bithiazole_core->intermolecular_interactions h_bonding Hydrogen Bonding intermolecular_interactions->h_bonding pi_stacking π-π Stacking intermolecular_interactions->pi_stacking

Key structural features of 2,2'-diamino-4,4'-bithiazole.

References

physical and chemical properties of 4'-Methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4'-Methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamine, a molecule of significant interest in the field of medicinal chemistry. This document summarizes its known characteristics, outlines a general synthetic approach, and explores its potential mechanisms of action, particularly in the context of protein folding correction.

Core Compound Properties

While specific experimental data for 4'-Methyl-N2-phenyl-[this compound]-2,2'-diamine is not extensively available in public literature, its fundamental properties have been computed and are available through databases such as PubChem.

Table 1: Physical and Chemical Properties of 4'-Methyl-N2-phenyl-[this compound]-2,2'-diamine [1]

PropertyValueSource
Molecular Formula C₁₃H₁₂N₄S₂PubChem
Molecular Weight 288.4 g/mol PubChem
IUPAC Name 5-(2-anilino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-aminePubChem
InChI InChI=1S/C13H12N4S2/c1-8-11(19-12(14)15-8)10-7-18-13(17-10)16-9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15)(H,16,17)PubChem
InChIKey ZVXHXOUWEKSRTE-UHFFFAOYSA-NPubChem
Canonical SMILES CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=CC=C3PubChem
XLogP3 3.6PubChem (Computed)
Hydrogen Bond Donor Count 2PubChem (Computed)
Hydrogen Bond Acceptor Count 4PubChem (Computed)
Rotatable Bond Count 3PubChem (Computed)

Synthesis and Characterization

General Experimental Protocol for the Synthesis of Methylbithiazole Analogs

The synthesis of 4'-methyl-4,5'-bithiazole derivatives can be achieved in a few key steps. A generalized protocol based on the synthesis of similar compounds is outlined below.[2]

Step 1: Synthesis of the Thiazole Core The initial step typically involves the construction of a substituted thiazole ring. This can be accomplished through various well-established methods in heterocyclic chemistry.

Step 2: Formation of the Bithiazole Scaffold The second thiazole ring is then coupled to the first to create the bithiazole core structure.

Step 3: Functionalization of the Bithiazole Finally, the desired amine and phenyl groups are introduced at the appropriate positions on the bithiazole scaffold to yield the target compound.

Purification and Characterization: Purification of the final product is typically achieved through column chromatography. Characterization would involve standard analytical techniques such as:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Melting Point Analysis: To assess the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

While specific spectral data for the title compound is not published, the analysis of related structures provides an expected pattern of signals.

Biological Activity and Mechanism of Action

Derivatives of 4'-methyl-4,5'-bithiazole have emerged as a promising class of small molecules with the ability to correct the misfolding of certain proteins, a pathological hallmark of several genetic diseases.[3][4]

Corrector of Protein Misfolding

The most well-documented activity of this compound class is the correction of the ΔF508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[2][5] This mutation leads to protein misfolding and its subsequent degradation, resulting in cystic fibrosis. Bithiazole derivatives have been shown to rescue the trafficking of the mutant CFTR to the cell membrane.[6]

Interestingly, the corrective action of bithiazoles is not limited to CFTR. The derivative known as C17 has also been shown to recover the expression of a mutated α-sarcoglycan protein, which is responsible for a form of limb-girdle muscular dystrophy.[3][4][7] This suggests a potentially broader applicability of this chemical scaffold in treating diseases caused by protein misfolding.

The precise mechanism by which these compounds facilitate correct protein folding is still under investigation, but evidence suggests at least two distinct pathways for CFTR correction.[6][8] One proposed mechanism involves the binding of the bithiazole corrector to the second nucleotide-binding domain (NBD2) of the CFTR protein.[6] An alternative or complementary mechanism involves the promotion of proper packing of the transmembrane domains (TMDs).[6]

Potential as DNA Topoisomerase II Inhibitors

A European patent also describes substituted 4,5'-bithiazoles, including 4'-Methyl-N2-phenyl-[this compound]-2,2'-diamine, as catalytic inhibitors of human DNA topoisomerase II α/β.[9] This suggests a potential application for this class of compounds in cancer therapy, as topoisomerase II inhibitors are a well-established class of anti-neoplastic agents.[9]

Visualizing the Proposed Mechanisms of Action

To illustrate the potential pathways through which 4'-Methyl-N2-phenyl-[this compound]-2,2'-diamine and its analogs may exert their biological effects, the following diagrams are provided.

Protein_Folding_Correction_Pathway cluster_ER Endoplasmic Reticulum cluster_Correction Correction by Bithiazole cluster_Trafficking Cellular Trafficking Misfolded_Protein Misfolded Protein (e.g., ΔF508-CFTR) ER_QC ER Quality Control Misfolded_Protein->ER_QC Recognition Corrected_Folding Corrected Folding Proteasomal_Degradation Proteasomal Degradation ER_QC->Proteasomal_Degradation Bithiazole 4'-Methyl-N2-phenyl- [this compound]-2,2'-diamine NBD2_Binding Binding to NBD2 Bithiazole->NBD2_Binding TMD_Packing Promotes TMD Packing Bithiazole->TMD_Packing Golgi Golgi Apparatus Corrected_Folding->Golgi Transport NBD2_Binding->Corrected_Folding TMD_Packing->Corrected_Folding Cell_Membrane Cell Membrane (Functional Protein) Golgi->Cell_Membrane Trafficking

Caption: Proposed mechanism for protein folding correction by 4'-Methyl-N2-phenyl-[this compound]-2,2'-diamine.

Topoisomerase_II_Inhibition_Workflow DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA Topoisomerase_II Topoisomerase II Supercoiled_DNA->Topoisomerase_II Binds ATP_Binding_Site ATP Binding Site Topoisomerase_II->ATP_Binding_Site Contains Relaxed_DNA Relaxed DNA Topoisomerase_II->Relaxed_DNA Catalyzes (ATP-dependent) Bithiazole 4'-Methyl-N2-phenyl- [this compound]-2,2'-diamine Bithiazole->ATP_Binding_Site Targets Inhibition Inhibition ATP_Binding_Site->Inhibition Inhibition->Topoisomerase_II Prevents Function Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Inhibition->Cell_Cycle_Arrest Relaxed_DNA->DNA_Replication Allows Continuation

References

An In-depth Technical Guide to 4,4'-Bithiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-bithiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis protocols, and applications, with a particular focus on its derivatives and their roles in drug development.

Chemical Identity and Properties

The parent compound, 4,4'-Bithiazole, has the International Union of Pure and Applied Chemistry (IUPAC) name 4-(1,3-thiazol-4-yl)-1,3-thiazole [1]. Its chemical structure consists of two thiazole rings linked at the 4th position. A significant and widely studied derivative is 2,2'-Diamino-4,4'-bithiazole, which features amino groups at the 2 and 2' positions. The properties of both the parent compound and its diamino derivative are summarized below.

Table 1: Physicochemical Properties of 4,4'-Bithiazole and its Diamino Derivative

Property4,4'-Bithiazole2,2'-Diamino-4,4'-bithiazole
IUPAC Name 4-(1,3-thiazol-4-yl)-1,3-thiazole[1]4-(2-amino-1,3-thiazol-4-yl)-1,3-thiazol-2-amine[2]
Molecular Formula C₆H₄N₂S₂[1]C₆H₆N₄S₂[3][4]
Molecular Weight 168.2 g/mol [1]198.27 g/mol [3][4]
CAS Number 89324-31-2[1]58139-59-6[3][4]
Appearance Not specifiedColorless to light yellow crystal or powder[5]
Melting Point Not specified~180-185°C[5], 237-240 °C (decomp)[4], 250 °C[3]
Solubility Not specifiedSoluble in DMSO and DMF; insoluble in water[5]
pKa Not specified2.84±0.10 (Predicted)[4][6]

Synthesis and Experimental Protocols

The synthesis of 4,4'-bithiazole derivatives can be achieved through various chemical reactions. A common method for the synthesis of 2,2'-diamino-4,4'-bithiazole involves the reaction of 1,4-dibromobutanedione with thiourea.

Experimental Protocol: Synthesis of 2,2'-Diamino-4,4'-bithiazole [7]

  • Materials:

    • 1,4-dibromobutanedione (9.0 g, 0.036 mol)

    • Thiourea (5.4 g, 0.072 mol)

    • Absolute ethanol (200 mL)

    • Hot water (100 mL, 45-50 °C)

    • Concentrated aqueous ammonia (22-25%)

  • Procedure:

    • To a three-necked flask equipped with a reflux condenser and a stirring device, add 1,4-dibromobutanedione, thiourea, and absolute ethanol.

    • Heat the mixture to reflux with stirring for 2 hours.

    • Pour the reaction mixture into hot water (45-50 °C).

    • Adjust the pH of the mixture to 8-9 by adding concentrated aqueous ammonia under stirring, which results in the formation of a pale yellow precipitate.

    • Allow the precipitate to stand, then collect the crude product by filtration.

    • Recrystallize the crude product from a mixed solvent of ethanol/water (3:1 by volume).

    • Dry the purified product to yield 2,2'-diamino-4,4'-bithiazole.

The following diagram illustrates the general workflow for the synthesis of 2,2'-diamino-4,4'-bithiazole.

G cluster_workflow Synthesis Workflow of 2,2'-Diamino-4,4'-bithiazole A Reactants (1,4-dibromobutanedione, Thiourea, Ethanol) B Reflux for 2 hours A->B C Precipitation (Addition of hot water and ammonia) B->C D Filtration C->D E Recrystallization (Ethanol/Water) D->E F Final Product (2,2'-Diamino-4,4'-bithiazole) E->F

Caption: General synthesis workflow for 2,2'-diamino-4,4'-bithiazole.

Spectroscopic Data

Characterization of 4,4'-bithiazole and its derivatives is typically performed using various spectroscopic techniques.

Table 2: Spectroscopic Data for a Substituted 2,2'-diimino-[4,4'-bithiazole] Derivative

The following data is for Diethyl 2,2'-(2,2'-diimino-[4,4'-bithiazole]-3,3'(2H,2'H)-diyl)bis(2-(2-(3-chlorophenyl)hydrazono)acetate) as an example of a characterized derivative.[8]

Spectroscopic TechniqueData
Infrared (IR) (KBr) νmax 3258, 3165 (2NH), 1671 (C=O) cm⁻¹
¹H NMR (DMSO-d₆) δ 1.18 (t, 6H, 2CH₃), 4.25 (q, 4H, 2CH₂), 6.68 (s, 2H, 5-H thiazole), 7.13–7.85 (m, 8H, ArH), 8.18 (s, 2H, 2NH), 10.82 (s, 2H, 2NH) ppm
Mass Spectrometry (MS) m/z (%): 646 (M⁺, 52)
Elemental Analysis Calculated for C₂₆H₂₄Cl₂N₈O₄S₂: C, 48.22; H, 3.74; N, 17.30. Found: C, 48.21; H, 3.75; N, 17.31%.

Applications in Drug Development

The thiazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active molecules. Bithiazole derivatives are no exception and have been investigated for a range of therapeutic applications.

  • Anticancer Activity: Substituted 4,5'-bithiazoles have been identified as catalytic inhibitors of human DNA topoisomerase IIα, a major target in chemotherapy[9][10]. These compounds act as competitive inhibitors of ATP, which is essential for the enzyme's function in altering DNA topology[9][10]. This mechanism of action is distinct from that of topoisomerase poisons like etoposide, potentially offering a safer therapeutic profile by not inducing double-strand DNA breaks[10].

The diagram below illustrates the inhibitory action of substituted 4,5'-bithiazoles on human DNA topoisomerase IIα.

G cluster_pathway Inhibition of DNA Topoisomerase IIα by Substituted 4,5'-Bithiazoles TopoIIa Human DNA Topoisomerase IIα (ATPase domain) Hydrolysis ATP Hydrolysis & DNA Topology Alteration TopoIIa->Hydrolysis Catalyzes Inhibition Inhibition ATP ATP ATP->TopoIIa Binds to Bithiazole Substituted 4,5'-Bithiazole Bithiazole->TopoIIa Competitively Binds to ATP Binding Site Inhibition->Hydrolysis Prevents

Caption: Mechanism of catalytic inhibition of DNA topoisomerase IIα.

  • Ligands for Metal Complexes: 2,2'-Diamino-4,4'-bithiazole (DABT) can act as a ligand, forming supramolecular aggregates with various metal ions[3]. These complexes have potential applications in sensing and materials science.

  • Building Blocks for Organic Synthesis: Bithiazoles serve as versatile building blocks for the synthesis of more complex molecules with specific electronic and optical properties, including dyes and fluorescent markers[5].

Conclusion

4,4'-Bithiazole and its derivatives represent a class of compounds with significant potential in both medicinal chemistry and materials science. Their versatile synthesis and diverse biological activities, particularly as anticancer agents, make them a continuing focus of research and development. The detailed protocols and data presented in this guide offer a solid foundation for professionals working with these promising molecules.

References

The Electronic Architecture of Bleomycin's 2,4'-Bithiazole Isomer: A Technical Guide to its Role in DNA Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core electronic properties of the 2,4'-bithiazole moiety in the anti-cancer agent bleomycin. A critical component for the drug's therapeutic efficacy, the bithiazole tail's unique electronic structure and its role in the mechanism of DNA strand scission are elucidated through a synthesis of theoretical and experimental data. This document provides a comprehensive overview of its structural parameters, the signaling pathways initiated by bleomycin-induced DNA damage, and detailed experimental protocols for researchers investigating this and similar metallodrugs.

Electronic and Structural Properties of the 2,4'-Bithiazole Moiety

The 2,4'-bithiazole fragment of bleomycin is a key determinant in its interaction with DNA. Theoretical studies have indicated that among its isomers, the naturally occurring 2,4'-bithiazole is the most stable and possesses a higher electron affinity.[1] This inherent electronic characteristic is believed to be crucial for its role in the DNA cleavage process. The planar structure of the bithiazole moiety facilitates its insertion into the DNA helix, a critical step in the drug's mechanism of action.

Quantitative Structural Data

Computational studies utilizing density functional theory (DFT) at the B3LYP/6-31G* level have provided insights into the precise bond lengths and angles of the 2,4'-bithiazole isomer.[1] This data, presented in Table 1, offers a foundational understanding of the molecule's geometry. For comparative purposes, Table 2 includes experimentally determined bond lengths for a related 2,2'-bithiazole derivative, highlighting the structural nuances between isomers.

Table 1: Calculated Bond Lengths and Angles for 2,4'-Bithiazole [1]

ParameterBond/AngleValue
Bond LengthC2-C4'1.46 Å
C2-N31.38 Å
C4-C51.36 Å
C4-S11.73 Å
C5-N3'1.39 Å
AngleN3-C2-C4'115.2°
C2-C4'-C5'111.8°
C4-C5-N3'115.1°

Table 2: Selected Experimental Bond Lengths for a 2,2'-Bithiazole Derivative

BondLength (Å)
C2-C2'1.47
C2-N31.37
C4-C51.35

Mechanism of Action: DNA Binding and Cleavage

The established role of the 2,4'-bithiazole tail is to anchor the bleomycin molecule to DNA, positioning the metal-binding domain for subsequent cleavage of the phosphodiester backbone. The mode of binding has been a subject of extensive research, with evidence supporting both intercalation and minor groove binding. It is proposed that a partial intercalation of the bithiazole tail into the DNA minor groove is a key step in facilitating double-stranded DNA cleavage.[2]

Bleomycin-Induced DNA Damage Response Pathway

Upon DNA cleavage by bleomycin, a cascade of cellular signaling events is initiated, primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which are master regulators of the DNA damage response (DDR). This leads to the activation of downstream checkpoint kinases Chk1 and Chk2, and ultimately the stabilization and activation of the tumor suppressor protein p53. Activated p53 then transcriptionally regulates a host of genes involved in cell cycle arrest, DNA repair, and apoptosis.

Bleomycin_DNA_Damage_Pathway cluster_0 Cellular Environment cluster_1 DNA Damage Response Signaling Bleomycin Bleomycin-Fe(II) Complex DNA Nuclear DNA Bleomycin->DNA Binding & Cleavage Damaged_DNA DNA Double-Strand Breaks ATM_ATR ATM/ATR Kinases Damaged_DNA->ATM_ATR Activation Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylation p53 p53 Chk1_Chk2->p53 Phosphorylation & Stabilization MDM2 MDM2 p53->MDM2 Upregulation p21 p21 p53->p21 Transcriptional Activation GADD45A GADD45A p53->GADD45A Transcriptional Activation Bax Bax p53->Bax Transcriptional Activation MDM2->p53 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p21->Cell_Cycle_Arrest DNA_Repair DNA Repair (NHEJ, HR) GADD45A->DNA_Repair Apoptosis Apoptosis Bax->Apoptosis

Caption: Bleomycin-induced DNA damage response pathway.

Experimental Protocols

UV-Visible Spectrophotometry for DNA Binding Analysis

This protocol outlines the methodology for studying the interaction between bleomycin and DNA using UV-Visible spectrophotometry.

Workflow:

UV_Vis_Workflow A Prepare DNA and Bleomycin Stock Solutions B Titrate DNA with Bleomycin A->B C Record UV-Vis Spectra B->C D Analyze Spectral Changes C->D E Calculate Binding Constant D->E

Caption: Workflow for UV-Visible spectrophotometry.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration of ctDNA spectrophotometrically by measuring the absorbance at 260 nm (A260), using a molar extinction coefficient of 6600 M⁻¹cm⁻¹. The purity of the DNA should be checked by ensuring the A260/A280 ratio is between 1.8 and 1.9.

    • Prepare a stock solution of bleomycin sulfate in the same buffer. The concentration can be determined by weight or by using its molar extinction coefficient at its absorbance maximum.

  • Titration:

    • To a quartz cuvette, add a fixed concentration of ctDNA (e.g., 50 µM).

    • Incrementally add small aliquots of the bleomycin stock solution to the cuvette.

    • Allow the solution to equilibrate for a few minutes after each addition.

  • Spectral Measurement:

    • Record the UV-Visible absorption spectrum (typically from 230 to 350 nm) after each addition of bleomycin.

    • Use the buffer solution as a blank.

  • Data Analysis:

    • Monitor the changes in the absorbance and wavelength of the DNA peak (around 260 nm) and the bithiazole peak of bleomycin (around 290-300 nm).

    • Hypochromism (decrease in absorbance) and a bathochromic shift (redshift) in the DNA peak are indicative of intercalative binding.

    • The binding constant (Kb) can be calculated using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy provides detailed structural information about the bleomycin-DNA complex at the atomic level.

Workflow:

NMR_Workflow A Prepare Isotopically Labeled DNA/Bleomycin (optional) B Prepare NMR Sample A->B C Acquire 1D and 2D NMR Spectra B->C D Assign Resonances C->D E Analyze Chemical Shift Perturbations and NOEs D->E F Determine 3D Structure E->F

Caption: Workflow for NMR spectroscopy analysis.

Methodology:

  • Sample Preparation:

    • Synthesize or purchase a short DNA oligonucleotide containing a known bleomycin binding site (e.g., 5'-GC-3' or 5'-GT-3').

    • Dissolve the DNA and bleomycin in a deuterated buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 99.9% D₂O, pH 6.8).

    • The final concentrations for NMR are typically in the range of 0.5-2.0 mM.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H NMR spectra to monitor the complex formation.

    • Acquire two-dimensional (2D) NMR spectra, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), at a suitable temperature (e.g., 25°C).

    • A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances of both the free and bound forms of the DNA and bleomycin using the 2D spectra.

    • Analyze the chemical shift perturbations (CSPs) of the DNA and drug protons upon complex formation. Significant CSPs indicate regions of interaction.

    • Identify intermolecular NOEs between the protons of bleomycin and the DNA. These NOEs provide distance constraints for structural calculations.

  • Structure Calculation:

    • Use the distance constraints derived from the NOESY data, along with other experimental restraints, to calculate the three-dimensional structure of the bleomycin-DNA complex using molecular modeling software (e.g., XPLOR-NIH, AMBER).

Raman Spectroscopy for In-Cell DNA Damage Detection

Raman spectroscopy is a non-invasive technique that can be used to detect changes in the biochemical composition of cells, including DNA damage.

Workflow:

Raman_Workflow A Cell Culture and Bleomycin Treatment B Sample Preparation for Raman A->B C Acquire Raman Spectra B->C D Analyze Spectral Changes C->D

Caption: Workflow for Raman spectroscopy of cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa, A549) on a calcium fluoride (CaF₂) or quartz slide, which are Raman-inactive substrates.

    • Treat the cells with the desired concentration of bleomycin for a specific duration. Include an untreated control group.

  • Sample Preparation:

    • After treatment, gently wash the cells with phosphate-buffered saline (PBS) to remove the culture medium.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) or analyze them live.

  • Raman Spectroscopy:

    • Use a confocal Raman microscope equipped with a laser of a specific wavelength (e.g., 532 nm or 785 nm).

    • Acquire Raman spectra from the nucleus of individual cells. A high-magnification objective (e.g., 60x or 100x) is required.

    • Collect spectra from multiple cells in both the treated and control groups.

  • Data Analysis:

    • Process the Raman spectra to remove background fluorescence and cosmic rays.

    • Analyze the changes in the Raman bands associated with DNA. Key bands to monitor include those corresponding to the phosphodiester backbone (around 810-830 cm⁻¹ and 1090 cm⁻¹), deoxyribose, and the DNA bases.

    • Changes in the intensity and position of these bands can indicate DNA damage, such as strand breaks and conformational changes.

    • Multivariate analysis techniques, such as principal component analysis (PCA), can be used to differentiate between the spectra of treated and untreated cells.

References

Methodological & Application

Applications of 4,5'-Bithiazole in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5'-bithiazole moiety is a versatile building block in materials science, prized for its electron-deficient nature, rigid and planar structure, and ability to engage in non-covalent interactions. These characteristics make it a compelling component in the design of advanced materials for organic electronics, sensing, and coordination chemistry. This document provides an overview of its applications, quantitative data on material performance, and detailed protocols for the synthesis and characterization of this compound-based materials.

Organic Electronics

The electron-deficient character of the bithiazole unit is beneficial for developing electron-transporting (n-type) and ambipolar semiconducting polymers. Its incorporation into conjugated polymer backbones can lower the HOMO and LUMO energy levels, which is advantageous for air stability and for creating efficient charge-transporting materials.

Organic Field-Effect Transistors (OFETs)

Copolymers incorporating this compound have demonstrated promising performance in OFETs. The rigid bithiazole unit promotes planar polymer backbones, facilitating intermolecular π-π stacking and enhancing charge carrier mobility.

Table 1: Performance of this compound-Based Polymers in OFETs

Polymer NameArchitectureHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]Ion/Ioff RatioReference
P5Benzo[1,2-b:4,5-b′]dithiophene-bithiazole copolymer0.194-10⁶[1]
PDBTzDithienyldiketopyrrolopyrrole-bithiazole copolymer-0.3-
BTzOR-based polymers4,4′-dialkoxy-5,5′-bithiazole-based copolymers0.06 - 0.25-> 10⁵
Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics, this compound is utilized to construct π-conjugated polymers that serve as electron donor materials in bulk heterojunction solar cells. The bithiazole unit helps to lower the HOMO energy level of the polymer, which can lead to higher open-circuit voltages (Voc) in OPV devices.

Table 2: Photovoltaic Performance of this compound-Based Polymers

Polymer NameAcceptorPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current (Jsc) [mA/cm²]Fill Factor (FF) [%]Reference
PTN5Non-fullerene12.2---[2]
PTN2Non-fullerene4.3---[2]

Luminescent Materials and Fluorescent Sensors

Derivatives of this compound have been synthesized and investigated for their photoluminescent properties. These materials often exhibit blue emission and high thermal stability, making them suitable for applications in organic light-emitting diodes (OLEDs). Furthermore, the bithiazole scaffold can be functionalized to create fluorescent probes for the selective detection of metal ions.

Table 3: Photoluminescent Properties of this compound Derivatives

Compound NameEmission Wavelength (λem) [nm]Thermal Stability (Tdec) [°C]ApplicationReference
BNBT437330Blue-emitting material[3]
BPBT432360Blue-emitting material[3]
Benzothiazole-based probe (BT)Ratiometric shift from green to blue-Hg²⁺ and Cu²⁺ sensing[4]

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atoms in the thiazole rings of this compound make it an excellent ligand for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage and separation, catalysis, and sensing. The rigid nature of the bithiazole linker can lead to the formation of porous structures with high surface areas. For instance, a thiazolo[5,4-d]thiazole-based linker has been used to create a 2D coordination network that exhibits porosity for CO₂ adsorption.[5]

Table 4: Properties of a this compound-Based Coordination Polymer

Framework NameMetal IonBET Surface Area [m²/g]ApplicationReference
[Zn(1,3-BDC)Dptztz]·DMFZn²⁺417 (from CO₂ adsorption)CO₂ adsorption[5]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Copolymer for OFETs

This protocol describes a general procedure for the synthesis of a conjugated copolymer using a palladium-catalyzed cross-coupling reaction.

Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer_A Monomer A (e.g., Dibromo-bithiazole) Polymerization Stille Coupling (Pd Catalyst, Toluene, 110°C) Monomer_A->Polymerization Monomer_B Monomer B (e.g., Distannyl-BDT) Monomer_B->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Soxhlet Soxhlet Extraction (Methanol, Acetone, Hexane) Crude_Polymer->Soxhlet Purified_Polymer Purified Polymer Soxhlet->Purified_Polymer GPC GPC (Molecular Weight) Purified_Polymer->GPC NMR ¹H NMR (Structure) Purified_Polymer->NMR TGA TGA (Thermal Stability) Purified_Polymer->TGA UV_Vis UV-Vis Spectroscopy (Optical Properties) Purified_Polymer->UV_Vis CV Cyclic Voltammetry (Energy Levels) Purified_Polymer->CV

Caption: Workflow for the synthesis and characterization of a this compound-based conjugated polymer.

Materials:

  • 5,5'-dibromo-4,4'-dialkyl-2,2'-bithiazole (Monomer A)

  • 2,6-bis(trimethylstannyl)-4,8-dialkoxybenzo[1,2-b:4,5-b']dithiophene (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Methanol, acetone, hexane, chloroform (for purification)

  • Nitrogen or Argon gas

Procedure:

  • In a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Monomer A (1.0 mmol), Monomer B (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).

  • Add anhydrous toluene (20 mL) via syringe.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 110 °C and stir for 48 hours.

  • Cool the mixture to room temperature and pour it into methanol (200 mL).

  • Filter the precipitate and wash with methanol.

  • Purify the crude polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Extract the final polymer with chloroform.

  • Concentrate the chloroform solution and precipitate the polymer in methanol.

  • Filter and dry the purified polymer under vacuum at 60 °C for 24 hours.

Protocol 2: Fabrication of a Top-Gate, Bottom-Contact OFET

This protocol outlines the fabrication of an OFET device using the synthesized polymer.

Workflow for OFET Fabrication and Testing

G cluster_fabrication Device Fabrication cluster_testing Device Testing Substrate Glass Substrate with Au Source/Drain Electrodes Spin_Coating Spin-Coat Polymer (e.g., from Chlorobenzene) Substrate->Spin_Coating Annealing_1 Anneal Polymer Film (e.g., 150°C, 30 min) Spin_Coating->Annealing_1 Dielectric_Deposition Deposit Dielectric Layer (e.g., PMMA) Annealing_1->Dielectric_Deposition Gate_Deposition Deposit Gate Electrode (e.g., Al) Dielectric_Deposition->Gate_Deposition OFET_Device Complete OFET Device Gate_Deposition->OFET_Device Probe_Station Probe Station in Inert Atmosphere OFET_Device->Probe_Station Semiconductor_Analyzer Semiconductor Parameter Analyzer Probe_Station->Semiconductor_Analyzer Data_Analysis Extract Mobility, Ion/Ioff, Vth Semiconductor_Analyzer->Data_Analysis

Caption: General workflow for the fabrication and testing of an Organic Field-Effect Transistor (OFET).

Materials:

  • Pre-patterned glass substrate with gold (Au) source and drain electrodes.

  • Purified this compound-based polymer.

  • Chlorobenzene or other suitable solvent.

  • Poly(methyl methacrylate) (PMMA) as the dielectric layer.

  • Aluminum (Al) for the gate electrode.

  • Nitrogen-filled glovebox.

Procedure:

  • Clean the substrate by sonicating in deionized water, acetone, and isopropanol for 15 minutes each, then dry with a stream of nitrogen.

  • Treat the substrate with an oxygen plasma or UV-ozone to improve the surface wettability.

  • Inside a nitrogen-filled glovebox, prepare a solution of the polymer (e.g., 5 mg/mL in chlorobenzene).

  • Spin-coat the polymer solution onto the substrate at 2000 rpm for 60 seconds.

  • Anneal the polymer film on a hotplate at 150 °C for 30 minutes.

  • Prepare a solution of PMMA in a suitable solvent (e.g., n-butyl acetate).

  • Spin-coat the PMMA solution on top of the polymer layer to form the dielectric.

  • Anneal the dielectric layer at 80 °C for 30 minutes.

  • Thermally evaporate the aluminum gate electrode through a shadow mask at a pressure below 10⁻⁶ Torr.

  • Characterize the OFET device using a semiconductor parameter analyzer in a nitrogen-filled glovebox.

Protocol 3: Synthesis of a this compound-Based Fluorescent Probe for Metal Ion Sensing

This protocol provides a general method for the synthesis of a simple bithiazole derivative for potential fluorescent sensing applications.

Logical Relationship for Sensor Synthesis and Application

G Start Starting Materials (e.g., Bromoacetophenone, Dithiooxamide) Synthesis Condensation Reaction (e.g., in Ethanol) Start->Synthesis Purification Recrystallization or Column Chromatography Synthesis->Purification Characterization Spectroscopic Analysis (NMR, Mass Spec, FT-IR) Purification->Characterization Probe Purified Bithiazole Probe Characterization->Probe Sensing_Test Fluorescence Titration with Metal Ions Probe->Sensing_Test Data_Analysis Determine Selectivity, Sensitivity, and Binding Ratio Sensing_Test->Data_Analysis

Caption: Logical flow from synthesis to application of a this compound-based fluorescent probe.

Materials:

  • 2-bromo-1-(4-hydroxyphenyl)ethan-1-one

  • Dithiooxamide

  • Ethanol

  • Sodium bicarbonate

  • Metal salt solutions for testing (e.g., HgCl₂, CuCl₂, ZnCl₂, etc.)

  • Buffer solution (e.g., HEPES)

Procedure:

  • Dissolve 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (2.0 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Add dithiooxamide (1.0 mmol) to the solution.

  • Heat the mixture to reflux and stir for 6 hours.

  • Cool the reaction to room temperature. A precipitate should form.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Filter the solid product, wash with water and then with cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 4,5'-bis(4-hydroxyphenyl)bithiazole probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • For sensing studies, prepare a stock solution of the probe in a suitable solvent (e.g., DMSO).

  • Perform fluorescence titration by adding increasing amounts of metal ion solutions to a solution of the probe in a buffer and record the fluorescence spectra after each addition.

These protocols provide a foundation for the synthesis, fabrication, and characterization of materials based on the versatile this compound unit. Researchers can adapt and optimize these procedures for their specific molecular designs and target applications.

References

Application Notes & Protocols: 4,5'-Bithiazole Derivatives in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The field of coordination chemistry continuously explores novel ligands to construct metal complexes with unique structural, electronic, and functional properties. Among these, nitrogen-containing heterocyclic compounds are paramount due to their versatile coordination modes. The bithiazole ring system, composed of two thiazole (C3NS) aromatic rings, presents a bipyridyl-like N,N'-chelation core, making it an attractive scaffold for developing ligands.[1][2] While various isomers exist, 4,5'-bithiazole derivatives have emerged as particularly promising ligands for creating coordination compounds with significant applications in drug discovery, catalysis, and materials science.[3] Their metal complexes have been investigated for diverse biological activities, including as antibacterial, antifungal, and anticancer agents.[4][5]

This document provides an overview of the applications of this compound derivatives as ligands, complete with protocols for their synthesis and the preparation of their metal complexes, as well as methodologies for evaluating their applications.

Section 1: Synthesis and Coordination

The synthesis of this compound ligands and their subsequent coordination with metal ions are foundational steps. The general workflows for these processes are outlined below.

start_end start_end process process output output start Start reactants Thiazole Precursors start->reactants Select reaction Coupling Reaction (e.g., Stille, Suzuki) reactants->reaction Combine workup Work-up & Purification reaction->workup Process char Characterization (NMR, MS, IR) workup->char Analyze ligand This compound Ligand char->ligand Confirm

Caption: General workflow for the synthesis of this compound ligands.

The synthesized ligands can then be used to form coordination complexes with a variety of transition metals. The choice of metal and ancillary ligands allows for the fine-tuning of the resulting complex's properties.

input input process process output output ligand This compound Ligand reaction Complexation Reaction (Solvent, Temp, Stoichiometry) ligand->reaction metal Metal Salt (e.g., CuCl₂, Pd(OAc)₂) metal->reaction isolation Isolation & Crystallization reaction->isolation Precipitate/ Evaporate char Characterization (X-ray, UV-Vis, Magnetometry) isolation->char Analyze complex Coordination Complex char->complex Confirm Structure

Caption: General workflow for synthesis and characterization of metal complexes.

Section 2: Applications in Drug Development

A significant application of this compound metal complexes is in the development of novel therapeutic agents. Their structural diversity and ability to interact with biological targets make them attractive candidates for drug discovery.

DNA Gyrase Inhibition

Bacterial DNA gyrase is a validated and essential target for the development of new antibacterial drugs.[3] Certain this compound derivatives have been identified as potent inhibitors of the gyrase B (GyrB) subunit, which is responsible for the ATP-hydrolysis that powers DNA supercoiling. Coordination of these ligands to a metal center can enhance this inhibitory activity.

cluster_drug Drug Action cluster_process Cellular Process compound compound target target process process outcome outcome inhibited inhibited complex This compound Metal Complex gyrB DNA Gyrase B (ATP-binding site) complex->gyrB Binds to inhib INHIBITED gyrB->inhib is blocked atp ATP Hydrolysis supercoil DNA Supercoiling atp->supercoil drives replicate DNA Replication supercoil->replicate enables death Bacterial Cell Death replicate->death leads to (when blocked) inhib->atp

Caption: Mechanism of action for this compound complexes as DNA gyrase inhibitors.

Quantitative Antimicrobial Data

The effectiveness of these compounds can be quantified by their inhibitory activity against various bacterial strains.

Compound ClassTargetOrganismActivity (IC₅₀)Reference
4'-methyl-N-phenyl-[this compound]-diamineDNA Gyrase BS. aureusLow micromolar[3]
Copper(II)-Thiazole ComplexesVariousE. coli, S. aureusMIC > 512 µg/mL[5]
Copper(II)-Benzothiazole ComplexesVariousC. albicans, A. flavusMIC values reported[5]

Note: Data for specific this compound metal complexes is emerging. The table includes related thiazole complexes for context.

Section 3: Applications in Catalysis & Materials Science

Homogeneous Catalysis

The well-defined coordination geometry and electronic properties of this compound complexes make them suitable candidates for catalysts in organic synthesis. For instance, palladium complexes are widely used in cross-coupling reactions, and the specific ligand can influence catalytic turnover and selectivity.[6]

Metal ComplexReaction TypeSubstrateYield (%)Turnover Number (TON)Reference
Palladium-diazafluorenoneAllylic C-H AcetoxylationTerminal Alkenes70-90%N/A[6]
Tetranuclear Copper ComplexesOxidative Couplingo-aminophenolHighTOF = 1 x 10⁻⁴ s⁻¹[7]

Note: This table presents data from analogous N,N'-chelating ligand systems to illustrate potential catalytic performance.

Photophysical Properties

Coordination compounds featuring thiazole-based ligands often exhibit interesting photophysical properties, such as fluorescence, making them useful in sensors or as emissive layers in organic light-emitting diodes (OLEDs).[8][9] The metal-to-ligand charge transfer (MLCT) or intraligand (ILCT) transitions can be tuned by modifying the ligand structure and the metal center.[10]

Compound Classλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)ApplicationReference
Thiazolo[5,4-d]thiazole Derivatives350-450450-600VariableSolid-State Lighting
2,5-Diphenyl-thiazolo[5,4-d]thiazole~380~420~2500Fluorescent Probe[11]
Pt(II)-benzothiazole Complexes~420550-650>10000White-Light Emission[10]

Section 4: Experimental Protocols

Protocol 1: Synthesis of a this compound Ligand Derivative

This protocol describes a generalized Hantzsch thiazole synthesis followed by a cross-coupling reaction to form the bithiazole core.

Materials:

  • Appropriate thioamide

  • α-haloketone

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvents (e.g., DMF, Toluene, Ethanol)

  • Brominating agent (e.g., NBS)

Procedure:

  • Synthesis of 4-substituted thiazole:

    • Dissolve the thioamide (1.0 eq) and α-haloketone (1.0 eq) in ethanol.

    • Reflux the mixture for 4-6 hours until TLC indicates consumption of starting materials.

    • Cool the reaction to room temperature and neutralize with a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Bromination of the thiazole:

    • Dissolve the synthesized thiazole (1.0 eq) in DMF.

    • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice water and extract the product with diethyl ether.

    • Purify via chromatography to obtain the brominated thiazole intermediate.

  • Cross-Coupling to form this compound:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine the brominated thiazole, a suitable thiazole-boronic ester or stannane, the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Add degassed solvent (e.g., Toluene/Ethanol/Water mixture).

    • Heat the reaction to 90-100 °C and monitor by TLC.

    • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

    • Purify the final this compound ligand by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of a Cu(II)-Bithiazole Complex

This protocol outlines a general method for coordinating a this compound ligand with copper(II) chloride.

Materials:

  • Synthesized this compound ligand (L)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol or Acetonitrile

Procedure:

  • Dissolve the this compound ligand (2.0 eq) in 10 mL of warm methanol.

  • In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq) in 5 mL of methanol.

  • Add the metal salt solution dropwise to the stirring ligand solution.

  • A color change and/or precipitation should be observed, indicating complex formation.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold methanol and then diethyl ether to remove unreacted starting materials.

  • Dry the complex under vacuum.

  • Characterization: Analyze the complex using FT-IR (to observe shifts in ligand vibrational modes upon coordination), UV-Vis spectroscopy (to observe d-d transitions and charge-transfer bands), and elemental analysis. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the filtrate or by vapor diffusion.

Protocol 3: DNA Gyrase Inhibition Assay (Fluorescence-Based)

This protocol is for determining the IC₅₀ of a compound against S. aureus DNA gyrase.

Materials:

  • S. aureus DNA Gyrase Assay Kit (commercially available)

  • Supercoiled plasmid DNA (substrate)

  • S. aureus DNA gyrase enzyme

  • Assay buffer

  • ATP

  • DNA-intercalating dye (e.g., SYBR Green)

  • Test compounds (this compound complexes) dissolved in DMSO

  • Positive control (e.g., Novobiocin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing assay buffer, supercoiled plasmid DNA, and ATP.

  • Add varying concentrations of the test compound (typically from a serial dilution) to the wells. Include wells for a negative control (DMSO vehicle) and a positive control (Novobiocin).

  • Initiate the reaction by adding the S. aureus DNA gyrase enzyme to each well.

  • Incubate the plate at the recommended temperature (e.g., 37 °C) for the specified time (e.g., 60 minutes). The enzyme will relax the supercoiled DNA.

  • Stop the reaction and add the DNA-intercalating dye. This dye fluoresces significantly more when bound to relaxed DNA than to supercoiled DNA.

  • Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~485/520 nm).

  • Data Analysis:

    • Subtract the background fluorescence.

    • Normalize the data, setting the negative control (enzyme activity, high fluorescence) as 100% and the positive control (no enzyme activity, low fluorescence) as 0%.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

References

4,5'-Bithiazole in the development of DNA gyrase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the 4,5'-bithiazole scaffold as a promising framework for the development of novel DNA gyrase inhibitors. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including key inhibitory and antibacterial data, detailed experimental protocols, and visualizations of the mechanism of action and development workflow.

Introduction

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls DNA topology by introducing negative supercoils into the bacterial chromosome, a process crucial for DNA replication and transcription.[1][2] This enzyme, composed of two GyrA and two GyrB subunits (forming an A2B2 heterotetramer), is a well-established and validated target for antibacterial drug development due to its essential role in bacteria and its absence in mammalian cells.[1][2] The GyrB subunit possesses an ATPase domain that provides the energy for the supercoiling reaction, making it a prime target for competitive inhibitors.[2]

The rise of antibiotic resistance has created an urgent need for novel antibacterial agents that operate via new mechanisms of action.[1] The this compound scaffold has emerged as a novel and potent chemical class for the development of DNA gyrase inhibitors.[1][3] Specifically, derivatives of 4'-methyl-N2-phenyl-[this compound]-2,2'-diamine have been identified as exhibiting low micromolar inhibitory activity against the GyrB subunit.[1][4] These compounds act as ATP-competitive inhibitors, binding to the ATP-binding site on GyrB and preventing the enzyme from carrying out its essential function.[5][6]

Quantitative Data Summary

The following tables summarize the inhibitory activity of key this compound derivatives against DNA gyrase and their corresponding antibacterial efficacy.

Table 1: Inhibitory Activity of this compound Derivatives against E. coli DNA Gyrase B

Compound ID R Group (on N2-phenyl) IC50 (µM)
6 H 1.8 ± 0.2
16 3-Cl > 25
17 3-CH3 1.3 ± 0.1
18 3-OCH3 0.9 ± 0.1

Data sourced from Brvar, M. et al. (2012). Journal of Medicinal Chemistry.[1]

Table 2: In Vitro Antibacterial Activity (MIC) of Selected this compound Compounds

Compound ID Bacillus subtilis (μg/mL) Bacillus thuringiensis (μg/mL) Escherichia coli (μg/mL) Pseudomonas aeruginosa (μg/mL)
16 3.125 6.25 > 50 > 50
17 3.125 6.25 > 50 > 50
18 3.125 6.25 > 50 > 50
Chloramphenicol 3.125 12.5 6.25 12.5
Cephalothin 12.5 6.25 12.5 > 50

Data sourced from supplementary information in Brvar, M. et al. (2012).[1][7]

Visualizations

Mechanism of Action

The diagram below illustrates how this compound inhibitors competitively block the ATP-binding site on the DNA gyrase B subunit, thereby inhibiting the DNA supercoiling process.

Mechanism_of_Action cluster_Gyrase DNA Gyrase (A2B2) cluster_Process Catalytic Cycle GyrA GyrA Subunit (DNA Cleavage/Re-ligation) Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA Introduces Negative Supercoils GyrB GyrB Subunit (ATPase Activity) GyrB->GyrA Energy Transfer ADP ADP + Pi GyrB->ADP ATP Hydrolysis ATP ATP ATP->GyrB Binds to ATPase site ADP->GyrA Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA Inhibitor This compound Inhibitor Inhibitor->GyrB

Caption: Competitive inhibition of the DNA gyrase B ATPase site by this compound.

Drug Development Workflow

The following workflow outlines the key stages in the discovery and development of this compound-based DNA gyrase inhibitors.

Development_Workflow A Structure-Based Design & Virtual Screening B Synthesis of Focused This compound Library A->B C In Vitro DNA Gyrase Supercoiling Assay B->C D Biophysical Assays (DSF, SPR, MST) C->D Active Hits E Antibacterial Activity (MIC Determination) C->E Active Hits F Structural Biology (X-ray Crystallography) D->F G Lead Optimization (SAR Studies) E->G F->G Binding Mode Information

Caption: Workflow for discovery of this compound DNA gyrase inhibitors.

Structure-Activity Relationship (SAR)

This diagram summarizes the key structural features of the this compound scaffold that influence its inhibitory activity.

SAR cluster_scaffold Core this compound Scaffold cluster_info SAR Insights Scaffold N2_Phenyl N2-Phenyl Group: - Essential for activity. - 3-position substitution (e.g., -OCH3) enhances potency. N2_Phenyl->Scaffold Position 2 Methyl_4_prime 4'-Methyl Group: - Important for occupying a hydrophobic pocket in the active site. Methyl_4_prime->Scaffold Position 4' Amine_2_prime 2'-Amine Group: - Forms critical hydrogen bond with Asp73 residue. Amine_2_prime->Scaffold Position 2'

Caption: Key structure-activity relationships for this compound inhibitors.

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This protocol is used to determine the inhibitory effect of test compounds on the supercoiling activity of E. coli DNA gyrase. Inhibition is assessed by observing the reduction in the amount of supercoiled plasmid DNA via agarose gel electrophoresis.

1. Materials and Reagents:

  • E. coli DNA Gyrase Enzyme (GyrA and GyrB subunits)

  • Relaxed pBR322 Plasmid DNA (Substrate, ~1 µg/µL)

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.

  • Test Compounds (this compound derivatives) dissolved in DMSO.

  • 2X Stop Buffer (GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.

  • Chloroform/isoamyl alcohol (24:1 v/v)

  • 1% Agarose Gel with Ethidium Bromide (or other DNA stain)

  • 1X TAE or TBE Buffer for electrophoresis

2. Procedure:

  • On ice, prepare a reaction master mix for the required number of assays. For each 30 µL reaction, mix:

    • 6 µL of 5X Assay Buffer

    • 0.5 µL of Relaxed pBR322 (final concentration ~16.7 ng/µL)

    • Water to a volume of 26.7 µL.

  • Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes.

  • Add 0.3 µL of the test compound at various concentrations to the respective tubes. For controls, add 0.3 µL of DMSO (positive control, 100% activity) and 0.3 µL of a known inhibitor like Ciprofloxacin (negative control).

  • Pre-incubate the mix with the compounds for 10 minutes at room temperature.

  • Initiate the reaction by adding 3 µL of freshly diluted E. coli DNA gyrase to each tube. The optimal enzyme concentration should be predetermined to achieve complete supercoiling of the substrate in the positive control.

  • Mix gently and incubate the reactions for 60 minutes at 37°C.

  • Stop the reaction by adding 30 µL of 2X Stop Buffer (GSTEB) followed by 30 µL of chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge at high speed for 2 minutes to separate the phases.

  • Carefully load 20 µL of the upper aqueous phase onto a 1% agarose gel.

  • Run the gel at ~80-100V for 1-2 hours or until the dye front has migrated sufficiently.

  • Visualize the DNA bands under UV light. The lower, faster-migrating band represents supercoiled DNA, while the upper, slower-migrating band is the relaxed substrate.

3. Data Analysis:

  • Quantify the intensity of the supercoiled DNA band in each lane using gel documentation software.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Antibacterial Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the this compound compounds against various bacterial strains.

1. Materials and Reagents:

  • Bacterial strains (e.g., B. subtilis, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Test Compounds dissolved in DMSO.

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to a 0.5 McFarland standard, then diluted to yield a final concentration of ~5 x 10^5 CFU/mL in the wells.

  • Positive control antibiotic (e.g., Chloramphenicol).

  • Spectrophotometer or microplate reader (optional, for OD600 readings).

2. Procedure:

  • Dispense 50 µL of sterile MHB into all wells of a 96-well plate.

  • Add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells, creating a 1:2 dilution.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to create a concentration gradient. Discard 50 µL from the last column.

  • Prepare a standardized bacterial inoculum. Dilute the 0.5 McFarland suspension in MHB so that the final inoculum added to each well is 50 µL, resulting in a final concentration of ~5 x 10^5 CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to all wells, bringing the final volume to 100 µL.

  • Include a sterility control (broth only) and a growth control (broth + bacteria, no compound).

  • Seal the plate and incubate at 37°C for 18-24 hours.

3. Data Analysis:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Growth can be assessed by eye or by measuring the optical density at 600 nm (OD600) with a microplate reader. The MIC well will show no turbidity compared to the sterility control.

References

Application Notes and Protocols for the Synthesis of 4,5'-Bithiazole and its Application in Thin-Film Phototransistors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4,5'-bithiazole and its utilization in the fabrication of thin-film phototransistors. The following sections detail the synthetic protocols, device fabrication procedures, and key performance metrics, offering a practical guide for researchers in organic electronics and materials science.

Synthesis of this compound

The synthesis of the core this compound scaffold can be achieved through various cross-coupling methodologies. A potential synthetic route is adapted from the synthesis of substituted bithiazoles, which involves the coupling of two thiazole rings. A common and effective method for this transformation is the Suzuki or Stille cross-coupling reaction. Below is a generalized protocol for a Suzuki coupling approach.

Experimental Protocol: Synthesis of this compound via Suzuki Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of a halothiazole with a thiazoleboronic acid or ester.

Materials:

  • 4-Halothiazole (e.g., 4-bromothiazole or 4-iodothiazole)

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the 4-halothiazole (1 equivalent), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.1-1.5 equivalents), palladium catalyst (0.01-0.05 equivalents), and base (2-3 equivalents).

  • Solvent Addition: Add the anhydrous solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Synthesis_Workflow reagents Reactants: 4-Halothiazole Thiazoleboronic ester reaction Suzuki Coupling Reaction (Heat, Inert Atmosphere) reagents->reaction catalyst Catalyst & Base: Pd Catalyst Base catalyst->reaction solvent Solvent solvent->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Figure 1: Synthetic workflow for this compound.

Thin-Film Phototransistor Fabrication and Characterization

Organic thin-film phototransistors (OPTs) are light-sensitive field-effect transistors where the conductivity of the organic semiconductor channel is modulated by both the gate voltage and incident light.

Experimental Protocol: Fabrication of a this compound-Based Thin-Film Phototransistor

This protocol describes the fabrication of a bottom-gate, top-contact organic phototransistor using this compound as the active semiconductor layer.

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (as gate and gate dielectric)

  • This compound

  • Organic solvent for this compound (e.g., chloroform, chlorobenzene)

  • Gold (for source and drain electrodes)

  • Substrate cleaning solvents (e.g., acetone, isopropanol)

  • Spin coater

  • Thermal evaporator

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate sequentially with acetone and isopropanol in an ultrasonic bath for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Dielectric Surface Treatment (Optional): To improve the film quality, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).

  • Active Layer Deposition:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., 5-10 mg/mL).

    • Spin-coat the solution onto the prepared substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-100 nm).

    • Anneal the film at an optimized temperature to improve crystallinity and morphology.

  • Electrode Deposition: Deposit gold source and drain electrodes (typically 40-60 nm thick) on top of the organic semiconductor film through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.

  • Device Characterization:

    • Measure the output and transfer characteristics of the phototransistor in the dark and under illumination using a semiconductor parameter analyzer.

    • Use a monochromatic light source to determine the photoresponsivity and photosensitivity at different wavelengths.

Fabrication_Workflow substrate Si/SiO₂ Substrate cleaning Substrate Cleaning substrate->cleaning surface_treatment Surface Treatment (Optional) cleaning->surface_treatment spin_coating Spin Coating of This compound Solution surface_treatment->spin_coating annealing Thermal Annealing spin_coating->annealing electrode_deposition Au Electrode Deposition annealing->electrode_deposition characterization Device Characterization electrode_deposition->characterization

Figure 2: Fabrication workflow for the phototransistor.

Operational Mechanism of the Phototransistor

The operation of a p-type organic phototransistor involves the generation of excitons (electron-hole pairs) in the this compound layer upon light absorption. These excitons dissociate into free charge carriers. Under a negative gate bias, the majority charge carriers (holes) accumulate in the channel, increasing the drain current. The photogenerated holes contribute to this current, leading to an increase in conductivity under illumination.

Signaling_Pathway light Incident Light absorption Light Absorption by This compound light->absorption exciton Exciton Generation absorption->exciton dissociation Exciton Dissociation exciton->dissociation carriers Free Charge Carriers (Electrons and Holes) dissociation->carriers hole_transport Hole Transport to Channel carriers->hole_transport current_increase Increased Drain Current hole_transport->current_increase gate_bias Negative Gate Bias gate_bias->hole_transport enhances

Figure 3: Operational mechanism of the phototransistor.

Performance Data

Table 1: Key Performance Metrics for Organic Phototransistors

ParameterSymbolDefinitionTypical Values for Bithiazole-based Polymers
Photosensitivity PRatio of the drain current under illumination (Ilight) to the drain current in the dark (Idark)10³ - 10⁵
Photoresponsivity RPhotocurrent generated per unit of incident optical power1 - 100 A/W
Field-Effect Mobility µCharge carrier mobility in the semiconductor channel0.01 - 0.2 cm²/Vs
On/Off Ratio Ion/IoffRatio of the maximum drain current to the minimum drain current10⁵ - 10⁷

Note: The performance of a phototransistor based on this compound will be highly dependent on the film quality, device architecture, and measurement conditions. The values presented for polymers serve as a benchmark for what might be achievable.

Conclusion

This compound is a promising organic semiconductor for application in thin-film phototransistors due to its electron-rich nature and potential for ordered molecular packing in the solid state. The synthetic accessibility via cross-coupling reactions and the compatibility with solution-based processing techniques make it an attractive candidate for low-cost, flexible optoelectronic devices. Further research into the optimization of the synthesis, thin-film deposition, and device architecture is warranted to fully realize the potential of this compound in phototransistor applications.

Application Notes and Protocols: 4,5'-Bithiazole Derivatives as α-Sarcoglycan Correctors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limb-girdle muscular dystrophy type 2D (LGMD2D) is an autosomal recessive disorder caused by mutations in the SGCA gene, which encodes for α-sarcoglycan.[1] Many of these mutations are missense mutations that lead to the misfolding of the α-sarcoglycan protein.[1] This misfolded protein is recognized by the cell's quality control system and prematurely degraded, preventing its proper localization to the cell membrane (sarcolemma) and the formation of the dystrophin-associated protein complex (DAPC). The absence of a functional sarcoglycan complex at the sarcolemma leads to muscle membrane instability and progressive muscle wasting.[1][2]

Recent research has identified a promising class of small molecules, 4,5'-bithiazole derivatives, as potential pharmacological chaperones that can correct the folding of mutant α-sarcoglycan.[3][4][5] These compounds, originally identified as correctors for the cystic fibrosis transmembrane regulator (CFTR) protein, have been shown to rescue the expression and membrane localization of certain α-sarcoglycan mutants, offering a potential therapeutic avenue for LGMD2D.[3][4][5]

This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound derivatives as α-sarcoglycan correctors.

Data Presentation

The following table summarizes the quantitative data on the efficacy of selected this compound derivatives in correcting mutant α-sarcoglycan expression in a cellular model of LGMD2D. The data is derived from densitometric analysis of Western blots and represents the fold increase in α-sarcoglycan levels compared to vehicle-treated cells.

Compound IDConcentration (µM)α-Sarcoglycan Expression (Fold Increase vs. Vehicle)Reference
C17 10~3.5[1]
Compound 4 10~2.0[1]
Compound 5 10~1.5[1]
Compound 6 10~2.5[1]
Compound 7 10~1.0[1]

Signaling Pathways and Mechanisms

The proper folding and trafficking of α-sarcoglycan are critical for its function. In LGMD2D, mutations disrupt this process, leading to protein degradation. This compound derivatives are thought to act as pharmacological chaperones, binding to the misfolded α-sarcoglycan mutant and stabilizing its conformation, thereby allowing it to escape the endoplasmic reticulum-associated degradation (ERAD) pathway and traffic to the sarcolemma.

Alpha-Sarcoglycan Trafficking and Correction Pathway cluster_0 Endoplasmic Reticulum (ER) cluster_1 Golgi Apparatus cluster_2 Sarcolemma (Cell Membrane) ER_Ribosome Ribosome ER_Folding Protein Folding ER_Ribosome->ER_Folding Translation ER_Misfolded Misfolded α-SG (LGMD2D Mutant) ER_Folding->ER_Misfolded Mutation ER_Corrected Corrected α-SG ER_Misfolded->ER_Corrected Correction ERAD ER-Associated Degradation (ERAD) ER_Misfolded->ERAD Recognition by Quality Control Golgi Processing and Packaging ER_Corrected->Golgi Trafficking Proteasome Proteasome ERAD->Proteasome Ubiquitination Degraded Protein Degraded Protein Bithiazole This compound Derivative (e.g., C17) Bithiazole->ER_Corrected SarcoglycanComplex Functional Sarcoglycan Complex Golgi->SarcoglycanComplex Transport to Membrane

Figure 1. Proposed mechanism of action for this compound derivatives as α-sarcoglycan correctors.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound derivatives.

Experimental Workflow

Experimental_Workflow cluster_analysis Biochemical and Cellular Analysis start Start: LGMD2D Patient-derived Myogenic Cells culture Cell Culture and Differentiation into Myotubes start->culture treatment Treatment with this compound Derivatives (e.g., 72h) culture->treatment harvest Cell Harvest and Lysate Preparation treatment->harvest western Western Blotting for α-Sarcoglycan Expression harvest->western if Immunofluorescence for α-Sarcoglycan Localization harvest->if quant Densitometric Analysis of Western Blots western->quant microscopy Fluorescence Microscopy and Imaging if->microscopy end End: Evaluation of Corrector Efficacy quant->end microscopy->end

Figure 2. General experimental workflow for evaluating this compound derivatives.
Cell Culture and Treatment

Objective: To culture and differentiate patient-derived myogenic cells and treat them with this compound derivatives.

Materials:

  • LGMD2D patient-derived myoblasts (e.g., carrying L31P/V247M α-SG mutations)

  • Growth medium (e.g., DMEM/F-12 supplemented with 20% FBS, 1% penicillin-streptomycin, and growth factors)

  • Differentiation medium (e.g., DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin)

  • This compound derivatives (e.g., C17) dissolved in DMSO

  • Vehicle control (DMSO)

  • Tissue culture plates

Protocol:

  • Culture patient-derived myoblasts in growth medium until they reach 80-90% confluency.

  • Induce differentiation into myotubes by replacing the growth medium with differentiation medium.

  • Allow cells to differentiate for 7 days, replacing the differentiation medium every 2-3 days.

  • On day 4 of differentiation, treat the myotubes with the desired concentration of this compound derivatives or vehicle control (e.g., 10 µM compound in medium, final DMSO concentration ≤ 0.1%).

  • Incubate the cells with the compounds for 72 hours.

Western Blotting for α-Sarcoglycan Expression

Objective: To quantify the levels of α-sarcoglycan in treated and untreated myotubes.

Materials:

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-α-sarcoglycan

  • Primary antibody: anti-β-actin (for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Lysate Preparation:

    • Wash treated myotubes twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Mix equal amounts of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-α-sarcoglycan antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

    • Perform densitometric analysis of the bands to quantify the relative expression of α-sarcoglycan.

Immunofluorescence for α-Sarcoglycan Localization

Objective: To visualize the subcellular localization of α-sarcoglycan in treated and untreated myotubes.

Materials:

  • Myotubes cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 10% goat serum in PBS)

  • Primary antibody: anti-α-sarcoglycan

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Fixation and Permeabilization:

    • Wash the treated myotubes on coverslips twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with blocking solution for 1 hour at room temperature.

    • Incubate with the primary anti-α-sarcoglycan antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

    • Visualize the localization of α-sarcoglycan using a fluorescence microscope. Look for a shift from diffuse cytoplasmic staining to clear membrane localization in corrected cells.

Conclusion

The use of this compound derivatives as pharmacological chaperones represents a promising therapeutic strategy for LGMD2D caused by α-sarcoglycan misfolding mutations. The protocols and data presented here provide a framework for researchers to investigate and develop these and other small molecule correctors. Further studies are needed to optimize the efficacy and safety of these compounds and to fully elucidate their mechanism of action.

References

Application Notes and Protocols for the Synthesis of Symmetrical 2,2',4,4'-Tetrasubstituted [4,4'-bithiazole]-5,5'(4H,4'H)-diones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of symmetrical 2,2',4,4'-tetrasubstituted [4,4'-bithiazole]-5,5'(4H,4'H)-diones, a class of compounds with significant potential in medicinal chemistry. The core synthetic strategy involves the oxidative dimerization of 5(4H)-thiazolone precursors. These protocols are intended for researchers in organic synthesis, medicinal chemistry, and drug development. The synthesized bithiazole diones are of interest due to their structural similarity to known biologically active molecules and can serve as scaffolds for the development of novel therapeutic agents, particularly kinase inhibitors.

Introduction

Symmetrical 2,2',4,4'-tetrasubstituted [4,4'-bithiazole]-5,5'(4H,4'H)-diones are a unique class of heterocyclic compounds. The bithiazole moiety is a recognized pharmacophore present in a variety of biologically active compounds, including anticancer and antimicrobial agents. The symmetrical nature of these diones, combined with the potential for diverse substitution at the 2, 2', 4, and 4' positions, allows for the creation of a focused library of compounds for structure-activity relationship (SAR) studies. The primary synthetic route to these molecules is the oxidation of 2,4-disubstituted-5(4H)-thiazolones using potassium permanganate in acetic acid, which proceeds via a free radical mechanism.[1] This method is efficient and provides high yields of the desired products.[1]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Disubstituted-5(4H)-thiazolone Precursors

The synthesis of the 5(4H)-thiazolone precursors is a critical first step. A general method for the preparation of these precursors is the condensation of a thioamide with an α-halo ester. The following are representative protocols for the synthesis of 2-phenyl-4-methyl-5(4H)-thiazolone and 2-ethoxy-4-methyl-5(4H)-thiazolone.

1.1: Synthesis of 2-Phenyl-4-methyl-5(4H)-thiazolone

  • Materials:

    • Thiobenzamide

    • Ethyl 2-chloropropionate

    • Pyridine

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve thiobenzamide (1 equivalent) in ethanol.

    • Add pyridine (1.2 equivalents) to the solution and stir.

    • Slowly add ethyl 2-chloropropionate (1.1 equivalents) to the reaction mixture.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and stir until a precipitate forms.

    • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4-methyl-5(4H)-thiazolone.

1.2: Synthesis of 2-Ethoxy-4-methyl-5(4H)-thiazolone

  • Materials:

    • Ethyl xanthogenate (Potassium O-ethyl dithiocarbonate)

    • Ethyl 2-chloropropionate

    • Sodium ethoxide

    • Ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol.

    • Add ethyl xanthogenate (1 equivalent) to the sodium ethoxide solution and stir.

    • Slowly add ethyl 2-chloropropionate (1.1 equivalents) to the reaction mixture.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

    • After completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 2-ethoxy-4-methyl-5(4H)-thiazolone.

Protocol 2: Synthesis of Symmetrical 2,2',4,4'-tetrasubstituted [4,4'-bithiazole]-5,5'(4H,4'H)-diones

This protocol describes the oxidative dimerization of the 5(4H)-thiazolone precursors to the final bithiazole dione products.

  • Materials:

    • 2,4-Disubstituted-5(4H)-thiazolone (e.g., 2-phenyl-4-methyl-5(4H)-thiazolone)

    • Potassium permanganate (KMnO₄)

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask, dissolve the 2,4-disubstituted-5(4H)-thiazolone (1 equivalent) in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate (0.5-0.7 equivalents) in glacial acetic acid dropwise to the cooled thiazolone solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the purple color of the permanganate has disappeared.

    • Pour the reaction mixture into a large volume of ice-cold water.

    • Decolorize any remaining permanganate by the dropwise addition of a saturated solution of sodium bisulfite.

    • Collect the resulting precipitate by filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation

The following tables summarize the expected products and representative yields for the synthesis of various symmetrical 2,2',4,4'-tetrasubstituted [4,4'-bithiazole]-5,5'(4H,4'H)-diones. Please note that actual yields may vary depending on reaction conditions and scale.

Table 1: Synthesis of 5(4H)-Thiazolone Precursors

EntryR² SubstituentR⁴ SubstituentProduct NameRepresentative Yield (%)
1PhenylMethyl2-Phenyl-4-methyl-5(4H)-thiazolone75-85
2PhenylBenzyl2-Phenyl-4-benzyl-5(4H)-thiazolone70-80
3EthoxyMethyl2-Ethoxy-4-methyl-5(4H)-thiazolone65-75
4EthoxyBenzyl2-Ethoxy-4-benzyl-5(4H)-thiazolone60-70
5EthylMethyl2-Ethyl-4-methyl-5(4H)-thiazolone70-80
6EthylthioMethyl2-Ethylthio-4-methyl-5(4H)-thiazolone60-70

Table 2: Synthesis of Symmetrical [4,4'-bithiazole]-5,5'(4H,4'H)-diones

EntryR² SubstituentR⁴ SubstituentProduct NameRepresentative Yield (%)
1PhenylMethyl2,2'-Diphenyl-4,4'-dimethyl-[4,4'-bithiazole]-5,5'(4H,4'H)-dione80-90
2PhenylBenzyl2,2'-Diphenyl-4,4'-dibenzyl-[4,4'-bithiazole]-5,5'(4H,4'H)-dione75-85
3EthoxyMethyl2,2'-Diethoxy-4,4'-dimethyl-[4,4'-bithiazole]-5,5'(4H,4'H)-dione85-95
4EthoxyBenzyl2,2'-Diethoxy-4,4'-dibenzyl-[4,4'-bithiazole]-5,5'(4H,4'H)-dione80-90
5EthylMethyl2,2'-Diethyl-4,4'-dimethyl-[4,4'-bithiazole]-5,5'(4H,4'H)-dione70-80
6EthylthioMethyl2,2'-Di(ethylthio)-4,4'-dimethyl-[4,4'-bithiazole]-5,5'(4H,4'H)-dione65-75

Visualizations

Experimental Workflow

The following diagram illustrates the general two-step synthesis process for symmetrical 2,2',4,4'-tetrasubstituted [4,4'-bithiazole]-5,5'(4H,4'H)-diones.

Synthesis_Workflow cluster_step1 Step 1: 5(4H)-Thiazolone Synthesis cluster_step2 Step 2: Oxidative Dimerization Thioamide Thioamide / Xanthate Condensation Condensation Thioamide->Condensation AlphaHaloEster α-Halo Ester AlphaHaloEster->Condensation Thiazolone 2,4-Disubstituted-5(4H)-thiazolone Condensation->Thiazolone Oxidation Oxidation Thiazolone->Oxidation Thiazolone->Oxidation KMnO4 KMnO₄ in Acetic Acid KMnO4->Oxidation BithiazoleDione Symmetrical [4,4'-bithiazole]-5,5'(4H,4'H)-dione Oxidation->BithiazoleDione

Caption: General workflow for the synthesis of symmetrical bithiazole diones.

Potential Signaling Pathway in Drug Development

Bithiazole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and other diseases. The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a potential target for these compounds. Inhibition of the JNK pathway can modulate cellular processes such as proliferation, apoptosis, and inflammation.

JNK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (UV, Cytokines) Receptor Receptor Stress->Receptor MAPKKK MAPKKK (e.g., ASK1, MEKK1) Receptor->MAPKKK MKK47 MKK4/7 MAPKKK->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Bithiazole Symmetrical Bithiazole Dione Bithiazole->JNK Inhibition AP1 AP-1 Transcription Factor cJun->AP1 GeneExpression Gene Expression (Proliferation, Apoptosis) AP1->GeneExpression

References

Application Notes and Protocols: 4,5'-Bithiazole in the Synthesis of Semiconducting Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,5'-bithiazole as a key building block in the synthesis of novel semiconducting polymers. The unique electronic properties of the bithiazole moiety, particularly its electron-deficient nature, make it a valuable component in designing high-performance materials for a range of organic electronic applications. This document details the synthesis, properties, and experimental protocols for several prominent this compound-based polymers.

The incorporation of the this compound unit into polymer backbones allows for the fine-tuning of the optoelectronic properties of the resulting materials.[1] Its structural similarity to the more common thiophene unit provides a straightforward way to modify electronic characteristics without drastic changes to the overall molecular geometry.[1] This has led to the development of polymers with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electrochromic devices.[1][2]

Data Presentation: Performance of this compound-Based Semiconducting Polymers

The following tables summarize the key performance metrics of various semiconducting polymers incorporating the this compound unit. These tables are designed for easy comparison of different polymer structures and their resulting electronic properties.

Table 1: Performance of this compound-Based Polymers in Organic Field-Effect Transistors (OFETs)

PolymerComonomerHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)Ion/Ioff RatioReference
PBDTBTz-TBithienyl-benzodithiophene0.194-10⁶[3]
P1Benzo[1,2-b:4,5-b']dithiophene2.8 x 10⁻³--[2]
PDBTzDithienyldiketopyrrolopyrrole-0.3-[3]
BTzOR-based Polymers-0.06 - 0.25-> 10⁵[4]
P1 (fused bithiazole)Thienylenevinylene0.09--[5]

Table 2: Performance of this compound-Based Polymers in Organic Photovoltaics (OPVs)

PolymerAcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)Reference
P1PC₆₁BM2.72---[2]
PBDTBTz-TPC₇₁BM6.090.92--
PDTSDTBTzPC₇₁BM2.860.687.850.535[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound-based monomers and polymers.

Protocol 1: Synthesis of 2,2'-Diamino-4,4'-bithiazole

This protocol describes the synthesis of a foundational building block for certain bithiazole polymers.[7]

Materials:

  • 1,4-Dibromo-2,3-butanedione

  • Methanol

  • Ammonia solution

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 1,4-dibromo-2,3-butanedione (1.500 g, 6.151 mmol) in 50 ml of methanol in a three-necked reaction flask.

  • Cool the reaction mixture and then add thiourea (1.02 g, 13.40 mmol) to the flask.

  • Reflux the reaction mixture for 3 hours.

  • Cool the mixture to room temperature and remove the solvent using a rotary evaporator.

  • Dissolve the crude product in 50 ml of DMF by heating.

  • Titrate the solution with an ammonia solution to precipitate the final product, 2,2'-diamino-4,4'-bithiazole.[7]

  • Filter the solid product and dry it at room temperature.

Protocol 2: Synthesis of a Bithiazole-Containing Conjugated Polymer via Condensation Polymerization

This protocol outlines the synthesis of a conjugated polymer using a bithiazole-containing diamine.[8]

Materials:

  • 2,2'-Diamino-4,4'-bithiazole

  • Terephthaldialdehyde

  • Glacial acetic acid

  • Ethanol

  • Acetone

Procedure:

  • In a reaction flask, combine 2,2'-diamino-4,4'-bithiazole (0.500 g, 2.525 mmol) and terephthaldialdehyde (0.338 g, 2.525 mmol).

  • Add 20 ml of glacial acetic acid to the flask.

  • Reflux the reaction mixture for 24 hours on a heated magnetic stirrer.[8]

  • Cool the mixture to room temperature and precipitate the polymer by pouring the solution into water.

  • Wash the resulting polymer with ethanol and acetone.

  • Filter the polymer and dry it at room temperature.[8]

Protocol 3: Stille Coupling Polymerization of a Bithiazole-Thiazolothiazole Copolymer (General Procedure)

This protocol provides a general methodology for the Stille coupling polymerization to synthesize bithiazole-containing copolymers.[2]

Materials:

  • Distannylated bithiazole monomer

  • Dibrominated thiazolothiazole comonomer

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Anhydrous chlorobenzene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the distannylated bithiazole monomer and the dibrominated thiazolothiazole comonomer in anhydrous chlorobenzene.

  • Add the palladium catalyst, Pd₂(dba)₃, and the phosphine ligand, P(o-tol)₃, to the reaction mixture.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for a specified period (e.g., 24-48 hours) until the desired molecular weight is achieved.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Collect the polymer by filtration and purify it further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction).

  • Precipitate the purified polymer from the collection solvent into methanol, filter, and dry under vacuum.

Mandatory Visualizations

The following diagrams illustrate key concepts in the synthesis and application of this compound-based semiconducting polymers.

Synthesis_Workflow Monomer1 Stannylated This compound Monomer Polymerization Stille Coupling Polymerization Monomer1->Polymerization Monomer2 Dibromo-Comonomer (e.g., DPP, BDT) Monomer2->Polymerization Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Polymerization Polymer This compound-based Semiconducting Polymer Polymerization->Polymer Purification Purification (Soxhlet Extraction) Polymer->Purification Device Device Fabrication (OFET, OPV) Purification->Device

Caption: General workflow for the synthesis of this compound-based polymers.

Structure_Property_Relationship Bithiazole This compound Unit ElectronDeficient Electron-Deficient Nature Bithiazole->ElectronDeficient LowHOMO Lowered HOMO Energy Level ElectronDeficient->LowHOMO HighElectronAffinity High Electron Affinity ElectronDeficient->HighElectronAffinity ImprovedStability Improved Air Stability LowHOMO->ImprovedStability OPV Efficient OPVs LowHOMO->OPV OFET High Performance OFETs ImprovedStability->OFET NTypeTransport Enhanced n-type or Ambipolar Transport HighElectronAffinity->NTypeTransport NTypeTransport->OFET

Caption: Structure-property relationships of this compound in polymers.

References

Application of 4,5'-Bithiazole in Nonfullerene Organic Photovoltaics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 4,5'-bithiazole as a building block in nonfullerene acceptors (NFAs) for organic photovoltaics (OPVs). The information presented is based on the current understanding of structure-property relationships in organic electronic materials and draws parallels from structurally similar bithiazole isomers.

Introduction

The this compound moiety is an intriguing heterocyclic scaffold for the design of novel organic semiconductor materials. Its electron-deficient nature, coupled with the potential for rigid and planar molecular geometries, makes it a promising candidate for constructing high-performance NFAs. The strategic incorporation of this compound into an acceptor-donor-acceptor (A-D-A) or related molecular architectures can lead to materials with tunable energy levels, broad absorption spectra, and favorable molecular packing for efficient charge transport in OPV devices.

Molecular Design Strategy

The design of a high-performance NFA based on this compound involves the synergistic combination of a central donor core and terminal acceptor units, connected via the this compound bridge. A representative molecular design, herein named BTz-45 , is conceptualized as follows:

  • Central Donor Core: A fused aromatic ring system, such as indacenodithiophene (IDT), is chosen for its strong light-harvesting capabilities and high charge carrier mobility.

  • Bridging Unit: The this compound unit serves as an electron-deficient bridge, helping to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the final molecule.

  • Terminal Acceptor Units: Strong electron-withdrawing groups, such as 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC), are attached to the ends of the molecule to further lower the LUMO and facilitate electron acceptance.

  • Solubilizing Side Chains: Alkyl chains are strategically placed on the donor core to ensure good solubility in common organic solvents for solution-based processing.

cluster_design Molecular Design of BTz-45 Donor_Core Indacenodithiophene (IDT) Core (Electron Donor) Bithiazole_Bridge This compound Bridge (Electron-Deficient) Donor_Core->Bithiazole_Bridge π-conjugation Side_Chains Alkyl Side Chains (Solubility) Donor_Core->Side_Chains Acceptor_End Indanone-based End Groups (IC) (Electron Acceptor) Bithiazole_Bridge->Acceptor_End π-conjugation

Caption: Molecular design strategy for a this compound-based NFA.

Photovoltaic Performance

The photovoltaic performance of the conceptual NFA, BTz-45 , when blended with a suitable polymer donor such as PM6, is projected based on the performance of analogous bithiazole-containing NFAs. The expected device parameters are summarized in the table below.

AcceptorDonorPCE (%)Voc (V)Jsc (mA/cm2)FF (%)
BTz-45 (Projected) PM6~12.5~0.85~22.0~67
BTz-4F-1[1]J716.810.9612.1358.5
C4-2F[1]PM611.660.91218.4769.2

Experimental Protocols

Synthesis of this compound-Based NFA (BTz-45)

This protocol outlines a plausible synthetic route to the BTz-45 acceptor, adapted from established procedures for similar heterocyclic compounds.

cluster_synthesis Synthesis Workflow for BTz-45 Start Starting Materials: - Brominated IDT Core - Stannylated this compound Stille_Coupling Stille Coupling Reaction (Pd Catalyst) Start->Stille_Coupling Intermediate_1 Intermediate Product: IDT-Bithiazole Stille_Coupling->Intermediate_1 Vilsmeier_Haack Vilsmeier-Haack Formylation Intermediate_1->Vilsmeier_Haack Intermediate_2 Dialdehyde Intermediate Vilsmeier_Haack->Intermediate_2 Knoevenagel Knoevenagel Condensation with IC-H Intermediate_2->Knoevenagel Final_Product Final Product: BTz-45 Knoevenagel->Final_Product Purification Purification: Column Chromatography & Recrystallization Final_Product->Purification

Caption: Synthetic workflow for the proposed BTz-45 NFA.

Step 1: Synthesis of the this compound Intermediate

A detailed procedure for synthesizing substituted 4,5'-bithiazoles can be adapted from the literature, often involving the reaction of a-haloketones with thioamides.

Step 2: Stille Coupling

  • In a nitrogen-filled glovebox, dissolve the brominated IDT core and the stannylated this compound derivative in anhydrous toluene.

  • Add a palladium catalyst, such as Pd(PPh3)4, to the solution.

  • Heat the reaction mixture at 110 °C for 48 hours.

  • After cooling to room temperature, purify the product by column chromatography to yield the IDT-bithiazole intermediate.

Step 3: Vilsmeier-Haack Formylation

  • Dissolve the IDT-bithiazole intermediate in anhydrous 1,2-dichloroethane.

  • Cool the solution to 0 °C and add the Vilsmeier reagent (POCl3 in DMF).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated sodium bicarbonate solution and extract the product with chloroform.

  • Purify the crude product by column chromatography to obtain the dialdehyde intermediate.

Step 4: Knoevenagel Condensation

  • Dissolve the dialdehyde intermediate and the indanone end-capping group (IC-H) in chloroform.

  • Add a few drops of pyridine as a catalyst.

  • Reflux the mixture for 12 hours.

  • After cooling, wash the organic layer with water and brine.

  • Remove the solvent under reduced pressure and purify the final product by column chromatography and recrystallization.

Fabrication of Nonfullerene Organic Solar Cells

The following protocol describes the fabrication of a conventional architecture OPV device (ITO/PEDOT:PSS/Active Layer/PFN-Br/Ag).

cluster_fabrication Device Fabrication Workflow Substrate_Cleaning ITO Substrate Cleaning (Sonication) HTL_Deposition PEDOT:PSS Deposition (Spin Coating & Annealing) Substrate_Cleaning->HTL_Deposition Active_Layer Active Layer Deposition (PM6:BTz-45, Spin Coating) HTL_Deposition->Active_Layer ETL_Deposition PFN-Br Deposition (Spin Coating) Active_Layer->ETL_Deposition Cathode_Deposition Ag Cathode Deposition (Thermal Evaporation) ETL_Deposition->Cathode_Deposition Characterization Device Characterization (J-V, EQE) Cathode_Deposition->Characterization

Caption: Workflow for the fabrication of nonfullerene OPV devices.

1. Substrate Preparation:

  • Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.

2. Hole Transport Layer (HTL) Deposition:

  • A filtered aqueous solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrates at 4000 rpm for 40 seconds.

  • The substrates are then annealed at 150 °C for 15 minutes in air.

3. Active Layer Deposition:

  • The polymer donor (e.g., PM6) and the this compound-based acceptor (BTz-45 ) are dissolved in chloroform at a specific donor:acceptor weight ratio (e.g., 1:1.2) with a total concentration of 20 mg/mL.

  • A small amount of a processing additive, such as 1,8-diiodooctane (DIO) (0.5% v/v), is added to the solution.

  • The active layer solution is then spin-coated onto the PEDOT:PSS layer at 3000 rpm for 30 seconds inside a nitrogen-filled glovebox.

  • The films are subsequently annealed at 100 °C for 10 minutes.

4. Electron Transport Layer (ETL) Deposition:

  • A solution of PFN-Br in methanol (0.5 mg/mL) is spin-coated on top of the active layer at 4000 rpm for 30 seconds.

5. Cathode Deposition:

  • A silver (Ag) cathode (100 nm) is deposited by thermal evaporation at a pressure below 1 × 10-6 Torr through a shadow mask to define the device area (e.g., 0.04 cm2).

Device Characterization
  • Current Density-Voltage (J-V) Characteristics: The J-V curves are measured using a Keithley 2400 source meter under simulated AM 1.5G solar irradiation (100 mW/cm2) from a solar simulator.

  • External Quantum Efficiency (EQE): EQE spectra are measured using a quantum efficiency measurement system to determine the photon-to-electron conversion efficiency at different wavelengths.

Conclusion

The this compound scaffold holds significant promise for the development of next-generation nonfullerene acceptors for organic photovoltaics. Through rational molecular design, it is anticipated that materials incorporating this moiety can achieve high power conversion efficiencies. The protocols outlined above provide a foundational framework for the synthesis, fabrication, and characterization of such novel materials and devices. Further optimization of the molecular structure and device engineering will be crucial to fully realize the potential of this compound in this field.

References

Application Notes and Protocols for Developing Low Bandgap Thienylenevinylene Copolymers Using 4,5'-Bithiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integration of 4,5'-bithiazole, an electron-deficient heterocyclic compound, into thienylenevinylene copolymers presents a compelling strategy for engineering low bandgap organic semiconductors. The inherent properties of the bithiazole unit, such as its high planarity and ability to promote effective π-π stacking, lead to a reduction in the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels.[1][2][3] This modulation of the electronic structure is crucial for developing materials with tailored optoelectronic properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[4][5] These copolymers exhibit promising charge carrier mobilities and high thermal stability, making them attractive candidates for next-generation electronic devices.[6][7]

Mechanism of Bandgap Reduction

The incorporation of the electron-deficient this compound unit into a conjugated polymer backbone with an electron-rich unit like thienylenevinylene creates a donor-acceptor (D-A) architecture. This arrangement leads to a charge transfer interaction in the excited state, which lowers the energy of the first electronic transition and, consequently, the optical bandgap of the material. The structural rigidity and planarity of the bithiazole moiety further enhance π-orbital overlap along the polymer chain, facilitating charge delocalization and contributing to improved charge carrier mobility.[1][2][3]

cluster_0 Structural Features of this compound cluster_1 Resulting Polymer Properties Electron-Deficient\nNature Electron-Deficient Nature Reduced HOMO/LUMO\nEnergy Levels Reduced HOMO/LUMO Energy Levels Electron-Deficient\nNature->Reduced HOMO/LUMO\nEnergy Levels High Planarity High Planarity Enhanced π-π Stacking Enhanced π-π Stacking High Planarity->Enhanced π-π Stacking Rigid Structure Rigid Structure Rigid Structure->Enhanced π-π Stacking Low Bandgap Low Bandgap Reduced HOMO/LUMO\nEnergy Levels->Low Bandgap Improved Charge\nCarrier Mobility Improved Charge Carrier Mobility Enhanced π-π Stacking->Improved Charge\nCarrier Mobility

Caption: Logical relationship between this compound features and polymer properties.

Quantitative Data Summary

The following tables summarize the key properties of various this compound-thienylenevinylene copolymers reported in the literature.

Table 1: Optical and Electrochemical Properties

Copolymerλmax (nm)Optical Bandgap (eV)HOMO Level (eV)LUMO Level (eV)
P17851.47-5.25-3.78
P27951.40-5.20-3.80
P37901.45-5.23-3.78
P47881.46-5.24-3.78

Data extracted from electrochemical and optical studies of copolymers based on pyrrolo[3,2-d:4,5-d′]bisthiazole and thienylenevinylene.[6][7]

Table 2: Device Performance and Thermal Properties

CopolymerHole Mobility (cm² V⁻¹ s⁻¹)Decomposition Temp. (°C)
P10.045> 340
P20.062> 340
P30.031> 340
P40.028> 340

Data for thermally annealed OTFT devices.[6][7]

Experimental Protocols

Synthesis of Bithiazole-Thienylenevinylene Copolymers via Stille Coupling

This protocol describes a general method for the copolymerization of a distannylated thienylenevinylene monomer with a dibrominated bithiazole-containing monomer.

Materials:

  • Dibrominated this compound derivative

  • Distannylated thienylenevinylene derivative

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous chlorobenzene or toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • In a Schlenk flask, add the dibrominated bithiazole monomer (1.0 eq), the distannylated thienylenevinylene monomer (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq).

  • Evacuate the flask and backfill with inert gas (Argon or Nitrogen) three times.

  • Add anhydrous chlorobenzene or toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 48-72 hours under an inert atmosphere.

  • Cool the mixture to room temperature and precipitate the polymer by pouring the solution into methanol.

  • Filter the crude polymer and purify by Soxhlet extraction with methanol, hexane, and finally chloroform.

  • Precipitate the chloroform fraction in methanol, filter, and dry the final polymer product under vacuum.

cluster_workflow Experimental Workflow Monomer Synthesis Monomer Synthesis Polymerization Polymerization Monomer Synthesis->Polymerization Stille Coupling Purification Purification Polymerization->Purification Soxhlet Extraction Characterization Characterization Purification->Characterization Spectroscopy, CV, TGA Device Fabrication\n& Testing Device Fabrication & Testing Characterization->Device Fabrication\n& Testing OFET/OPV

Caption: General experimental workflow for bithiazole-based copolymers.

Characterization of Copolymers

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄).

  • Acquire ¹H and ¹³C NMR spectra to confirm the polymer structure.

Gel Permeation Chromatography (GPC):

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using a GPC system calibrated with polystyrene standards, with chloroform or THF as the eluent.

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform).

  • Record the absorption spectrum to determine the absorption maximum (λmax).

  • Cast a thin film of the polymer on a quartz substrate and record the absorption spectrum to determine the optical bandgap from the absorption edge.

Cyclic Voltammetry (CV):

  • Coat a thin film of the polymer onto a working electrode (e.g., platinum or glassy carbon).

  • Perform CV in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) using a three-electrode setup with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire).

  • Determine the oxidation and reduction potentials to estimate the HOMO and LUMO energy levels.

Thermogravimetric Analysis (TGA):

  • Heat a small sample of the polymer under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss as a function of temperature to determine the decomposition temperature (Td), indicating the thermal stability of the polymer.[6][7]

Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)

Fabrication:

  • Prepare a heavily doped silicon wafer with a thermally grown silicon dioxide layer as the gate dielectric.

  • Clean the substrate using standard procedures (e.g., sonication in acetone and isopropanol).

  • Optionally, treat the dielectric surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane) to improve film morphology.

  • Deposit a thin film of the bithiazole-thienylenevinylene copolymer onto the substrate via spin-coating from a solution (e.g., in chloroform or o-dichlorobenzene).

  • Anneal the film at an optimized temperature (e.g., 150-250 °C) to improve crystallinity and charge transport.

  • Thermally evaporate the source and drain electrodes (e.g., gold) through a shadow mask to define the channel length and width.

Characterization:

  • Measure the output and transfer characteristics of the OFET device using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox).

  • Calculate the hole mobility and other device parameters from the saturation regime of the transfer characteristics.

Conclusion

The use of this compound as a building block for thienylenevinylene copolymers provides a robust platform for the development of low bandgap semiconducting materials. The protocols and data presented herein offer a comprehensive guide for the synthesis, characterization, and application of these materials in organic electronics. The tunable electronic properties and high performance of these copolymers underscore their potential for advancing the field of organic semiconductors.

References

Application Notes and Protocols: The Role of 4,5'-Bithiazole in Organic Semiconductors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiazole and its derivatives are crucial electron-accepting heterocycles in the design of high-performance organic semiconductors.[1] Among these, the 4,5'-bithiazole moiety has emerged as a significant building block due to its unique electronic and structural properties. Its electron-deficient nature, stemming from the imine (C=N) nitrogen, allows for the fine-tuning of energy levels in conjugated polymers.[1][2] The structural similarity to the more common thiophene unit and the potential for intramolecular S···N interactions contribute to enhanced backbone coplanarity, which is beneficial for charge transport.[2][3] These characteristics make this compound a versatile component for developing advanced materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[4][5]

Application Note I: this compound in n-Type Organic Field-Effect Transistors (OFETs)

The incorporation of electron-deficient units like bithiazole is a key strategy in developing n-channel (electron-transporting) organic semiconductors, which are less common than their p-channel (hole-transporting) counterparts.[6] Carbonyl-bridged bithiazole derivatives, for example, have been synthesized to create electronegative π-conjugated compounds suitable for solution-processable n-type OFETs.[7] These materials exhibit promising electron mobility and high on/off ratios, demonstrating the potential of bithiazole in creating efficient electron-transporting polymers.[4]

Device Architecture for a Bottom-Gate, Top-Contact OFET

OFET_Device cluster_layers Substrate Si Substrate (Gate) Dielectric Gate Dielectric (e.g., SiO2) Semiconductor This compound Semiconductor Layer Source Source (Au) Drain Drain (Au)

Caption: Schematic of a bottom-gate, top-contact OFET device.

Quantitative Performance Data

The performance of OFETs based on this compound-containing materials demonstrates their potential for n-type applications. The data below is compiled from studies on various polymers incorporating this moiety.

Polymer/Compound SystemElectron Mobility (cm² V⁻¹ s⁻¹)On/Off RatioThreshold Voltage (V)Reference
Carbonyl-bridged bithiazole derivative0.011 (in vacuum)10⁸16[7]
Poly(dithienyldiketopyrrolopyrrole-bithiazole), PDBTzup to 0.3--[4]

Application Note II: this compound in Organic Photovoltaics (OPVs)

In the realm of OPVs, the design of donor polymers with deep Highest Occupied Molecular Orbital (HOMO) energy levels is critical for achieving high open-circuit voltages (Voc). Thiazole-based units are effective in lowering the HOMO level.[3] Specifically, polymers incorporating 5,5'-bithiazole have shown a more coplanar and rigid backbone compared to isomers like 2,2'-bithiazole, which is attributed to effectively arranged S···N noncovalent interactions.[5] This enhanced structural order leads to higher charge carrier mobilities and significantly improved power conversion efficiencies (PCE) in non-fullerene acceptor (NFA) based solar cells.[3][5]

Device Architecture for a Bulk Heterojunction (BHJ) OPV

OPV_Device Substrate Glass/PET Substrate Anode Transparent Anode (e.g., ITO) HTL Hole Transport Layer (HTL) ActiveLayer Active Layer: Bithiazole Polymer:NFA Blend ETL Electron Transport Layer (ETL) Cathode Cathode (e.g., Al)

Caption: Structure of a conventional bulk heterojunction OPV device.

Quantitative Performance Data

The choice of bithiazole isomer and overall molecular design significantly impacts OPV device performance. The table below highlights the success of a 5,5'-bithiazole-based polymer (PTN5) when paired with a non-fullerene acceptor (Y12).

Polymer DonorAcceptorPCE (%)Voc (V)Jsc (mA cm⁻²)Fill Factor (FF)Reference
PTN5 (5,5'-bithiazole based)Y1212.20.8421.10.69[3]
PTN2 (2,2'-bithiazole based)Y124.30.6814.20.45[3]

Experimental Protocols

Protocol 1: Generalized Synthesis of a Bithiazole-Containing Polymer via Stille Polymerization

This protocol describes a general method for synthesizing a donor-acceptor copolymer using Stille cross-coupling, a common method for creating conjugated polymers.[8]

Workflow for Polymer Synthesis

Synthesis_Workflow A Combine Monomers (e.g., Dibromo-bithiazole & Distannyl-co-monomer) B Add Solvent (e.g., Toluene) & Degas with N2/Ar A->B C Add Pd Catalyst (e.g., Pd(PPh3)4) B->C D Heat Reaction Mixture (e.g., 90-110 °C for 24-48h) C->D E Precipitate Polymer in Methanol D->E F Purify via Soxhlet Extraction E->F G Collect Final Polymer Product F->G

Caption: Workflow for Stille polymerization of a bithiazole polymer.

Methodology:

  • Reactant Preparation: In a Schlenk flask, add equimolar amounts of the distannylated monomer and the dibrominated this compound monomer.

  • Solvent and Degassing: Add an anhydrous, deoxygenated solvent (e.g., toluene or chlorobenzene) to the flask. Degas the solution by bubbling with argon or nitrogen for 20-30 minutes.

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand) to the reaction mixture under a positive pressure of inert gas. The catalyst loading is typically 1-5 mol%.

  • Polymerization: Heat the reaction mixture to a specified temperature (e.g., 90-110 °C) and stir under an inert atmosphere for 24-48 hours.

  • Work-up and Precipitation: After cooling to room temperature, concentrate the solution and precipitate the polymer by pouring it into a non-solvent like methanol.

  • Purification: Collect the crude polymer by filtration. Purify the polymer using Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and oligomers.

  • Drying: Dry the purified polymer product under vacuum.

Protocol 2: Fabrication and Characterization of a Top-Contact, Bottom-Gate OFET

This protocol outlines the steps for constructing and testing a standard OFET device.[7][9]

Methodology:

  • Substrate Cleaning: Use heavily n-doped silicon wafers with a thermally grown SiO₂ layer (e.g., 300 nm) as the substrate, where the silicon acts as the gate and SiO₂ as the gate dielectric. Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates under a stream of nitrogen.

  • Dielectric Surface Treatment (Optional): To improve performance, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) to reduce charge trapping.

  • Semiconductor Deposition: Dissolve the this compound-based polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. Deposit a thin film of the semiconductor onto the substrate via spin-coating.

  • Annealing: Anneal the film at a specific temperature (e.g., 100-150 °C) in a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.

  • Electrode Deposition: Thermally evaporate the source and drain electrodes (e.g., Gold, 50 nm) on top of the semiconductor layer through a shadow mask. The channel length and width are defined by the mask.

  • Characterization: Measure the electrical characteristics of the OFET device using a semiconductor parameter analyzer in a vacuum or inert atmosphere. Extract key parameters such as charge carrier mobility, on/off current ratio, and threshold voltage from the transfer and output curves.

References

Application Notes and Protocols for the Synthesis of 2,2'-Diamino-4,4'-bithiazole Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 2,2'-diamino-4,4'-bithiazole and its metal complexes. The protocols detailed below are intended to serve as a guide for the preparation and evaluation of these compounds for further research and development.

Introduction

2,2'-Diamino-4,4'-bithiazole (DABT) is a heterocyclic ligand that has garnered significant interest due to its versatile coordination chemistry and the diverse biological activities exhibited by its metal complexes. The presence of multiple nitrogen and sulfur donor atoms in the bithiazole scaffold allows for the formation of stable chelate complexes with a variety of transition metals. These complexes have shown promise as potential therapeutic agents, particularly in the fields of oncology and microbiology. The rigid, planar structure of the ligand also makes it a valuable building block in materials science for the construction of coordination polymers and supramolecular assemblies.

Synthesis of 2,2'-Diamino-4,4'-bithiazole (Ligand)

The synthesis of the 2,2'-diamino-4,4'-bithiazole ligand is typically achieved through the condensation reaction of 1,4-dihalo-2,3-butanedione with thiourea. The following protocol is a generalized procedure based on established methods.

Experimental Protocol: Synthesis of 2,2'-Diamino-4,4'-bithiazole

Materials:

  • 1,4-Dibromo-2,3-butanedione

  • Thiourea

  • Ethanol (absolute)

  • Concentrated Ammonia Solution

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • pH meter or pH paper

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-dibromo-2,3-butanedione (1.0 eq).

  • Add thiourea (2.0 eq) to the flask.

  • Add absolute ethanol to the flask to serve as the solvent.

  • Heat the reaction mixture to reflux with constant stirring for 2-4 hours.

  • After the reflux period, allow the mixture to cool slightly and then pour it into warm water (approximately 40-50 °C).

  • Adjust the pH of the solution to 8-9 by the dropwise addition of a concentrated ammonia solution. This will precipitate the crude product.

  • Allow the mixture to stand for the precipitate to fully form.

  • Collect the pale-yellow precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture (e.g., 3:1 v/v) to obtain the purified 2,2'-diamino-4,4'-bithiazole.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Quantitative Data for Ligand Synthesis:

Reactant 1Reactant 2Molar Ratio (R1:R2)SolventReaction Time (h)Temperature (°C)Yield (%)Reference
1,4-Dibromo-2,3-butanedioneThiourea1 : 2Ethanol2Reflux~82[1]

Synthesis of 2,2'-Diamino-4,4'-bithiazole Metal Complexes

The synthesized 2,2'-diamino-4,4'-bithiazole ligand can be readily complexed with various metal salts to form coordination complexes. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent.

General Experimental Protocol: Synthesis of Metal Complexes

Materials:

  • 2,2'-Diamino-4,4'-bithiazole (DABT)

  • Metal salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂, etc.)

  • Solvent (e.g., Ethanol, Methanol, DMF, DMSO)

Equipment:

  • Round-bottom flask

  • Reflux condenser or stirring plate

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 2,2'-diamino-4,4'-bithiazole (typically 2.0 eq) in a suitable solvent in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.

  • In a separate flask, dissolve the metal salt (1.0 eq) in the same or a miscible solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • The reaction mixture is then typically stirred at room temperature or heated to reflux for a specified period (e.g., 2-6 hours), during which the metal complex will precipitate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the complex with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether to facilitate drying.

  • Dry the resulting metal complex in a desiccator or vacuum oven.

Quantitative Data for Metal Complex Synthesis:

Metal SaltLigand-to-Metal RatioSolventReaction ConditionsComplex ColorReference
CuCl₂·2H₂O2:1EthanolReflux, 3hGreen[2]
CoCl₂·6H₂O2:1EthanolReflux, 3hPinkish-brown[2]
NiCl₂·6H₂O2:1EthanolReflux, 3hGreen[2]
ZnCl₂2:1EthanolStirring, RT, 4hWhite[3]
CdCl₂2:1MethanolReflux, 2hWhite[3]
Hg(SCN)₂1:1MethanolStirring, RT, 2hWhite[3]

Characterization Data

The synthesized ligand and its metal complexes can be characterized using various spectroscopic and analytical techniques.

Table of Key Spectroscopic Data:

CompoundIR (KBr, cm⁻¹) ν(N-H)IR (KBr, cm⁻¹) ν(C=N)¹H NMR (DMSO-d₆, δ ppm)Mass Spec (m/z)Reference
DABT (Ligand)3420, 328016407.55 (s, 2H, -NH₂), 6.85 (s, 2H, thiazole-H)198 (M⁺)[4]
[Co(DABT)₂Cl₂]~3300, ~3150~1620--[3]
[Ni(DABT)₂Cl₂]~3300, ~3150~1620--[3]
--INVALID-LINK--₂~3350, ~3200~1630--[3]

Note: The IR spectra of the complexes typically show a shift in the ν(N-H) and ν(C=N) stretching frequencies compared to the free ligand, indicating coordination of the nitrogen atoms to the metal center.

Application Notes: Biological Activities

Metal complexes of 2,2'-diamino-4,4'-bithiazole have demonstrated significant potential as antimicrobial and anticancer agents. The coordination of the metal ion to the bithiazole ligand often enhances the biological activity compared to the free ligand.

Antimicrobial Activity

The metal complexes of DABT have been screened against various bacterial and fungal strains. The chelation of the metal ion is believed to increase the lipophilicity of the complex, facilitating its transport across the microbial cell membrane.

Table of Minimum Inhibitory Concentration (MIC) Data:

ComplexStaphylococcus aureus (μg/mL)Bacillus subtilis (μg/mL)Escherichia coli (μg/mL)Candida albicans (μg/mL)Reference
[Cu(DABT)₂Cl₂]12.5255025[5]
[Ni(DABT)₂Cl₂]2550>10050[5]
[Co(DABT)₂Cl₂]2550>10050[5]
Anticancer Activity

Several studies have highlighted the cytotoxic effects of bithiazole-based metal complexes against various cancer cell lines. The proposed mechanism of action often involves the interaction of the complex with DNA, leading to the induction of apoptosis.

Table of IC₅₀ Values for Anticancer Activity:

ComplexCell LineIC₅₀ (µM)Reference
Ruthenium(II)-bithiazole complexHuman colon cancer (HCT116)5.8[6]
Osmium(II)-bithiazole complexHuman colon cancer (HCT116)3.2[6]
Platinum(II)-benzothiazole complexHuman liver cancer (HepG2)7.5[7]

Visualizing the Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for the synthesis of 2,2'-diamino-4,4'-bithiazole complexes and a conceptual representation of their proposed anticancer mechanism.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Formation cluster_application Application Reactants 1,4-Dihalo-2,3-butanedione + Thiourea Reaction1 Condensation (Ethanol, Reflux) Reactants->Reaction1 Product1 2,2'-Diamino-4,4'-bithiazole (DABT) Reaction1->Product1 Reaction2 Coordination Reaction (Solvent, Heat/Stir) Product1->Reaction2 MetalSalt Metal Salt (e.g., CuCl2, CoCl2) MetalSalt->Reaction2 Product2 DABT Metal Complex Reaction2->Product2 BioActivity Biological Evaluation (Antimicrobial, Anticancer) Product2->BioActivity Anticancer_Mechanism Complex Bithiazole Metal Complex Cell Cancer Cell Complex->Cell Interaction DNA Intercalation / Binding Complex->Interaction DNA Nuclear DNA Cell->DNA DNA->Interaction Damage DNA Damage Interaction->Damage Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis

References

Application Notes & Protocols: Synthesis and Characterization of 4,5-Dihydropyrazolyl Thiazoles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The fusion of pyrazoline and thiazole rings into a single molecular framework has yielded a class of heterocyclic compounds known as 4,5-dihydropyrazolyl thiazoles. These scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. The pyrazoline moiety is a well-known pharmacophore associated with anti-inflammatory, analgesic, and antimicrobial properties, while the thiazole ring is a structural component in many commercial drugs, exhibiting activities such as anti-inflammatory, antiviral, and antitumor effects. The combination of these two heterocycles can lead to synergistic effects and the development of novel therapeutic agents.

This document provides detailed protocols for the synthesis of 4,5-dihydropyrazolyl thiazoles via a common multi-step reaction pathway and outlines the standard methods for their characterization. Additionally, it summarizes key quantitative data and explores their application in drug development, particularly as anti-inflammatory agents.

Synthesis Protocols

A widely adopted method for synthesizing 4,5-dihydropyrazolyl thiazoles involves a three-step process starting from substituted acetophenones. The general workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazoline Synthesis cluster_2 Step 3: Thiazole Ring Formation A Substituted Acetophenone C Chalcone Intermediate A->C Ethanolic NaOH (Claisen-Schmidt) B Substituted Benzaldehyde B->C E Thiocarbamoylpyrazoline C->E Reflux in Ethanol (Michael Addition) D Thiosemicarbazide D->E G 4,5-Dihydropyrazolyl Thiazole (Final Product) E->G Reflux in Ethanol (Hantzsch Thiazole Synthesis) F α-Halo Ketone (e.g., p-Bromophenacyl bromide) F->G

Caption: General three-step synthesis workflow for 4,5-dihydropyrazolyl thiazoles.

2.1. Protocol 1: Synthesis of Chalcones (Intermediate)

This protocol is based on the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde.

  • Dissolve the substituted acetophenone (0.02 mol) in ethanol (5 mL).

  • In a separate flask, dissolve the substituted benzaldehyde (0.02 mol) in ethanol (5 mL).

  • Add the acetophenone solution to the benzaldehyde solution.

  • Add 2 mL of 4% ethanolic sodium hydroxide (NaOH) solution to the mixture.

  • Stir the reaction mixture at room temperature for 5-10 minutes.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Pour the mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

2.2. Protocol 2: Synthesis of Thiocarbamoylpyrazoline Derivatives

This step involves the cyclization of the chalcone intermediate with thiosemicarbazide through a Michael addition reaction.

  • In a round

Application Notes and Protocols: 4,5'-Bithiazole for Scaffold-Hopping in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Scaffold-Hopping with 4,5'-Bithiazole

Scaffold-hopping is a powerful strategy in medicinal chemistry used to identify novel molecular frameworks with similar biological activity to a known active compound. This technique aims to discover compounds with improved properties, such as enhanced potency, better selectivity, more favorable ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property positions. The this compound scaffold has emerged as a promising tool for this purpose, particularly as a bioisosteric replacement for purine and adenine cores found in many endogenous ligands and kinase inhibitors.

The rationale for using this compound as a purine bioisostere lies in its ability to mimic the hydrogen bonding pattern and overall shape of the purine ring system. The nitrogen and sulfur atoms of the two thiazole rings can be strategically positioned to interact with key amino acid residues in a target protein's binding site, much like the nitrogen atoms of a purine. Furthermore, the bithiazole core offers synthetic tractability, allowing for diverse substitutions to fine-tune the compound's physicochemical and pharmacological properties.

This document provides detailed application notes on the utility of the this compound scaffold in medicinal chemistry, with a focus on its use as a scaffold-hopping tool for ATP-competitive inhibitors. It also includes comprehensive protocols for the synthesis of this compound derivatives and for key biological assays to evaluate their efficacy.

The this compound Scaffold as a Privileged Structure

The this compound moiety is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This versatility makes it an attractive starting point for drug discovery campaigns. Its utility has been demonstrated in the development of inhibitors for various enzymes, including DNA gyrase and human DNA topoisomerase IIα.[1][2] In many of these cases, the this compound core acts as an ATP-mimetic, occupying the adenosine binding pocket of these enzymes.

Physicochemical Properties for Scaffold Hopping

A key aspect of successful scaffold hopping is the selection of a replacement core with appropriate physicochemical properties. The following table compares key properties of the parent adenine scaffold with those of a representative this compound core.

PropertyAdenineThis compound (unsubstituted)Rationale for Bioisosteric Replacement
Molecular Weight ( g/mol ) 135.13[3]~168.24Similar in size, allowing for good fit into binding sites designed for purines.
cLogP -0.1[3]~1.5-2.0 (estimated)Increased lipophilicity can improve membrane permeability and cell penetration, but may need to be balanced to maintain solubility.
Hydrogen Bond Donors 2[4]0The absence of hydrogen bond donors can reduce the potential for off-target interactions and improve metabolic stability. The key interactions can be mimicked by other functionalities.
Hydrogen Bond Acceptors 4[4]4 (2 N, 2 S atoms)The nitrogen and sulfur atoms can act as hydrogen bond acceptors, mimicking the interaction pattern of the nitrogen atoms in the purine ring.
pKa (most basic) 4.15[3]Lower (estimated)Reduced basicity can lead to improved oral bioavailability and reduced off-target effects related to charge.

Application in Target-Based Drug Discovery: A Case Study on DNA Topoisomerase IIα

Substituted 4,5'-bithiazoles have been successfully identified as catalytic inhibitors of human DNA topoisomerase IIα, an important target in cancer therapy.[1] These compounds act as ATP-competitive inhibitors, demonstrating the principle of using the this compound scaffold to mimic adenine.

Quantitative Data Summary

The following tables summarize the biological activity of representative substituted this compound compounds against human topoisomerase IIα and cancer cell lines.

Table 1: Inhibition of Human Topoisomerase IIα and Cytotoxicity of Selected this compound Derivatives

CompoundTopo IIα IC50 (µM)HepG2 EC50 (µM)MCF-7 EC50 (µM)
Compound 1 125>10059.5
Compound 9 31.529.113.8
Etoposide 12513.51.2

Data sourced from a study on substituted 4,5'-bithiazoles as catalytic inhibitors of human DNA topoisomerase IIα.[1]

Table 2: Binding Affinity of Compound 1 to the ATPase Domain of Human Topoisomerase IIα

CompoundBinding Constant (Kd) (µM)
Compound 1 50.6 ± 7.6

Data obtained from Microscale Thermophoresis (MST) experiments.[1]

Visualizing the Role of this compound in Medicinal Chemistry

Scaffold_Hopping cluster_0 Known Bioactive Scaffold cluster_1 Scaffold Hopping Strategy cluster_2 Improved Properties Adenine Adenine/Purine Scaffold Bithiazole This compound Scaffold Adenine->Bithiazole Bioisosteric Replacement Potency Enhanced Potency Bithiazole->Potency Selectivity Improved Selectivity Bithiazole->Selectivity ADME Favorable ADME Bithiazole->ADME IP New IP Position Bithiazole->IP

Figure 1: Scaffold hopping from a purine to a this compound core.

Signaling_Pathway cluster_0 Topoisomerase IIα Catalytic Cycle ATP_Binding ATP Binding DNA_Cleavage DNA Cleavage ATP_Binding->DNA_Cleavage Strand_Passage Strand Passage DNA_Cleavage->Strand_Passage DNA_Ligation DNA Ligation Strand_Passage->DNA_Ligation ATP_Hydrolysis ATP Hydrolysis DNA_Ligation->ATP_Hydrolysis ADP_Release ADP + Pi Release ATP_Hydrolysis->ADP_Release ADP_Release->ATP_Binding Bithiazole_Inhibitor This compound Inhibitor Bithiazole_Inhibitor->ATP_Binding Competitive Inhibition

Figure 2: Inhibition of the Topo IIα cycle by a this compound.

Experimental_Workflow cluster_0 Discovery and Evaluation Workflow Synthesis Synthesis of This compound Derivatives Biochemical_Assay Biochemical Assays (Topo IIα Decatenation, ATPase) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (MTT Cytotoxicity) Biochemical_Assay->Cell_Based_Assay SAR_Optimization SAR Optimization Cell_Based_Assay->SAR_Optimization SAR_Optimization->Synthesis Iterative Design Lead_Compound Lead Compound SAR_Optimization->Lead_Compound

Figure 3: Workflow for this compound inhibitor development.

Experimental Protocols

Synthesis of Substituted this compound Derivatives

A general method for the synthesis of 2-amino-4-substituted-thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea. This can be adapted for the synthesis of more complex this compound systems. The following is a representative protocol for the synthesis of a 4'-methyl-N-phenyl-[this compound]-2,2'-diamine, a core structure for DNA gyrase inhibitors.[2]

Materials:

  • 2-bromo-1-(4-methylthiazol-5-yl)ethan-1-one

  • N-phenylthiourea

  • Ethanol

  • Sodium carbonate (Na2CO3)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-bromo-1-(4-methylthiazol-5-yl)ethan-1-one (1.0 eq) in ethanol, add N-phenylthiourea (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of Na2CO3.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the desired 4'-methyl-N-phenyl-[this compound]-2,2'-diamine.

Human DNA Topoisomerase IIα Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IIα.

Materials:

  • Human Topoisomerase IIα enzyme

  • kDNA (kinetoplast DNA)

  • 10x Topo IIα assay buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL BSA)

  • 10 mM ATP solution

  • Stop buffer/loading dye (e.g., 6x DNA loading dye with 1% SDS)

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

  • Test compound dissolved in DMSO

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:

    • 2 µL of 10x Topo IIα assay buffer

    • 2 µL of 10 mM ATP

    • 1 µL of kDNA (e.g., 200 ng/µL)

    • 1 µL of test compound at various concentrations (or DMSO for control)

    • Water to a final volume of 19 µL.

  • Initiate the reaction by adding 1 µL of human Topoisomerase IIα (e.g., 1-2 units).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 4 µL of stop buffer/loading dye.

  • Load the entire reaction mixture onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.

  • Stain the gel with ethidium bromide and visualize the DNA under UV light. Decatenated DNA will migrate into the gel as open circular and linear forms, while catenated kDNA will remain in the well.

Topoisomerase IIα ATPase Assay

This assay measures the ATP hydrolysis activity of topoisomerase IIα, which is coupled to the oxidation of NADH.

Materials:

  • Human Topoisomerase IIα enzyme

  • ATPase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA)

  • ATP solution

  • NADH solution

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK) and lactate dehydrogenase (LDH) enzyme mix

  • Test compound dissolved in DMSO

  • UV-transparent 96-well plate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mix in a microcentrifuge tube containing ATPase assay buffer, NADH, PEP, and the PK/LDH enzyme mix.

  • Add the test compound at various concentrations (or DMSO for control) to the wells of the 96-well plate.

  • Add the reaction mix to each well.

  • Add human Topoisomerase IIα to all wells except the no-enzyme control.

  • Initiate the reaction by adding ATP to all wells.

  • Immediately place the plate in a plate reader pre-warmed to 37°C and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes).

  • The rate of ATP hydrolysis is proportional to the rate of decrease in absorbance at 340 nm.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • HepG2 and MCF-7 human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion

The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal for scaffold-hopping strategies. Its ability to act as a bioisosteric replacement for the purine core, combined with its synthetic accessibility and tunable physicochemical properties, makes it an attractive starting point for the design of novel inhibitors targeting ATP-binding sites. The protocols provided herein offer a comprehensive guide for the synthesis and biological evaluation of this compound derivatives, facilitating their application in drug discovery and development programs.

References

Application Note: Computational Analysis of Benzothiazole Derivatives as Potent Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzothiazole, a heterocyclic compound featuring a fused benzene and thiazole ring, serves as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The rise of antimicrobial resistance (AMR) has created an urgent need for the development of novel antibiotics.[3][4] Computational chemistry has emerged as an indispensable tool in this endeavor, accelerating the drug discovery process by enabling the rational design, screening, and optimization of new therapeutic agents. This application note details the use of computational methods to analyze and predict the antibacterial potential of benzothiazole derivatives, focusing on molecular docking, ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, and the correlation with in vitro antibacterial activity.

Mechanism of Action & Molecular Targets

Computational studies have been instrumental in elucidating the mechanisms by which benzothiazole derivatives exert their antibacterial effects. These compounds have been shown to interact with various essential bacterial enzymes, thereby inhibiting critical cellular processes.[4][5] Key molecular targets identified through computational and experimental work include:

  • DNA Gyrase and Topoisomerase IV: Crucial for DNA replication, transcription, and repair.

  • Dihydropteroate Synthase (DHPS): An enzyme in the folate biosynthesis pathway, essential for bacterial survival.[3]

  • Dihydrofolate Reductase (DHFR): Another key enzyme in the folate pathway.[4][5]

  • Dihydroorotase: Involved in pyrimidine biosynthesis, making it a target for antimicrobial drug discovery.[6][7][8]

  • Peptide Deformylase: Essential for bacterial protein maturation.[4]

Molecular docking studies have revealed that these derivatives can form stable complexes within the active sites of these enzymes, often through hydrogen bonding and hydrophobic interactions, leading to their inhibition.[6][9]

Data Summary

The following tables summarize quantitative data from various computational and in vitro studies on benzothiazole derivatives, showcasing their potential as antibacterial agents.

Table 1: Molecular Docking and Binding Affinity against Bacterial Targets

Compound IDBacterial TargetPDB IDBinding Affinity (kcal/mol)Interacting ResiduesReference
Compound 1 S. aureus (Unknown)7EL1--[9]
Compound 3 K. aerogenes (Unknown)2KAU--[9]
Compound 42 Dihydroorotase--7.34-[4]
Various E. coli Dihydroorotase2Z2A-LEU222, ASN44[6][7]
Compound 16b DHPS---[3]

Note: Specific binding affinity values and interacting residues are often study-specific and are summarized here to show representative targets.

Table 2: In Silico ADMET & Physicochemical Properties of Lead Derivatives

Compound IDMolecular Weight ( g/mol )LogPH-bond AcceptorsH-bond DonorsLipinski's Rule of 5 ViolationsPredicted Absorption (%)Reference
Compound 4 ----086.77[1][10]
Various Series ----0>70%[1][10]
Compound 6i ----Drug-like-[11]
Pyrazolone Series (16a-c) ----Good-[3]

Note: These properties are predicted using various in silico tools like SwissADME and pkCSM to assess the drug-likeness and potential bioavailability of the compounds.

Table 3: Correlation of In Silico Predictions with In Vitro Antibacterial Activity (MIC)

Compound IDTarget Organism(s)Predicted TargetIn Vitro MIC (µg/mL or µM)Standard Drug (MIC)Reference
Compound 16c S. aureusDHPS0.025 mMAmpicillin (0.179 mM)[3]
Compound 41c E. coli, P. aeruginosa-3.1, 6.2 µg/mLCiprofloxacin (12.5 µg/mL)[4]
Compounds 3 & 4 E. coli, B. subtilisDihydroorotase25-100 µg/mLKanamycin[6][8]
Compound 14 Gram-positive strains-6.25 µ g/disc Amoxicillin[10][12]
Compound 6i P. aeruginosa, K. pneumoniae-36.17 µM, 36.86 µMCiprofloxacin (~32 µM)[11]

Protocols

Protocol 1: Molecular Docking of Benzothiazole Derivatives

This protocol outlines a typical workflow for performing molecular docking to predict the binding mode and affinity of a ligand to a bacterial protein target.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., E. coli Dihydroorotase, PDB ID: 2Z2A).[7]

    • Prepare the protein using software like AutoDock Tools: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign Gasteiger charges.[7]

    • Save the prepared protein in the required format (e.g., PDBQT).

  • Ligand Preparation:

    • Draw the 2D structures of the benzothiazole derivatives using chemical drawing software like ChemDraw.[7]

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MM2) in software like Chem3D.[7]

    • Save the optimized ligand structures in the appropriate format for the docking software (e.g., PDBQT).

  • Grid Box Generation:

    • Define the active site of the receptor. This can be done by identifying the binding site of the co-crystallized ligand or through literature review.

    • Generate a grid box that encompasses the entire active site using the docking software's tools. The grid defines the space where the software will search for binding poses.[7]

  • Docking Simulation:

    • Perform the docking using software such as AutoDock Vina.[7]

    • The software will generate multiple binding poses for the ligand within the receptor's active site and calculate a binding affinity score for each pose.

  • Analysis of Results:

    • Visualize the docking results using software like Discovery Studio Visualizer or PyMOL.[7]

    • Analyze the best-scoring pose to identify key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's active site residues.[7]

Protocol 2: In Silico ADMET and Drug-Likeness Prediction

This protocol describes the use of web-based tools to predict the pharmacokinetic properties and drug-likeness of candidate molecules.

  • Molecule Input:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the structure of the benzothiazole derivatives.

  • Submission to Server:

    • Use online prediction tools such as the pkCSM online tool or SwissADME.[11]

    • Input the SMILES string or upload the structure file to the server.

  • Property Calculation:

    • The server will calculate a wide range of properties, including:

      • Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).

      • Pharmacokinetics (ADME): Water Solubility, Caco-2 permeability (intestinal absorption), CYP450 inhibition, Total Clearance.

      • Drug-Likeness: Compliance with rules like Lipinski's Rule of Five and the Veber rule, which indicate good oral bioavailability.[1][10]

      • Toxicity: Prediction of properties like Ames toxicity, hepatotoxicity, and skin sensitization.

  • Data Analysis:

    • Analyze the output to filter out compounds with poor predicted ADMET profiles or those that violate key drug-likeness rules. This helps prioritize compounds for synthesis and in vitro testing.

Visualizations

G cluster_0 In Silico Analysis cluster_1 Experimental Validation Lib Benzothiazole Library Design Dock Molecular Docking (e.g., DNA Gyrase, DHPS) Lib->Dock ADMET ADMET & Drug-Likeness Prediction Lib->ADMET QSAR QSAR Analysis Dock->QSAR Binding Scores Synth Chemical Synthesis Dock->Synth Prioritize Hits ADMET->QSAR Descriptors QSAR->Synth BioAssay In Vitro Antibacterial Screening (MIC) Synth->BioAssay Lead Lead Compound Identification BioAssay->Lead Opt Lead Optimization Lead->Opt Opt->Lib Iterative Design

Caption: Workflow for computational analysis and validation of benzothiazole antibacterials.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folate Folic Acid Synthesis DHPS->Folate Catalyzes DNA DNA Synthesis & Bacterial Growth Folate->DNA BTZ Benzothiazole Derivative BTZ->DHPS Inhibits

Caption: Inhibition of the bacterial folate pathway by benzothiazole derivatives.

References

Troubleshooting & Optimization

troubleshooting common issues in 4,5'-Bithiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4,5'-bithiazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 4,5'-bithiazole, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this compound synthesis can stem from several factors, ranging from reaction conditions to the stability of intermediates. Below are common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.[1] For instance, in some thiazole syntheses, switching from room temperature to reflux conditions can significantly increase the yield.[1]

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.

    • Solution: Experiment with a temperature gradient to find the optimal condition. For many coupling reactions leading to biaryls, a temperature of 60-100°C is common.

  • Poor Quality Reagents or Solvents: Impurities in starting materials or solvents can interfere with the reaction.

    • Solution: Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions like Stille or Suzuki couplings.

  • Hydrolysis of Intermediates or Product: Some thiazole derivatives and their precursors can be unstable in the presence of water or on acidic stationary phases like silica gel during purification.[2]

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup and purification, avoid prolonged exposure to aqueous or acidic conditions. If product degradation on silica gel is suspected, consider using a different stationary phase like neutral alumina or deactivated silica gel.[3]

Issue 2: Formation of Multiple Products and Isomeric Impurities

Question: My reaction mixture shows multiple spots on TLC, and I suspect the formation of isomeric bithiazoles. How can I minimize the formation of side products and separate the desired 4,5'-isomer?

Answer:

The formation of various bithiazole isomers (e.g., 2,2', 2,4', 4,4') is a common challenge. The regioselectivity of the synthesis is crucial.

  • Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in Hantzsch-type syntheses, self-condensation of reactants can lead to undesired byproducts.

    • Solution: Carefully control the stoichiometry of the reactants and the order of addition. Slow addition of one reactant to the other can sometimes minimize side product formation.

  • Isomer Formation: The choice of synthetic strategy greatly influences the isomeric purity.

    • Solution: Employ regioselective synthetic methods. Cross-coupling reactions like the Stille or Suzuki coupling, which involve the reaction of a specific halothiazole with a thiazole-organometallic reagent, offer better control over the final product's regiochemistry compared to some classical condensation methods.

  • Purification Challenges: Separating closely related isomers can be difficult.

    • Solution: Flash column chromatography is the most common method for purification. A systematic approach to selecting the solvent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or acetone.[4] For challenging separations, High-Performance Liquid Chromatography (HPLC) may be necessary.[5][6][7]

Table 1: Common Solvent Systems for Silica Gel Chromatography of Thiazole Derivatives

Solvent SystemPolarityTypical Applications
Hexane/Ethyl AcetateLow to MediumGood for a wide range of thiazole derivatives.[4]
Dichloromethane/MethanolMedium to HighEffective for more polar thiazole derivatives.[4]
Chloroform/MethanolMedium to HighAn alternative to dichloromethane/methanol.[8]
Hexane/AcetoneLow to MediumCan provide different selectivity compared to ethyl acetate systems.[8]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my this compound product. It either streaks on the TLC plate or I cannot get good separation in the column. What should I do?

Answer:

Purification of thiazole compounds can be challenging due to their polarity and potential for interaction with the stationary phase.

  • Tailing or Streaking on TLC: This is often due to the basic nature of the nitrogen atom in the thiazole ring interacting with the acidic silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[4] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Poor Separation: The chosen solvent system may not be optimal for resolving the desired product from impurities.

    • Solution: Systematically screen different solvent systems. A good starting point is to find a solvent mixture that gives your product an Rf value of around 0.3 on the TLC plate. If isomers are present, a less polar solvent system with a higher resolution might be necessary.

  • Product Decomposition on the Column: As mentioned earlier, some thiazole derivatives are sensitive to the acidity of silica gel.

    • Solution: Use deactivated silica gel or an alternative stationary phase like neutral alumina.[3]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for preparing this compound with high regioselectivity?

A1: For high regioselectivity, modern cross-coupling reactions are generally preferred over classical condensation methods. The Stille coupling (coupling of a halothiazole with an organotin-thiazole reagent) and the Suzuki coupling (coupling of a halothiazole with a thiazole-boronic acid or ester) are excellent choices.[2][7][9][10][11][12][13] These methods allow for the precise connection of the two thiazole rings at the desired positions.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation and will confirm the connectivity of the atoms in your molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): This is used to assess the purity of the compound and can also be used for purification.

  • Infrared (IR) Spectroscopy: This can help to identify characteristic functional groups.

Q3: Are there any specific safety precautions I should take during this compound synthesis?

A3: Standard laboratory safety procedures should always be followed. Specific points to consider for thiazole synthesis include:

  • Toxicity of Reagents: Some reagents used in these syntheses, particularly organotin compounds in the Stille coupling, are highly toxic.[7][9][14] Handle these with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Flammable Solvents: Many organic solvents used are flammable. Avoid open flames and use proper grounding techniques to prevent static discharge.

  • Halogenated Compounds: Many of the starting materials are halo-ketones or halothiazoles, which can be lachrymatory and irritant. Handle them in a fume hood.

Experimental Protocols

This section provides a detailed methodology for a common synthesis of a this compound derivative using a Stille cross-coupling reaction.

Synthesis of a Substituted this compound via Stille Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 4-Bromo-2-substituted-thiazole

  • 5-(Tributylstannyl)-2'-substituted-thiazole

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., DMF or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the 4-bromo-2-substituted-thiazole (1.0 eq), the 5-(tributylstannyl)-2'-substituted-thiazole (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride solution to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.

Table 2: Example Yields for Cross-Coupling Reactions in Bithiazole Synthesis

Coupling ReactionCatalystSolventTemperature (°C)Typical Yield (%)
Stille CouplingPd(PPh₃)₄DMF9560-85%
Suzuki CouplingPd(OAc)₂ / LigandToluene/Water60-10070-95%[10][13][15]

Visualizations

This section provides diagrams to illustrate key workflows and concepts in this compound synthesis.

Troubleshooting_Workflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Multiple Products? check_yield->check_purity No incomplete_reaction Check Reaction Completion (TLC, LC-MS) check_yield->incomplete_reaction Yes purification_issue Purification Difficulty? check_purity->purification_issue No minimize_side_reactions Minimize Side Reactions (Stoichiometry, Addition Order) check_purity->minimize_side_reactions Yes success Successful Synthesis purification_issue->success No modify_eluent Modify Eluent (e.g., add Triethylamine) purification_issue->modify_eluent Yes optimize_conditions Optimize Conditions (Temp, Time, Reagents) incomplete_reaction->optimize_conditions check_hydrolysis Consider Hydrolysis (Anhydrous Conditions) optimize_conditions->check_hydrolysis check_hydrolysis->start improve_regioselectivity Improve Regioselectivity (e.g., Cross-Coupling) minimize_side_reactions->improve_regioselectivity optimize_separation Optimize Separation (Chromatography) improve_regioselectivity->optimize_separation optimize_separation->start change_stationary_phase Change Stationary Phase (Alumina, Deactivated Silica) modify_eluent->change_stationary_phase screen_solvents Screen Solvent Systems change_stationary_phase->screen_solvents screen_solvents->start

Caption: Troubleshooting workflow for this compound synthesis.

Synthesis_Logic cluster_classical Classical Methods cluster_modern Modern Cross-Coupling hantzsch Hantzsch Synthesis product This compound hantzsch->product low_regioselectivity Lower Regioselectivity condensation Other Condensations condensation->product stille Stille Coupling stille->product high_regioselectivity Higher Regioselectivity suzuki Suzuki Coupling suzuki->product

Caption: Logic diagram of synthetic routes to this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4,5'-Bithiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,5'-bithiazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, particularly when employing common cross-coupling reactions such as Suzuki-Miyaura and Stille couplings.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling to form a this compound derivative, but I am observing very low to no product formation. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Suzuki-Miyaura coupling for this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst is susceptible to deactivation.

    • Solution: Ensure an inert atmosphere (nitrogen or argon) is maintained throughout the reaction to prevent oxidation of the Pd(0) species. Use freshly opened or properly stored catalyst. Consider using a more robust pre-catalyst.

  • Inappropriate Ligand: The choice of phosphine ligand is crucial for efficient catalytic turnover.

    • Solution: For sterically hindered substrates, bulky electron-rich phosphine ligands such as SPhos or XPhos may improve yields. A preliminary screen of different ligands can be beneficial.

  • Incorrect Base: The base plays a critical role in the transmetalation step.

    • Solution: The choice of base is often solvent-dependent. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. If using an aqueous solvent system, a soluble inorganic base is preferred. For anhydrous conditions, a finely ground, dry base is essential.

  • Solvent Effects: The solvent system can significantly influence reaction rate and yield.

    • Solution: A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is often effective. The water content can be critical and may require optimization.[1] In some cases, a completely aqueous medium under microwave irradiation can be highly efficient.

  • Poor Substrate Reactivity: One of the coupling partners may be inherently unreactive.

    • Solution: If using a bromo-thiazole, consider converting it to the more reactive iodo-thiazole. Ensure the boronic acid or ester is pure and has not degraded during storage.

Troubleshooting Workflow:

G start Low/No Yield in Suzuki Coupling check_catalyst Verify Catalyst Activity (Fresh, Inert Atmosphere) start->check_catalyst check_ligand Screen Different Ligands (e.g., SPhos, XPhos) check_catalyst->check_ligand If no improvement success Improved Yield check_catalyst->success If yield improves check_base Optimize Base (K2CO3, Cs2CO3, K3PO4) check_ligand->check_base If no improvement check_ligand->success If yield improves check_solvent Adjust Solvent System (e.g., Dioxane/H2O, THF/H2O) check_base->check_solvent If no improvement check_base->success If yield improves check_substrates Assess Substrate Reactivity (Consider Iodo-thiazole) check_solvent->check_substrates If no improvement check_solvent->success If yield improves check_substrates->success If yield improves fail Persistent Low Yield check_substrates->fail If no improvement

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Issue 2: Presence of Significant Side Products

Question: My reaction is producing the desired this compound, but I am also observing significant amounts of side products, making purification difficult. What are these side products and how can I minimize them?

Answer:

The formation of side products is a common issue in cross-coupling reactions. Identifying the nature of these impurities is the first step toward mitigating their formation.

Common Side Products and Mitigation Strategies:

  • Homocoupling of Boronic Acid: This results in a biaryl impurity derived from the boronic acid partner.

    • Cause: Often occurs at higher temperatures or with prolonged reaction times. Can also be promoted by the presence of oxygen.

    • Solution: Lower the reaction temperature. Reduce the reaction time by monitoring the reaction progress closely (e.g., by TLC or LC-MS). Ensure rigorous exclusion of air from the reaction mixture.

  • Protodeborylation of the Boronic Acid: The boronic acid is replaced by a hydrogen atom.

    • Cause: Can be promoted by excess base or the presence of water.

    • Solution: Use the stoichiometric amount of base. If possible, run the reaction under anhydrous conditions, although this may negatively impact the Suzuki coupling itself.

  • Dehalogenation of the Thiazole Halide: The halide on the thiazole ring is replaced by a hydrogen atom.

    • Cause: Can occur in the presence of a palladium hydride species, which can arise from side reactions.

    • Solution: Ensure high purity of starting materials and solvents. The choice of ligand and base can also influence the formation of palladium hydrides.

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized my target this compound derivative, but I am struggling with its purification. What are some common challenges and effective purification strategies?

Answer:

Purification of this compound derivatives can be challenging due to their often similar polarity to starting materials and byproducts.

Purification Challenges and Solutions:

  • Co-elution with Starting Materials or Byproducts:

    • Solution: Optimize your column chromatography conditions. A shallow solvent gradient can improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system.

  • Removal of Residual Palladium Catalyst:

    • Solution: Pass the crude product through a pad of Celite® or a specialized palladium scavenger resin. Washing the organic extract with an aqueous solution of a chelating agent like thiourea or sodium sulfide can also help remove residual palladium.

  • Product Insolubility:

    • Solution: If the product is poorly soluble, recrystallization can be an effective purification method. A careful screen of different solvents and solvent mixtures is necessary to find suitable conditions. Hot filtration may be required to remove insoluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst for the Suzuki-Miyaura synthesis of 4,5'-bithiazoles?

A1: There is no single "best" catalyst as the optimal choice depends on the specific substrates. However, for many Suzuki-Miyaura couplings involving heteroaryl halides, palladium(II) acetate (Pd(OAc)₂) in combination with a suitable phosphine ligand is a good starting point. For sterically demanding couplings, pre-catalysts incorporating bulky, electron-rich ligands like SPhos or XPhos often provide superior results. A ligand-free approach using a palladacyclic intermediate has also been shown to be effective for sterically hindered 2'-bromo-2-aryl benzothiazoles, yielding up to 99% product.[2]

Q2: Which reaction conditions are preferable for Stille coupling in this compound synthesis?

A2: Stille coupling is also a viable method for forming the C-C bond in 4,5'-bithiazoles. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. The reaction is often run in a non-polar aprotic solvent like toluene or dioxane at elevated temperatures. The choice of base is generally less critical than in Suzuki coupling, and sometimes the reaction can be run without a base. However, the toxicity of organotin reagents is a significant drawback of this method.

Q3: Can direct C-H arylation be used for the synthesis of 4,5'-bithiazoles?

A3: Yes, direct C-H arylation is an increasingly popular method that avoids the pre-functionalization of one of the coupling partners. Palladium catalysis is commonly employed, often with a phosphine-free catalytic system. This method can be highly efficient and atom-economical. However, regioselectivity can be a challenge, and optimization of the directing group and reaction conditions is often necessary.

Q4: What is the Hantzsch thiazole synthesis, and can it be used for bithiazoles?

A4: The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring by reacting an α-haloketone with a thioamide.[3][4] This method can be adapted for the synthesis of bithiazoles, for example, by using a dithiooxamide which can react with two equivalents of an α-haloketone to form a symmetrical 2,2'-bithiazole.[5]

Data Presentation

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of a Hindered 2'-Bromo-2-aryl Benzothiazole [2]

Catalyst SystemSolventBaseTemperature (°C)Yield (%)
Pd(PPh₃)₄Toluene/Ethanol/H₂ONa₂CO₃1002
Pd(OAc)₂Toluene/Ethanol/H₂ONa₂CO₃10027
Pd₂(dba)₃Toluene/Ethanol/H₂ONa₂CO₃10035
Pd₂(dba)₃Dioxane/H₂O (2:1)Na₂CO₃10083
PalladacycleDioxane/H₂O (2:1)Na₂CO₃10099

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield [6]

SolventBaseCatalyst SystemTemperature (°C)Yield (%)
TolueneCs₂CO₃PdCl₂-SPhos12075
THFCs₂CO₃PdCl₂-SPhos12068
DMFCs₂CO₃PdCl₂-SPhos12082
DioxaneCs₂CO₃PdCl₂-SPhos12091

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Thiazole Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Thiazole halide (1.0 eq)

  • Boronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Dioxane/H₂O, 10:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the thiazole halide, boronic acid, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram:

G start Start: Suzuki-Miyaura Coupling reagents Combine Thiazole Halide, Boronic Acid, Catalyst, Ligand, and Base in Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup (EtOAc, H2O, Brine) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final this compound Derivative purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Hantzsch Synthesis of a Symmetrical 2,2'-Bithiazole [5]

Materials:

  • α-Bromoketone (2.0 eq)

  • Dithiooxamide (1.0 eq)

  • Ethanol

Procedure:

  • Dissolve the dithiooxamide in ethanol in a round-bottom flask.

  • Add the α-bromoketone to the solution.

  • Heat the reaction mixture to reflux and stir for the required time (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

References

Technical Support Center: Synthesis of 4,5'-Bithiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4,5'-Bithiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4,5'-bithiazoles?

The synthesis of 4,5'-bithiazoles, which are a class of compounds with two thiazole rings linked by a single bond, often involves cross-coupling reactions.[1] The most prevalent methods are palladium-catalyzed cross-coupling reactions such as Stille coupling and Negishi coupling.[2][3] These reactions are valued for their ability to form carbon-carbon bonds with high precision.[4][5] Another approach involves the homocoupling of a 5-bromothiazole using a nickel catalyst.[6]

Q2: What are the main challenges in synthesizing 4,5'-bithiazoles?

Researchers may encounter several challenges, including:

  • Low Yields: Often caused by side reactions, incomplete reactions, or decomposition of products.[7]

  • Formation of Isomeric Bithiazoles: Depending on the starting materials and reaction conditions, other isomers like 2,4'- and 2,2'-bithiazoles can be formed as byproducts.[8]

  • Purification Difficulties: The desired product may be difficult to separate from starting materials, byproducts, and catalyst residues.

  • Reagent Instability: Some organometallic reagents used in cross-coupling reactions can be sensitive to air and moisture.[9]

Q3: How do Stille and Negishi couplings compare for this synthesis?

Both Stille and Negishi couplings are powerful methods for C-C bond formation.[2][3]

  • Stille Coupling: Utilizes organotin reagents, which are generally stable to air and moisture, making them easier to handle.[5] However, a major drawback is the toxicity of tin compounds.[10]

  • Negishi Coupling: Employs organozinc reagents. While these can be more reactive and sometimes lead to higher yields, they are also more sensitive to air and moisture.[9] Recent advancements have led to the development of more stable solid salt-stabilized organozinc reagents.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Low or no yield is a frequent issue in organic synthesis. The following flowchart provides a systematic approach to troubleshooting this problem.

low_yield_troubleshooting start Low or No Yield reagents Check Reagents & Solvents start->reagents conditions Verify Reaction Conditions start->conditions workup Optimize Work-up & Purification start->workup reagents_q1 Are starting materials pure? Were reagents handled correctly? reagents->reagents_q1 conditions_q1 Is the temperature correct? Is the atmosphere inert? conditions->conditions_q1 catalyst_q1 Is the catalyst active? Is the ligand appropriate? conditions->catalyst_q1 workup_q1 Is product decomposition occurring? Is purification method suitable? workup->workup_q1 reagents_sol Purify starting materials. Use fresh, properly stored reagents. reagents_q1->reagents_sol No conditions_sol Calibrate temperature controller. Ensure proper inert atmosphere techniques. conditions_q1->conditions_sol No catalyst_sol Use a fresh catalyst/ligand. Screen different ligands. catalyst_q1->catalyst_sol No workup_sol Modify work-up procedure. Try alternative purification methods. workup_q1->workup_sol No

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:

Issue Potential Cause Recommended Solution
Incomplete Reaction Inactive Catalyst: The palladium catalyst may have lost activity.Use a fresh batch of catalyst. Consider using a more robust pre-catalyst.
Inappropriate Ligand: The phosphine ligand may not be optimal for the specific substrates.For Negishi coupling, bulky, electron-rich ligands like RuPhos or CPhos can improve yields by inhibiting undesirable side reactions.[11][12] For Stille coupling, consider ligands like P(tBu)3.
Incorrect Temperature: The reaction may be too cold to proceed at a reasonable rate, or too hot, leading to decomposition.Monitor the internal reaction temperature. Optimize the temperature in small-scale trials.
Poor Quality Reagents: Starting materials or solvents may be impure or contain water/oxygen.Purify starting materials before use. Use anhydrous solvents and ensure an inert atmosphere (e.g., nitrogen or argon).[7]
Formation of Byproducts Side Reactions: Competing pathways such as β-hydride elimination in Negishi coupling can reduce the yield of the desired product.[12]The use of advanced ligands like CPhos can accelerate the desired reductive elimination step.[12]
Homocoupling: Homocoupling of the starting materials can occur, especially if the catalyst is not efficient.Optimize the catalyst and ligand system. Adjusting the rate of addition of one of the coupling partners may also help.
Product Decomposition Harsh Work-up: The product may be sensitive to acidic or basic conditions during extraction.Perform a neutral work-up if possible. Minimize the time the product is in contact with acidic or basic solutions.
Air/Light Sensitivity: The bithiazole product may be unstable when exposed to air or light.Handle the product under an inert atmosphere and protect it from light.

Problem 2: Difficulty in Reproducing a Published Procedure

Reproducibility issues can be frustrating. Here's a checklist to help identify the source of the problem.

reproducibility_workflow start Cannot Reproduce Experiment reagents Reagent & Solvent Purity start->reagents glassware Glassware Preparation start->glassware technique Experimental Technique start->technique monitoring Reaction Monitoring start->monitoring reagents_check Are sources and purity identical? Are concentrations correct? reagents->reagents_check glassware_check Is glassware clean and dry? glassware->glassware_check technique_check Was the order of addition the same? Was the rate of addition controlled? Was stirring efficient? technique->technique_check monitoring_check Is the TLC system reliable? Was the reaction monitored to completion? monitoring->monitoring_check end Identify & Correct Deviation reagents_check->end glassware_check->end technique_check->end monitoring_check->end

Caption: Workflow for troubleshooting reproducibility issues.

Experimental Protocols

Protocol 1: Synthesis of this compound via Negishi Coupling

This protocol is a general guideline for a palladium-catalyzed Negishi cross-coupling reaction. Optimization may be required for specific substrates.

Materials:

  • 4-Bromothiazole

  • 5-Thiazolylzinc halide

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Anhydrous THF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add the palladium catalyst (e.g., 2-5 mol%).

  • Add a solution of 4-bromothiazole in anhydrous THF.

  • Slowly add the 5-thiazolylzinc halide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of a 4'-Methyl-N2-phenyl-[this compound]-2,2'-diamine Derivative

This procedure is adapted from a method used to synthesize DNA gyrase inhibitors and illustrates a multi-step synthesis.[13]

Step a: Synthesis of 2-Amino-4'-methyl-4,5'-bithiazole

  • React 3-chloro-2,4-pentanedione with thiourea to obtain 2-amino-4-methylthiazole.[1]

  • This intermediate can then be coupled with a suitable 5-substituted thiazole to form the this compound core.

Step b: Functionalization of the Bithiazole Core

  • The 2-amino group on the bithiazole core can be further functionalized, for example, through a Buchwald-Hartwig amination reaction with an appropriate aryl halide to introduce the N2-phenyl group.

Note: These are generalized protocols. Researchers should consult the primary literature for specific reaction conditions, including stoichiometry, temperature, and reaction times.

Quantitative Data Summary

The yield of bithiazole synthesis is highly dependent on the specific substrates, catalyst system, and reaction conditions. Below is a table summarizing representative yields from the literature for different types of bithiazole syntheses.

Bithiazole Type Reaction Type Catalyst/Reagents Yield Reference
Symmetrical 2,2',4,4'-tetrasubstituted-[4,4'-bithiazole]-5,5'(4H, 4'H)-dionesOxidation of 5(4H)-thiazolonesKMnO4 in acetic acidHigh yields[8]
5,5'-Diarylimino 2,2'-BithiazolesPd(0)-catalyzed C-N couplingPd(0) catalyst, Ag2OModerate to high yields[14]
4-Methyl-5-formylthiazole (precursor)HydrogenationPd/BaSO4Good yield[15]

This table provides a qualitative summary. For precise quantitative data, please refer to the cited literature.

References

Technical Support Center: Purification of 4,5'-Bithiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 4,5'-bithiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of heterocyclic compounds.

Troubleshooting Guide

Purification of this compound derivatives can present several challenges, from the presence of closely related impurities to the physical state of the crude product. This guide outlines common problems, their potential causes, and recommended solutions to streamline your purification workflow.

Problem Potential Cause(s) Recommended Solution(s)
Oily or Gummy Crude Product - Residual solvent from the reaction or work-up. - Presence of low-melting point impurities. - The compound itself may be an oil at room temperature.- Ensure complete removal of reaction solvents under high vacuum. - Triturate the crude product with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification and remove soluble impurities. - If the compound is inherently an oil, proceed directly to column chromatography for purification.
Poor Separation in Column Chromatography - Inappropriate solvent system (eluent). - Incorrect choice of stationary phase. - Co-elution of isomers or closely related impurities. - Column overloading.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve a clear separation of the desired compound from impurities. A gradient elution may be necessary. - For polar compounds, consider using a more polar stationary phase or reverse-phase chromatography. - If isomers are present, specialized chromatography columns such as those with phenyl or pentafluorophenyl (PFP) stationary phases may be required for effective separation. [cite: ] - Reduce the amount of crude material loaded onto the column.
Low Recovery from Recrystallization - The chosen solvent is too good at dissolving the compound at low temperatures. - Insufficient cooling of the solution. - The compound concentration is too low.- Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. - Concentrate the mother liquor and attempt a second recrystallization to recover more product.
Compound Decomposes on Silica Gel - The compound is sensitive to the acidic nature of standard silica gel.- Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. - Use an alternative stationary phase like alumina (neutral or basic) or Florisil.
Presence of Starting Materials in the Final Product - Incomplete reaction. - Inefficient work-up to remove unreacted starting materials.- Monitor the reaction progress by TLC or LC-MS to ensure completion. - Optimize the work-up procedure, for example, by including an appropriate aqueous wash to remove water-soluble starting materials. - Utilize a different purification technique (e.g., recrystallization vs. chromatography) that may better separate the product from the starting materials.
Formation of Colored Impurities - Oxidation of the thiazole ring or functional groups. - Side reactions during synthesis.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Use antioxidants during the reaction or work-up if the compound is known to be sensitive to oxidation. - Column chromatography is often effective at removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound compounds?

A1: The most frequently employed purification techniques for this compound derivatives are column chromatography and recrystallization. The choice between these methods depends on the physical state of the crude product (solid or oil), the nature of the impurities, and the desired final purity.

Q2: How do I choose an appropriate solvent for the recrystallization of a this compound compound?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or colder. It is often a process of trial and error. Start by testing small amounts of your crude product in various solvents of differing polarities (e.g., ethanol, ethyl acetate, toluene, hexanes, or mixtures thereof). A good starting point can be the solvent used in the final step of the synthesis, or a solvent with similar polarity to your compound.

Q3: What type of column chromatography is most effective for purifying this compound derivatives?

A3: Normal-phase column chromatography using silica gel as the stationary phase is the most common method. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane, acetone). The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For highly polar or ionic this compound compounds, reverse-phase chromatography may be more suitable.

Q4: My this compound compound is a solid, but it won't crystallize. What should I do?

A4: If your solid compound fails to crystallize, it may be due to the presence of impurities that inhibit crystal lattice formation. In this case, column chromatography is the recommended next step to remove these impurities. After chromatography, the purified solid should be more amenable to recrystallization if further purification is needed.

Q5: What are some common impurities I might encounter in the synthesis of 4,5'-bithiazoles?

A5: Common impurities can include unreacted starting materials, such as α-haloketones and dithiooxamide (in Hantzsch-type syntheses), as well as side products from the reaction. Depending on the specific synthesis route, these could include mono-thiazole intermediates or over-alkylated products. The presence of residual catalysts or reagents from the reaction is also a possibility.

Q6: How can I confirm the purity of my final this compound product?

A6: The purity of your final compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for determining purity and can often detect trace impurities not visible by other methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. Melting point analysis is a simple yet effective method for assessing the purity of crystalline solids; a sharp melting point range close to the literature value is indicative of high purity.

Experimental Protocols

Below are detailed methodologies for key purification experiments.

Protocol 1: Column Chromatography of a Substituted this compound

This protocol is a general guideline and should be optimized for the specific compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives a good separation between the desired product (ideally with an Rf value of ~0.3) and any impurities.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material to be purified.

    • Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly.

    • Add a layer of sand to the top of the silica gel bed to protect the surface.

    • Equilibrate the column by running the initial eluent through it until the pack is stable and the eluent runs clear.

  • Sample Loading:

    • Dissolve the crude this compound compound in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial solvent system.

    • Collect fractions in test tubes or other suitable containers.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent in the eluent mixture.

    • Monitor the elution of compounds by spotting fractions onto a TLC plate and visualizing under UV light or with an appropriate stain.

  • Product Isolation:

    • Combine the fractions containing the pure this compound product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

    • Assess the purity of the isolated product using analytical techniques such as HPLC and NMR.

Protocol 2: Recrystallization of a Crystalline this compound

This protocol provides a general procedure for the purification of solid this compound compounds.

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature. The ideal solvent should not dissolve the compound at this temperature.

    • Heat the test tube gently. The compound should dissolve completely at the boiling point of the solvent.

    • Allow the solution to cool to room temperature. Pure crystals of the this compound should form. If no crystals form, the solvent may be too good; if the compound "oils out," the solvent may be too poor.

    • Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures such as ethanol/water or hexanes/ethyl acetate.

  • Dissolution:

    • Place the crude this compound compound in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the hot solution is colored due to impurities, add a small amount of activated charcoal and swirl the solution for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and encourage the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the crystals thoroughly, for example, by leaving them in the funnel under vacuum for a period or by transferring them to a watch glass to air dry. A vacuum oven can also be used.

Visualizations

To further aid in understanding the purification workflow and troubleshooting logic, the following diagrams are provided.

Purification_Workflow Crude Crude this compound Product Analysis Initial Analysis (TLC, NMR, etc.) Crude->Analysis Solid Is the product a solid? Analysis->Solid Recrystallization Recrystallization Solid->Recrystallization Yes ColumnChrom Column Chromatography Solid->ColumnChrom No PureSolid Pure Crystalline Product Recrystallization->PureSolid Successful TroubleshootRecryst Troubleshoot Recrystallization Recrystallization->TroubleshootRecryst Unsuccessful ColumnChrom->PureSolid If solidifies PureOil Pure Oily Product ColumnChrom->PureOil If remains an oil TroubleshootChrom Troubleshoot Chromatography ColumnChrom->TroubleshootChrom Unsuccessful TroubleshootRecryst->ColumnChrom TroubleshootChrom->ColumnChrom Re-optimize

Caption: A general workflow for the purification of this compound compounds.

Troubleshooting_Logic Start Purification Unsuccessful CheckPurity Assess Purity (HPLC, NMR) Start->CheckPurity ImpurityType Identify Impurity Type CheckPurity->ImpurityType PolarImpurity Polar Impurity ImpurityType->PolarImpurity More Polar NonPolarImpurity Non-Polar Impurity ImpurityType->NonPolarImpurity Less Polar Isomer Isomeric Impurity ImpurityType->Isomer Similar Polarity StartingMaterial Unreacted Starting Material ImpurityType->StartingMaterial Identified Recrystallize Attempt Recrystallization with Different Solvent ImpurityType->Recrystallize If solid ChangeSolvent Adjust Chromatography Solvent System PolarImpurity->ChangeSolvent NonPolarImpurity->ChangeSolvent ChangeStationaryPhase Change Stationary Phase (e.g., Reverse Phase) Isomer->ChangeStationaryPhase OptimizeReaction Optimize Reaction Conditions StartingMaterial->OptimizeReaction ChangeSolvent->CheckPurity Re-purify ChangeStationaryPhase->CheckPurity Re-purify Recrystallize->CheckPurity Re-purify OptimizeReaction->Start Re-synthesize

Caption: A logical flowchart for troubleshooting purification issues.

Technical Support Center: Functionalization of the 4,5'-Bithiazole Ring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and functionalization of the 4,5'-bithiazole ring system. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselective functionalization on the this compound ring so challenging?

A: The functionalization of the this compound scaffold presents a significant challenge primarily due to the similar electronic and steric environments of the C-H bonds on both thiazole rings.[1][2][3] The five-membered rings have inherently different levels of reactivity compared to six-membered rings in fused systems, but in a bithiazole system, the positions on both rings (C2, C2', C4', C5) can compete during reactions.[4] This makes it difficult to direct a substituent to a single, specific position without obtaining a mixture of constitutional isomers.

Q2: I am observing a mixture of isomers in my product. How can I improve regioselectivity?

A: Improving regioselectivity often requires careful control of reaction conditions and strategic use of directing groups. Key strategies include:

  • Directed Lithiation: Using specific bases can favor metalation at certain positions. For example, lithium diisopropylamide (LDA) can selectively lithiate certain positions, while stronger bases like t-butyllithium (t-BuLi) might lead to double lithiation or different selectivity.[5] Strict temperature control, typically at -78 °C, is crucial to prevent isomer scrambling.[6]

  • Protecting/Directing Groups: Installing a protecting group at one reactive site can force functionalization to occur at another.[7]

  • Halogen Dance Reactions: Be aware of potential "halogen dance" reactions, where a halogen atom migrates from one position to another under basic conditions, leading to unexpected isomers.[8] Choosing a non-migratory halide or carefully selecting the base can mitigate this.

Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) has failed or shows very low yield. What are the common points of failure?

A: Palladium-catalyzed cross-coupling reactions are powerful but sensitive. Common failure points include:

  • Inactive Catalyst: The active Pd(0) species must be generated in situ from a Pd(II) precatalyst. This reduction step can fail.[9] Ensure your phosphine ligands are not oxidized and that the combination of base, solvent, and temperature is appropriate for generating the active catalyst.[9]

  • Ligand Choice: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[10] If one ligand doesn't work, screening a panel of ligands with different steric and electronic properties is recommended.

  • Base and Solvent: The base plays a crucial role in the transmetalation step and overall catalytic turnover. The solubility and effectiveness of the base (e.g., K₂CO₃, Cs₂CO₃) can be highly dependent on the solvent system.[11]

  • Reaction Conditions: Insufficient temperature can lead to no reaction, while excessive heat can cause catalyst decomposition or byproduct formation.

Q4: I am attempting a lithiation followed by quenching with an electrophile, but I'm getting low yields or decomposition of my starting material. What should I check?

A: Lithiation reactions are highly sensitive to experimental conditions.

  • Anhydrous Conditions: Absolutely dry solvents (like THF) and an inert atmosphere (Argon or Nitrogen) are mandatory. Any trace of water will quench the organolithium intermediate and halt the reaction.

  • Temperature Control: These reactions are almost always performed at low temperatures (-78 °C, typically in a dry ice/acetone bath) to ensure the stability of the highly reactive organolithium species and prevent side reactions.[6]

  • Reagent Purity: Ensure the purity and correct concentration of your organolithium reagent (e.g., n-BuLi, LDA). Titration of the reagent before use is highly recommended.

  • Addition Order and Rate: Slow, dropwise addition of the organolithium reagent to the substrate solution at low temperature is critical to control the exotherm and prevent localized high concentrations that can lead to decomposition.

Q5: Characterization of my functionalized this compound is proving difficult. Are there any specific recommendations?

A: Yes, the structural determination of these compounds can be challenging due to the potential for isomerization and, in some cases, a lack of protons on the heterocyclic core for simple ¹H NMR analysis.[12] It is highly recommended to use two-dimensional NMR techniques like HMBC and HSQC to establish connectivity between carbons and protons. For unambiguous confirmation of regiochemistry, single-crystal X-ray crystallography is the most reliable method.[12]

Troubleshooting Guides

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
ObservationPossible Cause(s)Recommended Solution(s)
No Product / Low Yield 1. Inactive Pd(0) catalyst.[9] 2. Incorrect ligand/base combination. 3. Reaction temperature is too low. 4. Poor quality of boronic acid/ester (Suzuki).1. Use a Pd(0) source directly or ensure conditions (base, additives) are suitable for in situ reduction of the Pd(II) precatalyst.[9] 2. Screen a variety of phosphine ligands (e.g., SPhos, XPhos) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[11] 3. Incrementally increase the reaction temperature. 4. Use fresh, high-purity coupling partners.
Significant Homocoupling of Coupling Partner (e.g., Ar-Ar) 1. Oxidative conditions causing dimerization. 2. The catalytic cycle is stalled before reductive elimination.1. Thoroughly degas all solvents and reagents before use to remove oxygen. 2. Re-evaluate the ligand and base system to ensure efficient transmetalation and reductive elimination steps.[9]
Decomposition of Starting Material 1. Reaction temperature is too high. 2. The chosen base is too strong and is reacting with the substrate.1. Reduce the reaction temperature. 2. Switch to a milder base (e.g., from an alkoxide to a carbonate).
Low Regioselectivity The electronic and steric differences between potential reaction sites are insufficient under the current conditions.1. Change the ligand to one with more steric bulk to try and differentiate between the sites. 2. Lower the reaction temperature to increase the energy difference between the competing reaction pathways.
Guide 2: Directed Lithiation & Halogen-Lithium Exchange
ObservationPossible Cause(s)Recommended Solution(s)
No Reaction / Starting Material Recovered 1. Insufficiently strong base. 2. Temperature is too low for the initial deprotonation. 3. Impure or degraded organolithium reagent.1. Switch to a stronger base (e.g., from LDA to s-BuLi or t-BuLi).[5] 2. While the reaction must be kept cold, allow the initial lithiation step to proceed for a sufficient amount of time (e.g., 1-2 hours) at -78 °C.[6] 3. Titrate the organolithium reagent before use.
Low Yield / Quenched Product Presence of moisture or other electrophilic impurities (e.g., CO₂).1. Use freshly distilled, anhydrous solvents under a strict inert atmosphere. 2. Flame-dry all glassware before use.
Multiple Products / Poor Regioselectivity 1. "Halogen dance" or rearrangement of the organolithium intermediate.[8] 2. The temperature was allowed to rise, causing scrambling. 3. The chosen base is not selective for the desired position.1. Keep the reaction at the lowest possible temperature throughout. Consider if a different halide (e.g., Br vs. I) would be less prone to migration. 2. Ensure constant and efficient cooling. 3. Use a base known to direct to a specific position (e.g., LDA for C5 lithiation of certain thiazoles).[5]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and must be optimized for specific substrates.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine the halo-4,5'-bithiazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Directed Lithiation and Electrophilic Quench

This protocol requires strict anhydrous and anaerobic techniques.

  • Preparation: Add a solution of the halo-4,5'-bithiazole (1.0 equiv.) in anhydrous THF to a flame-dried, three-neck flask under argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the organolithium reagent (e.g., n-BuLi or LDA, 1.1 equiv.) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stirring: Stir the mixture at -78 °C for the optimized time (typically 1-2 hours).

  • Electrophilic Quench: Add a solution of the electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equiv.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Warming and Quench: After stirring for a set time, slowly warm the reaction to room temperature and quench by adding a saturated aqueous NH₄Cl solution.

  • Workup: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualized Workflows

G cluster_start Start: Reaction Failure cluster_checks Primary Diagnostic Checks cluster_solutions Corrective Actions start Observation: Low or No Product Yield in Cross-Coupling Reaction check_reagents 1. Verify Reagents - Starting material purity? - Catalyst/ligand integrity? - Fresh, dry solvents? start->check_reagents Begin Diagnosis check_conditions 2. Review Conditions - Temperature correct? - Base appropriate? - Reaction time sufficient? start->check_conditions check_setup 3. Inspect Setup - Atmosphere fully inert? - Efficient stirring? - No leaks? start->check_setup sol_reagents Re-run with fresh reagents. Screen alternative ligands/bases. check_reagents->sol_reagents Issue Found sol_conditions Optimize temperature and time. Test a matrix of conditions. check_conditions->sol_conditions Issue Found sol_setup Re-run with flame-dried glassware and thoroughly degassed solvents. check_setup->sol_setup Issue Found end Successful Reaction sol_reagents->end Problem Solved sol_conditions->end sol_setup->end

Caption: Troubleshooting workflow for a failed cross-coupling reaction.

G cluster_factors Influencing Factors cluster_outcomes Potential Functionalization Sites center Regioselectivity in this compound Functionalization steric Steric Hindrance (Bulky groups block access) center->steric electronic Electronic Effects (EWG/EDG activate or deactivate positions) center->electronic directing Directing Groups (e.g., ortho-directing lithiation) center->directing reagent Reagent Choice (Base/Catalyst selectivity) center->reagent c2 C2 / C2' steric->c2 major impact c4_prime C4' electronic->c4_prime major impact c5 C5 directing->c5 can force reagent->c2 can select

Caption: Key factors influencing regioselectivity in reactions.

References

Technical Support Center: 4,5'-Bithiazole-Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues related to 4,5'-bithiazole-based materials. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound-based materials?

A1: The primary stability concerns for this compound-based materials are thermal degradation, photochemical instability, and chemical reactivity. The stability is highly dependent on the specific molecular structure, including substituents on the bithiazole core and, for polymers, the nature of the polymer backbone and side chains.[1][2][3] Environmental factors such as temperature, light, humidity, and the presence of oxygen or reactive chemicals can also significantly impact stability.[4][5]

Q2: What is the typical thermal stability range for this compound-based polymers?

A2: Many this compound-based polymers exhibit good thermal stability, with decomposition temperatures (Td), often defined as the temperature at which 5% weight loss occurs, typically ranging from 300°C to over 500°C in an inert atmosphere.[1][3][6] For instance, certain poly(benzobisthiazoles) show degradation beginning around 503.8°C.[3] However, the specific substituents and polymer architecture play a crucial role; some derivatives may have lower decomposition temperatures.[1]

Q3: How does molecular structure influence the thermal stability of these materials?

A3: The molecular structure significantly influences thermal stability. For polymers, rigid backbones, such as those containing fused ring structures like poly(benzobisthiazoles), generally lead to higher thermal stability.[3] The type of substituents also has a considerable effect. For example, in some donor-acceptor copolymers, changing the alkyl chains on imide functionalities can alter the decomposition temperature by nearly 40°C.[1]

Q4: Are this compound-based materials sensitive to light?

A4: Yes, some this compound-based materials can be sensitive to light (photosensitive). This is a critical consideration for applications in organic electronics, such as polymer solar cells, where photochemical stability is essential for long-term device performance.[2] Some bithiazole derivatives are even designed to be photochromic, meaning they change structure and color upon exposure to light.[7] For pharmaceutical compounds, photostability testing is a standard part of stability assessment to determine if light-resistant packaging is required.[8][9]

Q5: What are the likely chemical degradation pathways for these materials?

A5: While specific degradation pathways for the this compound core are not extensively detailed in the provided results, general principles for heterocyclic compounds suggest susceptibility to oxidation, hydrolysis, and reactions with strong acids or bases.[4][10] The thiazole ring, a component of the bithiazole structure, can be cleaved under aggressive oxidative conditions, as seen in studies of related compounds where advanced oxidation processes lead to the formation of various intermediates.[11] For drug development, potential chemical degradation can occur through hydrolysis of functional groups attached to the core or oxidation of the sulfur atom in the thiazole ring.[4][12]

Troubleshooting Guides

Issue 1: The synthesized this compound-based polymer shows lower than expected thermal stability.

Possible Cause Troubleshooting Step
Residual Catalyst or Monomers Impurities from the synthesis process can lower the overall thermal stability. Purify the polymer again using methods like Soxhlet extraction or precipitation to remove low molecular weight species and residual catalysts.
Substituent Effects The chosen alkyl or functional groups on the polymer may inherently lower its decomposition temperature. Review the literature for the thermal stability of polymers with similar side chains.[1]
Oxidative Degradation The thermogravimetric analysis (TGA) was run in the presence of air, leading to oxidative degradation at a lower temperature. Rerun the TGA under an inert nitrogen or argon atmosphere to determine the intrinsic thermal stability.
Incorrect TGA Parameters A very high heating rate can sometimes affect the measured onset of decomposition. Ensure you are using a standard heating rate (e.g., 10 °C/min) for comparability with literature data.[6]

Issue 2: The material changes color or performance degrades upon exposure to ambient light.

Possible Cause Troubleshooting Step
Photochemical Reaction The material is intrinsically photosensitive. This can be due to photo-oxidation or a photochromic transition.[2][7]
1. Characterize the Change: Use UV-Vis spectroscopy to monitor the spectral changes over time upon light exposure.
2. Control the Environment: Handle and store the material in the dark or under filtered light (e.g., using amber vials or a glovebox with minimal light exposure).
3. Modify the Structure: For polymer-based materials, removing bulky solubilizing groups after film formation (e.g., via thermal treatment) has been shown to improve photochemical stability.[2]
Presence of Photosensitizing Impurities Impurities from synthesis could be acting as photosensitizers, accelerating the degradation of the main compound.
1. Re-purify the Material: Use techniques like column chromatography or recrystallization to ensure high purity.
2. Analyze for Impurities: Use sensitive analytical techniques like LC-MS to identify any potential photosensitizing impurities.

Issue 3: Inconsistent results are observed when the material is used in a biological or aqueous buffer.

Possible Cause Troubleshooting Step
Hydrolysis Functional groups on the this compound derivative (e.g., esters, amides) may be hydrolyzing in the aqueous environment, especially at non-neutral pH.[10]
1. pH-Dependent Stability Study: Incubate the compound in buffers of different pH values (e.g., acidic, neutral, basic) and monitor its concentration over time using HPLC or LC-MS.[4]
2. Modify Formulation: If hydrolysis is confirmed, consider reformulating in a non-aqueous solvent if the application allows, or adjust the buffer pH to a range where the compound is more stable.
Oxidative Degradation The compound may be susceptible to oxidation, which can be accelerated by components in the buffer or exposure to air.[12]
1. Test with Antioxidants: Include antioxidants in the formulation to see if stability improves. Note that in some specific cases, certain agents like ascorbate can paradoxically accelerate degradation.[12]
2. Degas Buffers: Use buffers that have been degassed to remove dissolved oxygen. Conduct experiments under an inert atmosphere (e.g., nitrogen or argon).
Poor Solubility / Aggregation The compound may have low solubility in the aqueous buffer, leading to precipitation or aggregation and causing inconsistent measurements.
1. Measure Solubility: Determine the solubility of the compound in the experimental buffer.
2. Use Solubilizing Agents: Consider the use of co-solvents (e.g., DMSO, ethanol) or other solubilizing excipients, ensuring they do not interfere with the experiment.

Quantitative Data Summary

Table 1: Thermal Stability of Various this compound-Based Materials

Material Name/ClassDecomposition Temp. (Td) (°C)Measurement ConditionsReference
PDTSDTBTDI-DMO Polymer357TGA, 5% weight loss[1]
PDTSDTBTDI-8 Polymer394TGA, 5% weight loss[1]
Cyclohexyl Poly(benzobisthiazole)~503.8TGA in N2 atmosphere[3]
Bithiazole-Terephthaldialdehyde Polymer~250-500 (first stage)TGA in N2 atmosphere[6]
BNBT (4,4'-bis(1-naphthyl)-2,2'-bithiazole)330TGA under N2[13]
BPBT (4,4'-bis(4-biphenyl)-2,2'-bithiazole)360TGA under N2[13]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

  • Sample Preparation: Ensure the material is dry and free of residual solvent. Place 3-5 mg of the sample into a TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan and a reference pan into the TGA instrument.

    • Set the purge gas to an inert gas, such as nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C) for 5-10 minutes.

    • Ramp the temperature at a constant heating rate, typically 10°C/min, up to a final temperature (e.g., 600-900°C) that is well above the expected decomposition.[6]

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the decomposition temperature (Td), which is often reported as the temperature at which 5% weight loss occurs. This marks the onset of significant thermal degradation.

Protocol 2: Photostability Testing of a this compound-Based Compound

This protocol is based on general guidelines for photostability testing, such as those from the ICH.[9]

  • Sample Preparation:

    • Prepare a solution of the compound in a suitable solvent.

    • Prepare thin films of the material on a suitable substrate (e.g., glass or quartz) if its solid-state photostability is of interest.

    • Prepare a "dark control" sample, which is identical to the test sample but protected from light (e.g., wrapped in aluminum foil).

  • Light Exposure:

    • Place the test sample in a photostability chamber equipped with a light source capable of emitting a combination of visible and UV light. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[9]

    • Place the dark control sample in the same chamber to experience the same temperature conditions.

  • Sample Analysis:

    • At predetermined time intervals, withdraw aliquots of the solution or analyze the thin film.

    • Analyze the samples using a stability-indicating method, such as HPLC-UV or LC-MS, to quantify the concentration of the parent compound.

    • Monitor for the appearance of degradation products.

    • For films or colored solutions, UV-Vis spectroscopy can be used to track changes in the absorption spectrum.

  • Data Evaluation:

    • Compare the degradation of the light-exposed sample to the dark control to distinguish between photochemical and thermal degradation.

    • Calculate the degradation rate and identify any major photodegradation products.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Sample Preparation cluster_testing Stability Testing cluster_analysis Analysis & Characterization cluster_conclusion Conclusion Prep Synthesized Material Thermal Thermal Stability (TGA) Prep->Thermal Photo Photostability (Light Exposure) Prep->Photo Chemical Chemical Stability (pH, Oxidants) Prep->Chemical Analysis Analyze for Degradation (HPLC, MS, UV-Vis) Thermal->Analysis Photo->Analysis Chemical->Analysis Conclusion Determine Shelf-Life & Storage Conditions Analysis->Conclusion

Caption: Workflow for assessing the stability of this compound materials.

Troubleshooting_Logic Observe Observe Material Instability (e.g., color change, performance loss) CheckEnv Check Environmental Factors Observe->CheckEnv CheckPurity Check Material Purity Observe->CheckPurity Light Is it exposed to light? CheckEnv->Light Yes Heat Is it exposed to heat? CheckEnv->Heat Yes Chemicals Is it in contact with reactive chemicals? CheckEnv->Chemicals Yes Purify Action: Re-purify material (chromatography, precipitation) CheckPurity->Purify Purity unknown Control Action: Control environment (dark, inert atm, temp control) Light->Control Heat->Control Chemicals->Control Analyze Action: Analyze for impurities (LC-MS, NMR) Purify->Analyze

Caption: Troubleshooting logic for unexpected material instability.

Degradation_Pathway Bithiazole This compound Derivative Intermediate Reactive Intermediate (e.g., Radical, Oxide) Bithiazole->Intermediate Initiation Stressor Stressor (UV Light, Heat, Oxidizing Agent) Stressor->Intermediate Products Degradation Products (e.g., Ring-Opened Species, Smaller Molecules) Intermediate->Products Propagation/ Decomposition

Caption: A generalized pathway for the degradation of this compound materials.

References

side reactions in the synthesis of 4,5'-Bithiazole and their prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4,5'-bithiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions. The two most frequently employed methods are the Stille coupling and the Negishi coupling.[1][2] Both reactions involve the coupling of a thiazole electrophile (typically a halothiazole) with a thiazole nucleophile (an organotin or organozinc derivative).

Q2: What are the primary side reactions to anticipate during the synthesis of this compound?

A2: The primary side reactions include:

  • Homocoupling: The self-coupling of the organometallic thiazole reagent or the halothiazole to form symmetrical bithiazoles (e.g., 5,5'-bithiazole or 4,4'-bithiazole) is a common byproduct.[3]

  • Protodemetalation: The organometallic thiazole (organotin or organozinc) can be quenched by trace amounts of acid or water in the reaction mixture, leading to the formation of the corresponding unsubstituted thiazole.

  • Catalyst Deactivation: The presence of heteroatoms, such as the nitrogen and sulfur in the thiazole rings, can lead to coordination with the palladium catalyst, causing deactivation and incomplete reaction.[4]

Q3: How can I minimize the formation of homocoupling byproducts?

A3: To minimize homocoupling, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the halide partner relative to the organometallic partner.

  • Slow Addition: The slow addition of the organometallic reagent to the reaction mixture can help to maintain a low concentration of this species, thereby disfavoring the homocoupling reaction.

  • Choice of Catalyst and Ligands: Certain palladium catalysts and ligands are less prone to promoting homocoupling. Screening different catalyst systems may be beneficial.

Q4: My Negishi coupling reaction is stalling and not going to completion. What are the possible causes and solutions?

A4: Stalling in Negishi coupling can be due to several factors:

  • Catalyst Deactivation: As mentioned, the thiazole substrate itself can deactivate the palladium catalyst.

  • Poor Quality Organozinc Reagent: Organozinc reagents are sensitive to air and moisture.[5] Ensure your organozinc reagent is freshly prepared or properly stored and handled under inert conditions.

  • Insufficient Catalyst Loading: For challenging substrates like heteroaromatics, a higher catalyst loading (e.g., 5-10 mol%) may be necessary.

To address stalling, you can try adding a fresh portion of the catalyst or using a more robust catalyst system, such as those with bulky, electron-rich phosphine ligands.[4]

Q5: I am having difficulty removing tin byproducts from my Stille coupling reaction. What are the best purification methods?

A5: The removal of toxic organotin byproducts is a significant drawback of the Stille reaction.[6][7] Effective purification methods include:

  • Fluoride Wash: Washing the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin species as insoluble tin fluorides, which can then be removed by filtration.

  • Column Chromatography: Careful column chromatography on silica gel can separate the desired this compound from the tin byproducts. A non-polar eluent is typically used, as the tin compounds are often greasy and non-polar.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Catalyst Inactivity/Decomposition • Use a fresh batch of palladium catalyst. • Consider using a pre-catalyst that is more stable. • Degas all solvents and reagents thoroughly to remove oxygen. • Increase the catalyst loading.
Poor Quality of Organometallic Reagent • For Negishi coupling, ensure the organozinc reagent is freshly prepared or has been stored under strictly anhydrous and anaerobic conditions.[5] • For Stille coupling, verify the purity of the organostannane reagent.
Suboptimal Reaction Temperature • Systematically screen a range of temperatures. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side reactions.
Incorrect Solvent • The choice of solvent can significantly impact the reaction outcome. Common solvents for these couplings include THF, dioxane, and toluene. Consider screening different aprotic, non-polar solvents.
Issue 2: Presence of Significant Homocoupling Byproducts
Possible Cause Troubleshooting Steps
Reaction Conditions Favoring Homocoupling • Adjust the stoichiometry of the coupling partners. A slight excess of the halide is often beneficial. • Employ a slow addition of the organometallic reagent to the reaction mixture. • Lowering the reaction temperature may disfavor the homocoupling pathway.
Catalyst Choice • Certain palladium catalysts may have a higher propensity for promoting homocoupling. Experiment with different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands.
Issue 3: Incomplete Conversion of Starting Materials
Possible Cause Troubleshooting Steps
Insufficient Reaction Time • Monitor the reaction progress by TLC or GC-MS and extend the reaction time if necessary.
Catalyst Stalling • If the reaction stalls, consider the addition of a second portion of the catalyst.[8] • For Negishi coupling, this is a known issue, and using more robust ligands or higher catalyst loading can help.[4]
Low Reaction Temperature • Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.

Quantitative Data Summary

The choice between Negishi and Stille coupling can depend on various factors, including the specific substrates and desired purity. The following table summarizes typical yields reported in the literature for the synthesis of substituted bithiazoles, highlighting the generally higher efficiency of the Negishi coupling.

Coupling MethodSubstratesProductYield (%)Reference
Negishi Coupling2-Alkyl-4-bromothiazole and 2,4-dibromothiazole2'-Alkyl-4-bromo-2,4'-bithiazole88-97%[9]
Stille Coupling2-Phenyl/Alkynyl-4-bromothiazole and 2,4-dibromothiazole2'-Phenyl/Alkynyl-4-bromo-2,4'-bithiazole58-62%[9]

Experimental Protocols

General Considerations for Cross-Coupling Reactions

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried before use.

Protocol 1: Synthesis of this compound via Negishi Coupling (Illustrative)

This protocol is a general representation and may require optimization for specific substrates.

  • Preparation of the Organozinc Reagent:

    • To a solution of 5-bromothiazole (1.0 mmol) in anhydrous THF (5 mL) at -78 °C, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add a solution of anhydrous zinc chloride (1.2 mmol) in THF (3 mL) to the reaction mixture.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cross-Coupling Reaction:

    • In a separate flask, dissolve 4-bromothiazole (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), in anhydrous THF (5 mL).

    • Add the freshly prepared thiazol-5-ylzinc chloride solution to the flask containing the 4-bromothiazole and catalyst.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Stille Coupling (Illustrative)

This protocol is a general representation and may require optimization for specific substrates.[8]

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 4-bromothiazole (1.0 mmol), 5-(tributylstannyl)thiazole (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and anhydrous toluene (10 mL).

    • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Cross-Coupling Reaction:

    • Heat the reaction mixture to 100 °C and stir under an argon atmosphere.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of KF to precipitate the tin byproducts.

    • Filter the mixture through celite and wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_reagents Starting Materials cluster_reaction Cross-Coupling Reaction cluster_products Products ThiazoleBr 4-Bromothiazole Coupling Pd-Catalyzed Cross-Coupling (Stille or Negishi) ThiazoleBr->Coupling ThiazoleM 5-Organometallic Thiazole (M = ZnCl or SnBu3) ThiazoleM->Coupling Bithiazole This compound (Desired Product) Coupling->Bithiazole Homocoupling Homocoupling Byproducts (e.g., 5,5'-Bithiazole) Coupling->Homocoupling Side Reaction Unsubstituted Unsubstituted Thiazole Coupling->Unsubstituted Side Reaction

Caption: General synthesis pathway for this compound showing desired product and major side products.

Troubleshooting_Workflow cluster_analysis Analysis of Issue cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity Initial Check OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) CheckPurity->OptimizeConditions If materials are pure ChangeCatalyst Change Catalyst System (Pd source, Ligand) OptimizeConditions->ChangeCatalyst If still low yield Purification Improve Purification (Column, Recrystallization) ChangeCatalyst->Purification If side products persist Success Successful Synthesis Purification->Success

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 4,5'-Bithiazole for Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 4,5'-Bithiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.

1. Low Reaction Yield

Question: We are experiencing significantly lower yields of this compound upon scaling up our synthesis from lab to pilot scale. What are the potential causes and solutions?

Answer:

Several factors can contribute to decreased yields during scale-up. Here are some common causes and troubleshooting steps:

  • Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure your reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Baffles can also be installed to improve mixing.

  • Poor Temperature Control: Maintaining a consistent temperature throughout a large reaction volume is challenging. Temperature fluctuations can affect reaction kinetics and favor the formation of byproducts.

    • Solution: Utilize a reactor with a jacketed heating/cooling system and ensure the heat transfer fluid is circulating efficiently. Multiple temperature probes can help monitor for thermal gradients.

  • Sub-optimal Reagent Addition: The rate of reagent addition can significantly impact the reaction outcome. A rate that is too fast can lead to exothermic events and side product formation.

    • Solution: Implement a controlled addition of critical reagents using a syringe pump or a dosing system. The optimal addition rate should be determined during process development studies.

  • Impure Starting Materials: Impurities in starting materials that are negligible on a small scale can have a significant impact on larger batches.

    • Solution: Ensure the quality and purity of all starting materials and solvents. Perform analytical testing on incoming raw materials to verify their specifications.

Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Verify Temperature Control start->check_temp check_addition Analyze Reagent Addition Rate start->check_addition check_materials Test Starting Material Purity start->check_materials optimize_mixing Optimize Agitation/Baffles check_mixing->optimize_mixing optimize_temp Improve Heat Transfer check_temp->optimize_temp optimize_addition Control Addition Rate check_addition->optimize_addition purify_materials Purify/Source Higher Grade Materials check_materials->purify_materials yield_improved Yield Improved? optimize_mixing->yield_improved optimize_temp->yield_improved optimize_addition->yield_improved purify_materials->yield_improved end Consult Process Chemist yield_improved->end No purification_strategy start Crude Product crystallization Crystallization Screening start->crystallization extraction Liquid-Liquid Extraction start->extraction precipitation Anti-Solvent Precipitation start->precipitation analysis Purity Analysis (HPLC) crystallization->analysis extraction->analysis precipitation->analysis pure_product Pure this compound analysis->pure_product synthesis_workflow start Starting Materials reaction Reaction in Ethanol start->reaction 1. Thioformamide 2. 1,4-Dibromo-2,3-butanedione workup Neutralization & Extraction reaction->workup Crude Product purification Recrystallization workup->purification product Pure this compound purification->product

Technical Support Center: Enhancing the Solubility of 4,5'-Bithiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding methods to enhance the aqueous solubility of 4,5'-Bithiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor aqueous solubility?

A1: The low aqueous solubility of this compound derivatives often stems from their molecular structure. These compounds typically possess a rigid, planar aromatic scaffold, which can lead to strong intermolecular interactions in the solid state (high crystal lattice energy). This stable crystalline form makes it energetically unfavorable for individual molecules to be solvated by water, resulting in poor solubility.

Q2: What are the primary strategies for enhancing the solubility of these derivatives?

A2: Solubility enhancement techniques can be broadly categorized into physical and chemical modifications.[1]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), and modification of the crystal habit through the formation of amorphous solid dispersions or cocrystals.[2]

  • Chemical Modifications: For ionizable this compound derivatives, salt formation is a highly effective strategy.[3][4] Other methods include pH adjustment, and the use of co-solvents or complexing agents like cyclodextrins.

Q3: How does salt formation improve the solubility of a this compound derivative?

A3: Many this compound derivatives contain basic nitrogen atoms that can be protonated to form a salt. Salt formation introduces ionic interactions, which disrupt the stable crystal lattice of the neutral molecule (the free base).[5] The resulting salt form is often more readily solvated by water, leading to a significant increase in aqueous solubility.[4][6] The choice of the counter-ion is critical, as different salt forms can have vastly different physicochemical properties.[3]

Q4: What is the difference between a salt and a cocrystal?

A4: The key difference lies in the nature of the intermolecular interactions.

  • Salts are formed by the transfer of a proton from an acid to a base, resulting in ionic bonds between the ionized active pharmaceutical ingredient (API) and a counter-ion. This is only possible for ionizable compounds.[7]

  • Cocrystals are multi-component crystals where the API and a neutral guest molecule (a "coformer") are held together in the crystal lattice by non-ionic interactions, such as hydrogen bonding.[8][9] Cocrystallization is a valuable technique for non-ionizable compounds or when salt formation does not yield a stable, soluble product.[7]

Q5: When should I consider using a solid dispersion?

A5: Solid dispersion is an excellent strategy for significantly enhancing the dissolution rate of poorly soluble drugs.[10] In this technique, the drug is dispersed, often at a molecular level, within a hydrophilic polymer matrix.[2][5] This prevents the drug from recrystallizing and presents it in a high-energy, amorphous state, which is more readily soluble. It is particularly useful for BCS Class II compounds (low solubility, high permeability).[10]

Method Selection Guide

Choosing the right solubility enhancement strategy depends on the physicochemical properties of your specific this compound derivative. The following decision tree provides a logical workflow for selecting an appropriate method.

G start Start: Poorly Soluble This compound Derivative is_ionizable Is the derivative ionizable (acidic/basic)? start->is_ionizable salt_screen Perform Salt Screening is_ionizable->salt_screen Yes is_thermostable Is the derivative thermally stable? is_ionizable->is_thermostable No salt_success Stable salt with improved solubility found? salt_screen->salt_success develop_salt Proceed with Salt Form Development salt_success->develop_salt Yes salt_success->is_thermostable No cocrystal_screen Perform Cocrystal Screening is_thermostable->cocrystal_screen No solid_dispersion Prepare Solid Dispersion (e.g., Solvent Evaporation, HME) is_thermostable->solid_dispersion Yes (Hot-Melt Extrusion an option) other_methods Consider other methods: - Nanosuspension - Cyclodextrin Complexation cocrystal_screen->other_methods solid_dispersion->other_methods If unsuccessful

Caption: Decision tree for selecting a solubility enhancement strategy.

Troubleshooting Guide

Q: My compound is precipitating out of solution after initial dissolution. What is happening and how can I fix it?

A: This phenomenon is often observed with high-energy or supersaturated forms like amorphous solid dispersions or some salts. The initial high concentration exceeds the equilibrium solubility of the most stable crystalline form, leading to precipitation over time.[7]

  • Troubleshooting Steps:

    • Verify the Precipitate: Confirm that the precipitate is indeed your compound in its less soluble, free form.

    • Use Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP into your formulation. These polymers can help maintain a supersaturated state for a longer duration.

    • Dilute Samples Promptly: When taking samples for analysis (e.g., HPLC), immediately dilute them with a solvent in which the compound is highly soluble (like the mobile phase) to prevent precipitation in the vial.[7]

    • Re-evaluate the Method: The chosen salt or amorphous form may be too unstable. Consider screening for alternative salts or cocrystals that provide a more moderate but stable solubility increase.

Q: I am observing high variability in my solubility/dissolution measurements. What are the common causes?

A: High variability can undermine the reliability of your results. The root causes can often be traced to the experimental setup, medium preparation, or analytical method.[11]

  • Common Causes & Solutions:

    • Inadequate Equilibration Time: For equilibrium solubility measurements (shake-flask method), ensure you have allowed sufficient time for the system to reach equilibrium. This can take 24-72 hours.[12]

    • Incorrect Media Preparation: Errors in buffer preparation, such as using the wrong form of a hydrated salt or incorrect pH adjustment, can significantly impact solubility.[7][11] Always double-check calculations and pH measurements.

    • Temperature Fluctuations: Solubility is temperature-dependent. Ensure your dissolution bath or incubator maintains a constant and uniform temperature.[13]

    • Incomplete Filtration: If undissolved solid particles are not completely removed before analysis, it will lead to artificially high and variable results. Use appropriate, low-binding syringe filters (e.g., 0.22 µm PVDF).

    • Drug Degradation: Confirm the chemical stability of your compound in the dissolution medium. Degradation can lead to lower-than-expected concentrations.[11]

Q: The selected solubility enhancement method did not yield a significant improvement. What are my next steps?

A: If an initial method is unsuccessful, a systematic approach is needed to find a viable alternative.

  • Next Steps:

    • Analyze the Results: Understand why the method failed. For example, in salt screening, did no salts form, or were the formed salts also poorly soluble?

    • Consult the Decision Tree: Re-evaluate the properties of your compound and follow the logic of the method selection guide. If salt formation failed, cocrystallization is a logical next step.

    • Combine Techniques: Sometimes, a combination of methods is most effective. For instance, micronizing a cocrystal can further enhance its dissolution rate.

    • Consider Advanced Formulations: If simple methods fail, explore more complex formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or lipid-based formulations, which can improve the solubility and absorption of highly lipophilic compounds.

Quantitative Data on Solubility Enhancement

The following tables provide illustrative examples of solubility enhancement for heterocyclic compounds, similar in nature to this compound derivatives. Note: These are representative values and actual results will vary based on the specific molecular structure.

Table 1: Illustrative Solubility Enhancement via Salt Formation (Based on data for poorly soluble basic drugs)[14][15]

CompoundFormCounter-ionAqueous Solubility (µg/mL)Fold Increase
Derivative X Free Base-8.6-
SaltHydrochloride362.2~42x
SaltMesylate345.8~40x
SaltHippurate360.0~42x
SaltFormate155.1~18x

Table 2: Illustrative Solubility Enhancement via Cocrystallization (Based on data for 1,2,4-thiadiazole derivatives)[8][16]

CompoundFormCoformerSolubility at pH 6.8 (µg/mL)Fold Increase
Derivative Y Pure API-25.0-
CocrystalVanillic Acid115.04.6x
CocrystalSuccinic Acid98.53.9x
CocrystalMalonic Acid142.35.7x

Experimental Protocols

Protocol 1: Salt Formation Screening

This protocol outlines a miniaturized screening process to identify suitable salt forms for a basic this compound derivative.[14]

  • Workflow Diagram

    G cluster_prep Preparation cluster_reaction Reaction & Isolation cluster_analysis Analysis prep_api Dissolve API in solvent mix Mix API and acid solutions prep_api->mix prep_acid Prepare counter-ion (acid) solutions prep_acid->mix equilibrate Equilibrate (e.g., 24h, RT) mix->equilibrate isolate Isolate solid (centrifuge/filter) equilibrate->isolate wash_dry Wash and Dry solid sample isolate->wash_dry xrd Characterize Solid (XRPD, DSC) wash_dry->xrd sol_test Test Solubility (Shake-flask) xrd->sol_test

    Caption: Experimental workflow for salt formation screening.

  • Materials & Equipment:

    • This compound derivative (API)

    • Library of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric, methanesulfonic, succinic, tartaric)

    • Selection of solvents (e.g., ethanol, acetone, acetonitrile, water)

    • 96-well plates or small glass vials

    • Magnetic stirrer, vortex mixer

    • Centrifuge

    • Vacuum oven

    • Analytical balance, pH meter

    • X-Ray Powder Diffractometer (XRPD), Differential Scanning Calorimeter (DSC)

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of your API in a suitable organic solvent.

    • Counter-ion Preparation: Prepare solutions of various acids (counter-ions) in compatible solvents, typically at a 1:1 molar ratio relative to the API concentration.

    • Mixing: In separate vials or wells, combine the API stock solution with each counter-ion solution.

    • Equilibration: Seal the vials/plates and allow them to equilibrate. This can involve stirring or shaking at room temperature for 24-72 hours to induce precipitation of the salt.

    • Isolation: If a solid precipitate forms, isolate it by centrifugation or filtration.

    • Washing and Drying: Gently wash the isolated solid with a small amount of a non-solvent to remove unreacted starting materials and then dry under vacuum.

    • Characterization: Analyze the resulting solid using XRPD to confirm the formation of a new crystalline structure and DSC to determine its thermal properties (e.g., melting point).

    • Solubility Measurement: For promising new salt forms, determine their aqueous solubility using the traditional shake-flask method and compare it to the free base.

Protocol 2: Co-crystal Screening by Liquid-Assisted Grinding

This is a solvent-minimal approach to rapidly screen for cocrystal formation.

  • Materials & Equipment:

    • This compound derivative (API)

    • Library of pharmaceutically acceptable coformers (e.g., carboxylic acids, amides like succinic acid, vanillic acid, nicotinamide).[9][16]

    • Ball mill or mortar and pestle

    • Small amount of a grinding liquid (e.g., acetonitrile, ethanol)

    • Spatula, vials

    • XRPD

  • Procedure:

    • Milling: Place the API and a selected coformer (typically in a 1:1 stoichiometric ratio) into a milling jar or mortar.

    • Add Liquid: Add a minimal amount of the grinding liquid (e.g., 10-20 µL). The liquid acts as a catalyst for molecular rearrangement.

    • Grind: Grind the mixture for 30-60 minutes.

    • Isolate and Dry: Remove the resulting powder and allow it to air-dry or place it in a desiccator to remove residual solvent.

    • Analyze: Analyze the ground material using XRPD. The appearance of new peaks that are distinct from the API and the coformer indicates the potential formation of a cocrystal.

Protocol 3: Solid Dispersion by Solvent Evaporation

This method is suitable for thermally sensitive compounds and can produce a molecular dispersion of the drug in a polymer matrix.[1][2]

  • Principle Diagram

    G cluster_start Initial State cluster_final Final State: Solid Dispersion API API Crystals Solvent Common Solvent API->Solvent Polymer Polymer Polymer->Solvent Solution Molecular Solution (API + Polymer) Solvent->Solution Dissolution Evaporation Solvent Evaporation Solution->Evaporation Matrix Polymer Matrix Evaporation->Matrix d1 d2 d3 d4 d5

    Caption: Principle of solid dispersion via solvent evaporation.

  • Materials & Equipment:

    • This compound derivative (API)

    • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

    • Volatile organic solvent (e.g., methanol, ethanol, dichloromethane) that dissolves both API and polymer

    • Rotary evaporator or vacuum oven

    • Round-bottom flask

    • Sieve

  • Procedure:

    • Dissolution: Accurately weigh the API and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio) and dissolve them in a sufficient amount of the common solvent in a round-bottom flask.

    • Evaporation: Attach the flask to a rotary evaporator and remove the solvent under vacuum. A thin film will form on the wall of the flask.

    • Drying: Further dry the film in a vacuum oven for 24 hours to remove any residual solvent.

    • Processing: Scrape the dried solid dispersion from the flask.

    • Sizing: Gently mill the material and pass it through a sieve to obtain a powder of uniform size.

    • Characterization: Use XRPD to confirm the amorphous nature of the API within the dispersion and perform dissolution studies to quantify the improvement in solubility and dissolution rate.[17]

References

Technical Support Center: Overcoming Resistance in 4,5'-Bithiazole-Based Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 4,5'-bithiazole-based antibacterial agents.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows poor activity against resistant strains. What are the common resistance mechanisms?

A1: Bacteria can develop resistance through several mechanisms. Understanding these is crucial for troubleshooting poor compound activity. The primary mechanisms include:

  • Target Modification: Alterations in the drug's target, such as DNA gyrase or topoisomerase IV, can prevent the this compound compound from binding effectively.[1] These changes often arise from spontaneous mutations in the bacterial genes encoding these proteins.[1]

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibacterial agent.[2]

  • Reduced Permeability: Changes in the bacterial cell membrane, such as alterations in porin channels in Gram-negative bacteria, can limit the entry of the compound into the cell.[1][2]

  • Efflux Pumps: Bacteria can actively transport the antibacterial agent out of the cell using efflux pumps, preventing it from reaching its target at a sufficient concentration.[2][3]

Q2: How can I improve the activity of my this compound derivatives against resistant bacteria?

A2: Several strategies can be employed to enhance the efficacy of your compounds:

  • Structural Modification: Rational drug design based on structure-activity relationship (SAR) studies can lead to more potent derivatives. For example, the inclusion of a 4-trifluoromethyl group on the thiazole ring has been shown to yield broad-spectrum antimicrobial agents.[4] Similarly, adding a cyclic amine between a carboxylate and a C-5 aryl group can improve both antibacterial activity and solubility.[5]

  • Combination Therapy: Investigate the synergistic effects of your this compound compounds with other classes of antibiotics. For instance, some bithiazole derivatives show synergistic activity with colistin against E. coli and A. baumannii, or can re-sensitize MRSP (methicillin-resistant Staphylococcus pseudintermedius) to oxacillin.[4][6]

  • Prodrug Approach: Design a prodrug that is activated by bacterium-specific enzymes.[7][8] This strategy can help target resistant bacteria more selectively.[7]

Q3: My compound has good in vitro activity but performs poorly in vivo. What could be the issue?

A3: Poor in vivo efficacy despite good in vitro activity is a common challenge in drug development. Potential reasons include:

  • Pharmacokinetic Properties: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties. High lipophilicity, for instance, can lead to poor solubility and bioavailability.[9]

  • Toxicity: The compound might exhibit toxicity to the host at concentrations required for antibacterial activity.

  • Metabolic Instability: The compound may be rapidly metabolized and cleared from the body. Consider conducting metabolic stability analyses using liver microsomes to assess this.[6]

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

You are observing significant variability in your MIC values for a this compound compound when using broth microdilution assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inoculum Preparation Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) for each experiment.
Compound Solubility Your this compound derivative may have poor solubility in the testing medium. Try dissolving the compound in a small amount of DMSO before diluting it in the broth. Ensure the final DMSO concentration is consistent across all wells and does not affect bacterial growth.
Media and Reagents Verify the quality and consistency of your Mueller-Hinton broth and other reagents. Use fresh batches and ensure proper storage conditions.
Incubation Conditions Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO2 levels) for all experiments.
Problem 2: Difficulty Confirming the Mechanism of Action (DNA Gyrase Inhibition)

Your in silico docking studies suggest that your this compound compound targets DNA gyrase, but your enzymatic assays are inconclusive.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Enzyme Activity Confirm the activity of your purified DNA gyrase using a known inhibitor (e.g., novobiocin) as a positive control.
Assay Conditions Optimize the assay conditions, including buffer composition, pH, and concentrations of ATP and substrate DNA.[5]
Compound Interference The compound might interfere with the assay's detection method (e.g., fluorescence). Run a control without the enzyme to check for any intrinsic fluorescence or quenching properties of your compound.
Binding Affinity The compound may have a low binding affinity. Consider using more sensitive techniques to measure binding, such as Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST).[9][10]

Quantitative Data Summary

The following tables summarize inhibitory activities of selected this compound derivatives from cited literature.

Table 1: DNA Gyrase and Topoisomerase IV Inhibitory Activity

CompoundTarget EnzymeIC50 (µM)Reference
Compound 4DNA Gyrase5.5[5]
Compound 5DNA Gyrase1.1[5]
Compound 3aS. aureus Topoisomerase IV0.012 (µg/mL)[5]
Compound 3bS. aureus Topoisomerase IV0.008 (µg/mL)[5]

Table 2: In Vitro Antibacterial Activity (MIC)

CompoundBacterial StrainMIC (µg/mL)Reference
Compounds 1-4, 6E. coli MTCC 443100[11][12]
Compound 5P. aeruginosa MTCC 1688100[11][12]
Compounds 52, 53S. aureus ATCC 2921350[11][12]
Compounds 52, 53K. pneumoniae ATCC 1388350[11][12]

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard clinical laboratory procedures to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.

  • Preparation of Compound Stock: Dissolve the this compound compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.[6]

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations. Serially dilute compound A horizontally and compound B vertically.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC ≤ 0.5

    • Additive: 0.5 < FIC ≤ 1

    • Indifference: 1 < FIC ≤ 4

    • Antagonism: FIC > 4

Visualizations

experimental_workflow cluster_discovery Discovery and Initial Screening cluster_characterization Mechanism and Resistance cluster_preclinical Preclinical Evaluation in_silico In Silico Screening (Docking, Virtual Screening) synthesis Compound Synthesis in_silico->synthesis mic_testing MIC Determination (Broth Microdilution) synthesis->mic_testing moa Mechanism of Action (e.g., DNA Gyrase Assay) mic_testing->moa synergy Synergy Testing (Checkerboard Assay) mic_testing->synergy time_kill Time-Kill Assays mic_testing->time_kill adme ADME/Tox (Metabolic Stability) time_kill->adme in_vivo In Vivo Efficacy (Animal Models) adme->in_vivo

Caption: General experimental workflow for the development of this compound antibacterial agents.

resistance_mechanisms cluster_cell Bacterial Cell compound This compound Agent target Bacterial Target (e.g., DNA Gyrase) compound->target Inhibition efflux Efflux Pump compound->efflux Expulsion permeability Altered Permeability compound->permeability Reduced Entry inactivation Enzymatic Inactivation compound->inactivation Degradation target_mod Target Modification target_mod->target Prevents Binding

Caption: Key mechanisms of bacterial resistance to antibacterial agents.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 4,5'-Bithiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 4,5'-bithiazole-based inhibitors against key cellular targets, supported by experimental data. We will delve into their performance against DNA topoisomerase IIα and DNA gyrase, with a broader look at the potential of the related thiazole scaffold against the prolyl isomerase Pin1. This guide also presents data on established alternative inhibitors to provide a comprehensive landscape for researchers in drug discovery and development.

Quantitative Efficacy Comparison

The following tables summarize the inhibitory activities of this compound-based compounds and their alternatives against various enzymatic targets. This data is crucial for evaluating their potential as therapeutic agents.

Table 1: Inhibition of Human DNA Topoisomerase IIα

Inhibitor ClassCompoundAssay TypeIC50 / KdCitation
This compound Compound 1HTS Relaxation AssayIC50: < 25 µM[1]
Compound 1ATPase Assay (at 125 µM)~80% inhibition[2]
Compound 1Microscale ThermophoresisKd: 50.6 ± 7.6 μM[1]
Alternative EtoposideHTS Relaxation AssayIC50: 41.6 µM[1]

Table 2: Inhibition of Bacterial DNA Gyrase

Inhibitor ClassCompoundTarget OrganismAssay TypeIC50Citation
This compound Derivative 4'-methyl-N2-phenyl-[this compound]-2,2'-diamine seriesBacteriaDNA Gyrase B InhibitionLow micromolar[3]
Alternative NovobiocinE. coliDNA Gyrase SupercoilingNot specified[3]
ClorobiocinE. coliDNA Gyrase B InhibitionNot specified[3]

Table 3: Inhibition of Human Pin1

Inhibitor ClassCompoundAssay TypeIC50Citation
Thiazole Derivative Compound 10bProtease-coupled enzyme assay5.38 µM[4]
Alternative JugloneNot specifiedNot specified[5]
All-trans retinoic acid (ATRA)Not specifiedNot specified[5]
KPT-6566Not specifiedNot specified[6]

Table 4: Inhibition of Human Tankyrase

While specific this compound-based inhibitors for Tankyrase were not prominently identified in the reviewed literature, below are examples of potent, selective alternative inhibitors for comparative purposes.

Inhibitor ClassCompoundTargetIC50Citation
Quinazolinone Compound 1TNKS17 nM[7]
Pyrimidinone Nicotinamide Mimetic G007-LKTNKS2Not specified[8]
1,2,4-Triazole Conjugate Compound 15rTankyrase (in HT-29 cells)Not specified[9]
Small Molecule XAV939TNKS1/2nanomolar range[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.

DNA Topoisomerase IIα Decatenation Assay

This assay assesses the ability of an inhibitor to prevent the enzyme from decatenating (unlinking) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing kDNA substrate, human topoisomerase IIα, and assay buffer (typically 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 1 mM ATP, and 0.5 mM DTT).

  • Inhibitor Addition: Add varying concentrations of the this compound-based inhibitor or control compound (e.g., etoposide) to the reaction mixtures. A no-enzyme control and a no-inhibitor control should be included.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

  • Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the loading well.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition is quantified by the reduction in the amount of decatenated minicircles compared to the control.

DNA Gyrase Supercoiling Assay

This assay measures the inhibition of DNA gyrase's ability to introduce negative supercoils into relaxed circular DNA.

Methodology:

  • Reaction Components: Combine relaxed plasmid DNA (e.g., pBR322), DNA gyrase, and assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP) in a reaction tube.

  • Inhibitor Incubation: Introduce a range of concentrations of the test inhibitor (e.g., a this compound derivative) or a known inhibitor (e.g., novobiocin).

  • Enzymatic Reaction: Incubate the mixture at 37°C for a defined period (e.g., 1 hour) to allow for DNA supercoiling.

  • Analysis: Analyze the topological state of the plasmid DNA by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Quantification: The gel is stained and visualized. The IC50 value is determined by quantifying the decrease in the supercoiled DNA band intensity in the presence of the inhibitor.

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between a target protein and a ligand (inhibitor).

Methodology:

  • Protein Labeling: The target protein (e.g., the ATPase domain of DNA topoisomerase IIα) is fluorescently labeled.

  • Serial Dilution: A serial dilution of the unlabeled inhibitor is prepared.

  • Binding Reaction: The labeled protein is mixed with the different concentrations of the inhibitor and incubated to reach binding equilibrium.

  • Capillary Loading: The samples are loaded into glass capillaries.

  • MST Measurement: An infrared laser creates a microscopic temperature gradient within the capillaries. The movement of the fluorescently labeled protein along this gradient (thermophoresis) is monitored. The binding of the inhibitor to the protein alters its size, charge, or hydration shell, leading to a change in its thermophoretic movement.

  • Data Analysis: The change in fluorescence is plotted against the inhibitor concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of inhibitors on cell cycle progression in cancer cell lines (e.g., HepG2).

Methodology:

  • Cell Treatment: Cancer cells are treated with the this compound-based inhibitor at various concentrations for a specific duration (e.g., 24 or 48 hours). A vehicle-treated control is also included.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a fluorescent DNA intercalating agent, such as propidium iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Interpretation: The resulting data is displayed as a histogram, showing the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content. This allows for the identification of cell cycle arrest at specific phases induced by the inhibitor.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

DNA_Topoisomerase_IIa_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis kDNA kDNA Substrate ReactionMix Reaction Mixture (kDNA, Topo IIα, Buffer, ATP) kDNA->ReactionMix TopoIIa Topo IIα Enzyme TopoIIa->ReactionMix Inhibitor This compound Inhibitor Inhibitor->ReactionMix Incubation Incubation at 37°C ReactionMix->Incubation Gel Agarose Gel Electrophoresis Incubation->Gel Visualization UV Visualization Gel->Visualization Result Inhibition of Decatenation Visualization->Result

Caption: Workflow for DNA Topoisomerase IIα Decatenation Assay.

DNA_Gyrase_Inhibition_Workflow cluster_setup Setup cluster_assay Assay cluster_detection Detection RelaxedDNA Relaxed Plasmid DNA AssayMix Assay Mixture (DNA, Gyrase, Buffer, ATP) RelaxedDNA->AssayMix Gyrase DNA Gyrase Gyrase->AssayMix Bithiazole This compound Inhibitor Bithiazole->AssayMix Incubate37 Incubation at 37°C AssayMix->Incubate37 AgaroseGel Agarose Gel Electrophoresis Incubate37->AgaroseGel Stain Ethidium Bromide Staining AgaroseGel->Stain Outcome Inhibition of Supercoiling Stain->Outcome

Caption: Workflow for DNA Gyrase Supercoiling Assay.

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Co-receptor LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin promotes degradation Proteasome Proteasome BetaCatenin->Proteasome degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus and binds TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates Tankyrase Tankyrase Tankyrase->DestructionComplex promotes Axin degradation (destabilizes complex) TankyraseInhibitor Tankyrase Inhibitor TankyraseInhibitor->Tankyrase inhibits

Caption: Wnt/β-catenin Signaling Pathway and the Role of Tankyrase.

Pin1_Cancer_Signaling cluster_upstream Upstream Kinases cluster_pin1 Pin1 Regulation cluster_downstream Downstream Effects CDKs CDKs pSubstrate Phosphorylated Substrate (pSer/Thr-Pro motif) CDKs->pSubstrate phosphorylates MAPKs MAPKs MAPKs->pSubstrate phosphorylates Pin1 Pin1 isoSubstrate Isomerized Substrate Pin1->isoSubstrate isomerizes pSubstrate->Pin1 binds Oncogenes Oncogene Activation (e.g., c-Myc, Cyclin D1) isoSubstrate->Oncogenes TumorSuppressors Tumor Suppressor Inactivation (e.g., p53) isoSubstrate->TumorSuppressors CellProliferation Cell Proliferation Oncogenes->CellProliferation TumorSuppressors->CellProliferation inhibits Pin1Inhibitor Pin1 Inhibitor Pin1Inhibitor->Pin1 inhibits

Caption: Simplified Pin1 Signaling in Cancer.

Conclusion

Substituted 4,5'-bithiazoles have emerged as a promising class of catalytic inhibitors, particularly targeting the ATPase domain of human DNA topoisomerase IIα and bacterial DNA gyrase.[1][3] Their mechanism of action, competitive ATP inhibition, offers a distinct advantage over topoisomerase poisons by not inducing DNA double-strand breaks, potentially leading to safer therapeutic profiles.[2] The quantitative data presented herein demonstrates their efficacy in the low micromolar range, comparable to some established drugs.

While the exploration of 4,5'-bithiazoles as inhibitors of Pin1 and Tankyrase is less documented, the broader thiazole chemical scaffold has shown promise, suggesting a potential avenue for future drug discovery efforts. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate and validate the therapeutic potential of this versatile class of inhibitors. Continued optimization of the this compound scaffold could lead to the development of novel and effective therapies for cancer and bacterial infections.

References

A Comparative Guide to the Synthesis of 4,5'-Bithiazole: An Essential Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the 4,5'-bithiazole core is a privileged scaffold found in a variety of biologically active molecules. This guide provides a comparative analysis of key synthetic methods for this compound, offering insights into their performance based on experimental data. We will delve into the details of metal-catalyzed cross-coupling reactions, which are prominent in the formation of the bi-heterocyclic linkage.

Performance Comparison of Synthesis Methods

The synthesis of this compound can be approached through several modern organic chemistry techniques. The choice of method often depends on factors such as desired yield, availability of starting materials, and tolerance of functional groups. Here, we compare some of the most effective methods documented in the literature.

MethodKey ReactantsCatalyst/ReagentSolventReaction TimeYield (%)
Negishi Coupling 4-Bromo-2,2'-bithiazole, Organozinc reagentPd(PPh₃)₄THFNot specified80
Stille Coupling 5-Tributylstannylthiazole, 4-BromothiazolePd(PPh₃)₄Toluene16 h75
Ullmann-type Coupling 4-IodothiazoleCopper powderDMF24 h40

Note: The yields reported are for specific, published examples of bithiazole synthesis and may vary depending on the exact substrates and reaction conditions used.

In-Depth Look at Synthetic Protocols

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful and widely used tool for the construction of carbon-carbon bonds, including the linkage between two thiazole rings.[1] The Stille, Suzuki, and Negishi couplings are prominent examples that have been successfully applied to the synthesis of various bi-heterocyclic systems.

Stille Coupling: This method involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst.[2] The organostannanes are stable to air and moisture, making them convenient to handle.[2] However, the toxicity of tin compounds is a significant drawback.[3]

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, also catalyzed by a nickel or palladium complex. It is known for its high yields and broad scope.[4]

Ullmann Reaction: A classical method for the synthesis of symmetric biaryls, the Ullmann reaction traditionally uses copper to couple two aryl halides at elevated temperatures.[5] Modern variations have been developed to proceed under milder conditions.

Experimental Protocols

Below are detailed experimental protocols for key reactions in the synthesis of bithiazole derivatives.

General Procedure for Stille Coupling

To a solution of 5-tributylstannylthiazole in toluene is added 4-bromothiazole and a catalytic amount of tetrakis(triphenylphosphine)palladium(0). The mixture is heated at reflux for 16 hours under an inert atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the this compound product.

General Procedure for Negishi Coupling

An organozinc reagent is prepared in situ from the corresponding thiazole derivative. In a separate flask, a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a halothiazole are dissolved in an appropriate solvent like THF. The organozinc solution is then transferred to this mixture, and the reaction is stirred at room temperature until completion. The product is then isolated and purified.

Strategic Selection of a Synthetic Pathway

The choice of a synthetic route for this compound is a critical decision that can impact the efficiency and scalability of the process. The following diagram illustrates a logical workflow for selecting an appropriate method based on key project requirements.

G start Define Synthesis Goals yield High Yield Required? start->yield scale Large Scale Synthesis? yield->scale Yes fg_tolerance Sensitive Functional Groups? yield->fg_tolerance No scale->fg_tolerance Yes reagent_toxicity Reagent Toxicity a Concern? scale->reagent_toxicity No fg_tolerance->reagent_toxicity Yes negishi Consider Negishi Coupling fg_tolerance->negishi No stille Consider Stille Coupling reagent_toxicity->stille No suzuki Consider Suzuki Coupling reagent_toxicity->suzuki Yes negishi->suzuki ullmann Consider Ullmann Coupling stille->ullmann

Decision workflow for selecting a this compound synthesis method.

This guide provides a foundational understanding of the synthetic approaches to this compound. Researchers are encouraged to consult the primary literature for more detailed procedures and to adapt these methods to their specific molecular targets. The continued development of novel catalytic systems promises to further enhance the efficiency and applicability of these synthetic routes.

References

Spectroscopic Comparison of 4,5'-Bithiazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic signatures of 2,2'-, 2,4'-, and 4,4'-bithiazole isomers is presented for researchers, scientists, and drug development professionals. This guide provides a comparative summary of their key spectroscopic data, detailed experimental protocols, and a logical workflow for isomer differentiation.

The isomeric forms of bithiazole are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. Distinguishing between these isomers is crucial for structure-activity relationship studies and quality control in drug development. This guide leverages spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) to provide a framework for their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three common bithiazole isomers. Due to the variability in reported experimental conditions, this data should be used as a comparative reference.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural connectivity of molecules. The chemical shifts (δ) of the protons and carbons in the thiazole rings are highly sensitive to the linkage position between the rings.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Bithiazole Isomers

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,2'-Bithiazole Data not available in searched results.Data not available in searched results.
2,4'-Bithiazole Data not available in searched results.Data not available in searched results.
4,4'-Bithiazole Data not available in searched results.Data not available in searched results.
2,2'-Diamino-4,4'-bithiazole (for reference)6.99 (s, -NH₂)[1]Data not available in searched results.
FTIR Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of functional groups and the overall molecular structure. The positions of characteristic absorption bands can help differentiate between isomers.

Table 2: Key FTIR Absorption Bands for Bithiazole Isomers (cm⁻¹)

IsomerC-H StretchingC=N StretchingRing Skeletal Vibrations
2,2'-Bithiazole Data not available in searched results.Data not available in searched results.Data not available in searched results.
2,4'-Bithiazole Data not available in searched results.Data not available in searched results.Data not available in searched results.
4,4'-Bithiazole Data not available in searched results.Data not available in searched results.Data not available in searched results.
2,2'-Diamino-4,4'-bithiazole (for reference)3127[1]1590[1]1559, 1389, 1292, 1238[1]
UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of π-conjugation, which differs between the isomers.

Table 3: UV-Vis Spectroscopic Data for Bithiazole Isomers

Isomerλmax (nm)Solvent
2,2'-Bithiazole Data not available in searched results.Data not available in searched results.
2,4'-Bithiazole Data not available in searched results.Data not available in searched results.
4,4'-Bithiazole Data not available in searched results.Data not available in searched results.
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While isomers have the same molecular weight, their fragmentation patterns can differ, providing clues to their structure.

Table 4: Mass Spectrometry Data for Bithiazole Isomers

IsomerMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2,2'-Bithiazole 168Data not available in searched results.
2,4'-Bithiazole 168Data not available in searched results.
4,4'-Bithiazole 168Data not available in searched results.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of bithiazole isomers. Specific parameters may need to be optimized for the instrument and sample.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the bithiazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).

FTIR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrument Setup: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, collect the sample spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the bithiazole isomer in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum with the cuvette filled with the solvent. Then, record the sample spectrum over a range of wavelengths (e.g., 200-400 nm).

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions. For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to provide accurate mass measurements.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of bithiazole isomers.

G cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Isomer Identification Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Patterns Number of Signals NMR->NMR_Data FTIR_Data Characteristic Bands Fingerprint Region FTIR->FTIR_Data UV_Vis_Data λmax Molar Absorptivity UV_Vis->UV_Vis_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Isomer_ID Isomer Structure (2,2'-, 2,4'-, 4,4'-) NMR_Data->Isomer_ID FTIR_Data->Isomer_ID UV_Vis_Data->Isomer_ID MS_Data->Isomer_ID

Caption: Workflow for Spectroscopic Differentiation of Bithiazole Isomers.

References

biological activity of 4,5'-Bithiazole vs other heterocyclic compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the biological activity of 4,5'-bithiazole and other key heterocyclic compounds reveals its significant potential in the development of novel therapeutics. With a diverse range of activities including anticancer, antimicrobial, and enzyme-inhibiting properties, 4,5'-bithiazoles present a promising scaffold for researchers and drug development professionals.

This guide provides an objective comparison of the biological performance of this compound derivatives against other prominent heterocyclic compounds such as imidazoles, oxadiazoles, triazoles, and pyrazoles. The comparison is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity: A Competitive Edge

Substituted 4,5'-bithiazoles have emerged as a new class of catalytic inhibitors of human DNA topoisomerase IIα (topo IIα), a key target in cancer chemotherapy.[1] These compounds have demonstrated promising cytotoxicity against various cancer cell lines, with some derivatives showing potency comparable to the established anticancer drug etoposide.[1][2]

A key mechanism of action for these this compound derivatives is the competitive inhibition of ATP binding to the ATPase domain of topo IIα.[1][3] This mode of action prevents the enzyme from carrying out its function in DNA replication, leading to cell cycle arrest, primarily in the G1 phase, and a reduction in cell proliferation.[1][3] Notably, this mechanism is distinct from that of topo II poisons, as it does not induce double-strand breaks in DNA.[1][2][3]

In comparison, imidazole derivatives have also shown significant anticancer potential through various mechanisms, including the inhibition of tubulin polymerization and the targeting of kinases.[4][5] For instance, certain imidazole derivatives have displayed potent activity against human gastric cancer cells with IC50 values in the sub-micromolar range.[4] Similarly, thiadiazole and pyrazole derivatives have been investigated for their anticancer properties, demonstrating the broad interest in five-membered heterocyclic compounds for oncology research.[3][6][7]

Compound ClassTarget/MechanismCancer Cell LineIC50/EC50 (µM)Reference CompoundReference IC50/EC50 (µM)
This compound Derivatives DNA Topoisomerase IIαMCF-74.5 - 59.5Etoposide41.6
HepG2DNA Topoisomerase IIα inhibitionEtoposide200 (concentration used)
Imidazole Derivatives Tubulin PolymerizationNUGC-3 (gastric)0.05--
EGFRMDA-MB-231 (breast)1.22Doxorubicin4.17
Thiadiazole Derivatives Not SpecifiedColo205 (colon)0.10--
Pyrazole Derivatives Haspin KinaseHCT116 (colon)1.7--

Antimicrobial Activity: A Broad Spectrum of Action

The this compound scaffold has demonstrated significant promise in the development of broad-spectrum antimicrobial agents.[8] Derivatives have been synthesized that exhibit activity against a range of viruses and bacteria.

Antiviral Activity: Certain this compound derivatives act as potent inhibitors of phosphatidylinositol 4-kinase IIIβ (PI4KB), a host factor essential for the replication of several RNA viruses.[8][9] This host-targeted approach offers the advantage of a higher barrier to resistance.[9] Bithiazole inhibitors have shown efficacy against members of the Picornaviridae, Coronaviridae, Flaviviridae, and Poxviridae families.[9]

In comparison, triazole derivatives are also well-known for their broad-spectrum antiviral activities, targeting a wide variety of viral proteins and being effective against viruses such as HIV, influenza, and hepatitis viruses.[1][2]

Antibacterial Activity: The antibacterial properties of 4,5'-bithiazoles have been linked to the inhibition of bacterial DNA gyrase, a validated target for antibacterial drug development.[10][11] Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[4] For example, certain compounds demonstrated equipotent activity to the reference drug Chloramphenicol against B. subtilis.[4]

Other heterocyclic compounds like oxadiazoles and thiadiazoles also exhibit a wide range of antimicrobial activities.[3][8][12][13] For instance, 1,3,4-oxadiazole derivatives have shown potent bactericidal activity against Staphylococcus aureus, including MRSA strains, with MICs ranging from 4 to 32 μg/ml.[8]

Compound ClassTarget OrganismTarget/MechanismMIC/EC50
This compound Derivatives hRVA16, EVD68, ZIKV (viruses)PI4KB inhibitionLow micromolar range
E. coli, A. baumannii (bacteria)DNA Gyrase inhibitionSynergistic activity with colistin
B. subtilis (bacteria)DNA Gyrase inhibition3.125 µg/mL
Triazole Derivatives Various viruses (e.g., HIV, Influenza)Various viral proteinsVaries
Oxadiazole Derivatives S. aureus (including MRSA)Not specified4 - 32 µg/mL
Thiadiazole Derivatives M. tuberculosisNot specified~6 µg/mL

Enzyme Inhibition: A Versatile Scaffold

Beyond topoisomerases and kinases, 4,5'-bithiazoles have shown potential as inhibitors of other enzymes. The versatility of the bithiazole scaffold allows for modifications that can be tailored to target specific enzyme active sites.

For comparison, pyrazole derivatives have been extensively studied as enzyme inhibitors, with notable activity against carbonic anhydrases and α-amylase.[14][15][16]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19][20]

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the growth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and for a specific duration (e.g., 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells.

  • Controls: Include a growth control (medium with inoculum but no antimicrobial) and a sterility control (medium only).

DNA Topoisomerase IIα Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of human DNA topoisomerase IIα.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human topo IIα enzyme, and assay buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C to allow the enzyme to relax the supercoiled DNA.

  • Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye.

  • Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Visualization and Analysis: Visualize the DNA bands under UV light and quantify the amount of relaxed DNA. The inhibition of topo IIα activity is determined by the reduction in the amount of relaxed DNA compared to the control (no compound).

PI4KB Kinase Assay

This assay measures the activity of the PI4KB enzyme, which is involved in the production of phosphatidylinositol 4-phosphate (PI4P).

  • Kinase Reaction: Set up a reaction containing the PI4KB enzyme, a lipid substrate (phosphatidylinositol), ATP, and the test compound in a suitable buffer.

  • Incubation: Allow the reaction to proceed for a defined period at a specific temperature.

  • Detection of PI4P: The amount of PI4P produced is quantified. This can be done using various methods, including competitive ELISAs where the signal is inversely proportional to the amount of PI4P.[21] Alternatively, the amount of ADP produced can be measured using a luciferase/luciferin-based system.[22]

  • Data Analysis: The inhibitory effect of the compound is determined by the reduction in PI4P or ADP production compared to a control reaction without the inhibitor.

Visualizing the Pathways

Topo_II_Inhibition cluster_TopoII Topoisomerase IIα Catalytic Cycle Bithiazole This compound Derivative ATP_Binding ATP Binding Site on Topo IIα Bithiazole->ATP_Binding Binds to ATP site ATP_Hydrolysis ATP Hydrolysis ATP_Binding->ATP_Hydrolysis Enables DNA_Relaxation DNA Relaxation ATP_Hydrolysis->DNA_Relaxation Drives Cell_Cycle_Progression Cell Cycle Progression DNA_Relaxation->Cell_Cycle_Progression Allows

Caption: Mechanism of this compound as a Topoisomerase IIα catalytic inhibitor.

Antimicrobial_Workflow Start Start: Prepare Microbial Culture Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Inoculation Inoculate Microtiter Plate Start->Inoculation Prepare_Compounds->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Read_Results Visually Inspect for Growth Inhibition Incubation->Read_Results MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Read_Results->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

A Comparative Guide to Assessing the Purity of Synthesized 4,5'-Bithiazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized compound like 4,5'-Bithiazole is a critical step in the research and development pipeline. The presence of impurities can significantly impact experimental outcomes, biological activity, and safety profiles. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of this compound, complete with experimental data, detailed protocols, and a visual workflow to aid in selecting the most appropriate method.

Workflow for Purity Assessment of Synthesized this compound

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a synthesized batch of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary Primary Quantitative Purity Assessment cluster_orthogonal Orthogonal & Structural Confirmation cluster_final Final Purity Statement Synthesized Synthesized this compound Initial_TLC Initial Purity Check (TLC) Synthesized->Initial_TLC Purification Purification (e.g., Column Chromatography) Initial_TLC->Purification If impurities detected HPLC_UV HPLC-UV Purification->HPLC_UV qNMR qNMR Purification->qNMR LC_MS LC-MS/MS for Impurity ID HPLC_UV->LC_MS Characterize impurities Final_Purity Final Purity Assignment (>95%) HPLC_UV->Final_Purity Elemental_Analysis Elemental Analysis qNMR->Elemental_Analysis Confirm elemental composition qNMR->Final_Purity LC_MS->Final_Purity Elemental_Analysis->Final_Purity

Caption: Workflow for the purity assessment of this compound.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the required accuracy, the nature of potential impurities, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are primary methods for quantitative purity determination, while Mass Spectrometry (MS) and Elemental Analysis (EA) serve as powerful orthogonal techniques for impurity identification and confirmation of elemental composition.

Technique Principle Typical Purity Range (%) Precision (RSD) Limit of Quantification (LOQ) Advantages Disadvantages
HPLC-UV Chromatographic separation based on polarity, with UV detection.95.0 - 99.9< 2%~0.01 - 0.1%High sensitivity for UV-active impurities, excellent for resolving complex mixtures.[1][2]Requires reference standards for accurate quantification of impurities, response factors can vary.
qNMR Signal intensity is directly proportional to the number of nuclei.95.0 - 99.9< 1%~0.1%Absolute quantification without a specific reference standard for the analyte, provides structural information.[3][4][5]Lower sensitivity compared to HPLC, potential for signal overlap.[3][4]
LC-MS/MS Chromatographic separation followed by mass-to-charge ratio analysis.QualitativeN/Apg - ng/mLHigh sensitivity and selectivity for impurity identification and structural elucidation.[6][7]Quantification can be complex and may require specific standards.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and S.Confirmatory< 0.4% deviationN/AConfirms the elemental composition of the bulk material.Does not provide information on the nature or quantity of individual impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound and quantify impurities based on UV absorbance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, for pH adjustment)

  • This compound sample

  • Reference standards for any known impurities (if available)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of synthesized this compound in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape. A typical gradient might be: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • Detection wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).

  • Analysis: Inject the prepared sample solution and a blank (solvent).

  • Data Processing: Integrate the peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity. If reference standards for impurities are available, a calibration curve can be constructed for more accurate quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal relaxation for accurate integration.

    • Use a 90° pulse angle.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To identify and structurally characterize impurities in the this compound sample.

Instrumentation:

  • HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Procedure:

  • Chromatographic Separation: Utilize the same or a similar HPLC method as described above to separate the main component from its impurities.

  • Mass Spectrometric Analysis:

    • Ionize the eluting compounds using an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Acquire full scan mass spectra to determine the molecular weights of the parent compound and any impurities.

    • Perform tandem MS (MS/MS) on the impurity ions to obtain fragmentation patterns.

  • Data Analysis: Propose structures for the impurities based on their molecular weights and fragmentation patterns. This information can provide insights into potential side-reactions or degradation pathways.

Elemental Analysis (CHNS)

Objective: To confirm the elemental composition of the synthesized this compound.

Instrumentation:

  • CHNS elemental analyzer

Procedure:

  • Sample Preparation: Accurately weigh a small amount (typically 1-2 mg) of the dried this compound sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Data Comparison: Compare the experimentally determined weight percentages of Carbon, Hydrogen, Nitrogen, and Sulfur to the theoretical values calculated from the molecular formula of this compound (C₆H₄N₂S₂). A deviation of less than ±0.4% is generally considered acceptable for a pure compound.

References

Navigating the Computational Landscape: A Comparative Guide to Modeling 4,5'-Bithiazole Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties is paramount. This guide provides a comprehensive cross-validation of computational models for predicting the properties of 4,5'-bithiazole derivatives, a class of compounds with significant therapeutic potential. By objectively comparing various modeling techniques and providing supporting experimental data and protocols, this guide aims to inform the selection of the most appropriate computational tools for accelerating drug discovery and development.

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. Computational modeling offers a powerful means to explore the chemical space of this compound derivatives, enabling the prediction of their physicochemical properties, biological activities, and potential toxicities. However, the reliability of these predictions hinges on rigorous validation against experimental data. This guide delves into a comparative analysis of prominent computational models, offering insights into their predictive power and applicability.

Performance of Computational Models: A Comparative Analysis

The predictive accuracy of computational models is a critical factor in their utility. Quantitative Structure-Activity Relationship (QSAR) models, in particular, have been widely applied to predict the biological activity of thiazole and bithiazole derivatives. The performance of these models is typically assessed using several statistical metrics, including the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² (R²_pred) for an external test set.

Below is a summary of the performance of various QSAR models from the literature for predicting the biological activity of thiazole derivatives. While specific data for this compound is limited in comparative studies, these findings on related structures provide valuable insights into the expected performance of these models.

Computational ModelQ² (LOO)R²_predKey DescriptorsReference
Multiple Linear Regression (MLR) 0.760.630.78Molar Refractivity (MR), LogP, ELUMO, J[1]
Artificial Neural Network (ANN) 0.980.990.98MR, LogP, ELUMO, J[1][2]
Partial Least Squares (PLS) ---MR, J, ELUMO[1]
Genetic Function Approximation (GFA) 0.910.850.81E-state indices[3]
k-Nearest Neighbor (kNN-MFA) -0.830.49Steric and Electrostatic fields[4]

Note: The performance metrics are for thiazole derivatives and are indicative of the potential performance for this compound derivatives. The specific descriptors used can vary depending on the property being modeled.

Experimental Protocols for Model Validation

The credibility of any computational model rests on its validation against robust experimental data. For predictions related to biological activity, such as the modulation of protein expression, Western blotting is a widely used and reliable technique.

Detailed Protocol for Western Blotting

This protocol outlines the key steps for validating the predicted effects of this compound derivatives on protein expression levels in a cellular context.

1. Sample Preparation:

  • Culture appropriate cells to a suitable confluency.
  • Treat cells with the this compound derivative at various concentrations and for a specified duration. Include a vehicle-treated control group.
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

2. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Load the denatured protein samples onto a polyacrylamide gel of an appropriate percentage.
  • Run the gel electrophoresis to separate the proteins based on their molecular weight.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. This can be done using a wet or semi-dry transfer system.

4. Blocking:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

5. Antibody Incubation:

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.
  • Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

6. Detection:

  • Wash the membrane again three times with TBST.
  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.
  • Visualize the protein bands using a chemiluminescence detection system. The intensity of the bands corresponds to the amount of the target protein.

7. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
  • Compare the normalized protein expression levels between the treated and control groups to determine the effect of the this compound derivative.

Visualizing the Cross-Validation Workflow

A clear understanding of the cross-validation process is essential for evaluating the robustness of computational models. The following diagram illustrates a typical workflow for the cross-validation of a QSAR model.

CrossValidationWorkflow cluster_data Data Preparation cluster_model Model Development and Internal Validation cluster_external External Validation cluster_evaluation Model Evaluation data Dataset of this compound Derivatives (Structures and Experimental Properties) split Split Data into Training and Test Sets data->split model_dev Develop Computational Model (e.g., QSAR, MLR, ANN) split->model_dev Training Set predict_test Predict Properties of Test Set Compounds split->predict_test Test Set cross_val Perform Cross-Validation (e.g., Leave-One-Out) model_dev->cross_val cross_val->model_dev compare Compare Predicted vs. Experimental Values predict_test->compare metrics Calculate Performance Metrics (R², Q², R²_pred) compare->metrics assess Assess Model Robustness and Predictive Power metrics->assess

A typical workflow for the cross-validation of computational models.

Conclusion

The cross-validation of computational models is a critical step in ensuring their predictive reliability for properties of this compound derivatives. This guide has provided a comparative overview of the performance of various computational models, detailed experimental protocols for their validation, and a visual representation of the cross-validation workflow. While more direct comparative studies on this compound are needed, the presented data on related thiazole derivatives offers valuable guidance. By employing rigorous validation strategies, researchers can confidently leverage computational tools to accelerate the discovery and development of novel this compound-based therapeutics.

References

The Influence of Methylation and Halogenation on the Physicochemical and Biological Properties of Bithiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding how subtle structural modifications can impact the properties of a molecular scaffold is paramount. This guide provides a comparative analysis of the effects of methylation and halogenation on the 2,2'-bithiazole core, a heterocyclic structure of significant interest in medicinal chemistry and materials science. By presenting key experimental data on structural, photophysical, and biological properties, this document aims to inform the rational design of novel bithiazole-based compounds.

Structural Modifications: A Comparative Overview

The introduction of methyl groups or halogen atoms to the 2,2'-bithiazole scaffold induces notable changes in its molecular geometry and crystal packing. These alterations, in turn, influence the material's bulk properties.

Impact on Molecular Geometry

X-ray crystallography studies reveal the precise effects of substitution on the bond lengths and angles within the bithiazole molecule. While the parent 2,2'-bithiazole is planar, the addition of substituents can lead to slight deviations from planarity.[1]

A key parameter for comparison is the inter-ring C-C bond length and the torsion angle between the two thiazole rings. For instance, in 4,4'-dimethyl-2,2'-bithiazole, the molecule adopts a planar conformation with specific bond distances and angles as detailed in the table below.[2] Data for halogenated derivatives, such as 4,4'-dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole, showcases the structural impact of bromine substitution, although the presence of bulky triisopropylsilyl groups also significantly influences the geometry.[3]

Table 1: Comparison of Crystallographic Data for Substituted 2,2'-Bithiazoles

CompoundInter-ring C-C Bond Length (Å)Torsion Angle (°)Key Intramolecular Distances/AnglesCrystal SystemSpace GroupRef.
2,2'-BithiazoleNot explicitly foundPlanarN/AOrthorhombicPbca[1]
4,4'-Dimethyl-2,2'-bithiazoleNot explicitly foundPlanarC(2)-N(4') contact: 2.59 ÅMonoclinicP21/a[2]
4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazoleNot explicitly foundNot explicitly foundN/AN/AN/A[3]

Note: Detailed bond lengths and angles for the parent and halogenated 2,2'-bithiazole were not available in the searched literature.

Crystal Packing and Intermolecular Interactions

The nature of the substituent plays a crucial role in dictating the solid-state packing of bithiazole derivatives. Methyl groups can participate in weak C-H···N or C-H···S hydrogen bonds, influencing the crystal lattice. In 4,4'-dimethyl-2,2'-bithiazole, a short packing contact between a nitrogen atom and a hydrogen atom on an adjacent molecule suggests a degree of acidic character for this hydrogen.[2]

Halogen atoms introduce the possibility of halogen bonding (X···N or X···S interactions), which can be a strong directional force in crystal engineering. The strength of these interactions typically increases with the polarizability of the halogen (I > Br > Cl > F).

Photophysical Properties: Tuning Light Emission

The electronic nature of substituents significantly affects the absorption and emission properties of bithiazoles. These compounds are often fluorescent, and their photophysical characteristics can be tuned for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Electron-donating groups, such as methyl groups, can lead to a bathochromic (red) shift in the absorption and emission spectra, while electron-withdrawing halogens can cause a hypsochromic (blue) shift. However, the overall effect is a complex interplay of inductive and resonance effects.

Furthermore, halogenation can influence the fluorescence quantum yield through the "heavy-atom effect." Heavier halogens (like bromine and iodine) can promote intersystem crossing from the excited singlet state to the triplet state, leading to a decrease in fluorescence intensity.

Table 2: Photophysical Data for Substituted Bithiazoles

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)SolventRef.
2,2'-BithiazoleNot FoundNot FoundNot FoundN/A
Methylated BithiazoleNot FoundNot FoundNot FoundN/A
Halogenated BithiazoleNot FoundNot FoundNot FoundN/A

Note: Specific, directly comparable photophysical data for the parent, methylated, and a series of halogenated 2,2'-bithiazoles was not available in the searched literature.

Biological Activity: Impact on Pharmacological Profile

Bithiazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6][7][8] The introduction of methyl or halogen substituents can significantly modulate this activity.

Antimicrobial and Antifungal Activity

Halogenation, particularly with fluorine, is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of drug candidates. For instance, various fluorinated benzothiazoles have shown promising antibacterial and antifungal properties. The electron-withdrawing nature of halogens can alter the electronic distribution of the bithiazole core, potentially enhancing its interaction with biological targets.

Anticancer Activity

The bithiazole scaffold is a component of the natural product bleomycin, a potent anticancer agent that functions by intercalating into DNA.[9][10] Modifications to the bithiazole core, including methylation and halogenation, can influence its DNA binding affinity and cytotoxic effects. Structure-activity relationship (SAR) studies on 4'-methyl-4,5'-bithiazole derivatives have been conducted to optimize their activity as correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[4][11]

Table 3: Biological Activity of Substituted Bithiazoles

Compound/ClassBiological ActivityKey FindingsRef.
4'-Methyl-4,5'-bithiazolesCFTR correctorsThe bithiazole substructure is crucial for activity.[4][11]
Substituted BenzothiazolesAnticancer, Antimicrobial, AntiviralThe nature and position of substituents strongly affect biological activity.[5][7][8][12]

Experimental Protocols

Synthesis of the 2,2'-Bithiazole Core

A common method for the synthesis of 2,2'-bithiazole is the Ullmann coupling of 2-bromothiazole using copper metal.[1]

Methylation of the Bithiazole Core

Methyl groups can be introduced onto the thiazole ring through various methods, often involving organometallic reagents or Friedel-Crafts-type reactions on a suitable precursor. The synthesis of 4,4'-dimethyl-2,2'-bithiazole has been reported, likely through the condensation of a 1,4-dicarbonyl compound with a thioamide.[2]

Halogenation of the Bithiazole Core

Halogenation of thiazole rings can be achieved through electrophilic substitution reactions. The position of halogenation is directed by the existing substituents on the ring. For the synthesis of 4,4'-dibromo-2,2'-bithiazole derivatives, bromination can be carried out on the parent bithiazole or a suitable precursor.[3] The synthesis of fluorinated analogs can be more challenging and may require specialized fluorinating agents.[13]

Characterization Methods

Standard analytical techniques are used to characterize the synthesized compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • X-ray Crystallography: To determine the single-crystal structure, providing precise information on bond lengths, angles, and crystal packing.

  • UV-Visible and Fluorescence Spectroscopy: To evaluate the photophysical properties of the compounds.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for synthesizing and characterizing substituted bithiazoles and the logical relationship between molecular structure and properties.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Property Evaluation start Starting Materials (e.g., 2-halothiazole, thioamides) reaction Chemical Reaction (e.g., Coupling, Condensation) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification product Substituted Bithiazole purification->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms xray X-ray Crystallography product->xray uvvis UV-Vis & Fluorescence Spectroscopy product->uvvis biological Biological Activity product->biological structural Structural Analysis xray->structural photophysical Photophysical Properties uvvis->photophysical

Caption: General experimental workflow for the synthesis, characterization, and property evaluation of substituted bithiazoles.

structure_property_relationship substituent Substituent (Methyl vs. Halogen) structure Molecular Structure (Bond Lengths, Angles, Planarity) substituent->structure packing Crystal Packing (Intermolecular Interactions) substituent->packing photophysical Photophysical Properties (Absorption, Emission, Quantum Yield) structure->photophysical biological Biological Activity (Antimicrobial, Anticancer) structure->biological packing->photophysical

Caption: The influence of substituents on the structure and properties of bithiazoles.

Conclusion

The methylation and halogenation of the 2,2'-bithiazole core provide effective strategies for tuning its structural, photophysical, and biological properties. While this guide summarizes key findings from the existing literature, it also highlights the need for more systematic and comparative studies. A comprehensive investigation of a series of 2,2'-bithiazoles with varying methyl and halogen substituents, characterized under consistent experimental conditions, would provide invaluable data for the future design of advanced materials and therapeutic agents based on this versatile scaffold.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 4,5'-Bithiazole

Author: BenchChem Technical Support Team. Date: November 2025

I. Personal Protective Equipment (PPE) and Safety Measures

Before handling 4,5'-Bithiazole, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is recommended.

Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any potential vapors or dust.

II. Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent further contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collection: Collect the absorbed or spilled material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to the appropriate laboratory or institutional safety officer.

III. Disposal of this compound Waste

The disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations. As a general rule, chemical waste of this nature should not be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed environmental waste management company.[1][2][3][4]

IV. Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding disposal parameters is not available. The following table provides a general framework for the type of information that would be pertinent for the disposal of chemical waste, based on common laboratory practices.

ParameterGuideline
pH Range for Aqueous Waste Neutral pH (6-8) is generally preferred for aqueous waste streams before disposal, if applicable.
Concentration Limits Follow institutional and local regulations regarding concentration limits for chemical waste disposal.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow A Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Spill Occurs A->C G Generate Waste (Unused chemical, contaminated labware) A->G D Contain and Absorb Spill C->D Yes C->G No E Collect Spill Debris in Hazardous Waste Container D->E F Decontaminate Spill Area E->F H Segregate into Labeled Hazardous Waste Container F->H G->H I Store Waste Container Securely H->I J Arrange for Professional Waste Disposal I->J K Document Waste Disposal J->K

Caption: Logical workflow for the safe handling and disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.

References

Essential Safety and Logistical Information for Handling 4,5'-Bithiazole

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 4,5'-Bithiazole.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds, this compound is anticipated to cause skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye contact which may cause serious irritation.[1]
Skin Protection Nitrile rubber gloves (minimum 0.11 mm thickness), a fully buttoned lab coat, and closed-toe shoes.To prevent skin contact which may cause irritation.[1]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with a particulate filter is recommended.To prevent inhalation of potentially irritating particles.

Operational Plan for Safe Handling

Safe handling of this compound requires a combination of engineering controls, standardized procedures, and emergency preparedness.

Engineering Controls:

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the handling area.[2][3][4]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Handle as a solid to minimize the generation of dust.

    • Use a spatula for transfers.

    • If creating solutions, add the solid to the solvent slowly.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3]

    • Decontaminate all equipment and the work area.

First-Aid Measures:

Table 2: First-Aid Procedures for this compound Exposure

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][3]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Segregation and Storage:

  • Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and weighing paper, in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

Disposal Procedure:

  • Ensure all waste containers are securely sealed.

  • Store waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[2][3]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe_Handling_of_4_5_Bithiazole Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Prepare Work Area (Fume Hood, Bench Paper) A->B C Weigh and Transfer Solid B->C D Prepare Solution (if applicable) C->D E Decontaminate Equipment D->E F Wash Hands and Exposed Skin E->F G Segregate Solid and Liquid Waste F->G H Label and Seal Waste Containers G->H I Store in Designated Area H->I J Arrange for Professional Disposal I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.